Product packaging for Roflumilast(Cat. No.:CAS No. 162401-32-3)

Roflumilast

Cat. No.: B1684550
CAS No.: 162401-32-3
M. Wt: 403.2 g/mol
InChI Key: MNDBXUUTURYVHR-UHFFFAOYSA-N
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Description

Roflumilast is a benzamide obtained by formal condensation of the carboxy group of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with the amino group of 3,5-dichloropyridin-4-amine. Used for treatment of bronchial asthma and chronic obstructive pulmonary disease. It has a role as a phosphodiesterase IV inhibitor and an anti-asthmatic drug. It is a member of benzamides, a chloropyridine, an aromatic ether, an organofluorine compound and a member of cyclopropanes.
This compound is a highly selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a major cyclic-3',5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium. The resultant increase in intracellular cAMP induced by this compound's inhibition of PDE4 is thought to mediate its disease-modifying effects, although its precise mechanism of action has yet to be elucidated. The oral formulation of this compound is indicated to manage chronic obstructive pulmonary disease. It was first approved by the EMA in July 2010, and by the FDA in January 2018. This compound topical cream is indicated to treat plaque psoriasis. The cream formulation was first approved by the FDA in July 2022 and by Health Canada in April 2023. On December 15, 2023, the FDA approved a new topical foam formulation of this compound for the treatment of seborrheic dermatitis in patients aged 9 years and older.
This compound is a Phosphodiesterase 4 Inhibitor. The mechanism of action of this compound is as a Phosphodiesterase 4 Inhibitor.
This compound is a selective inhibitor of phosphodiesterase-4 (PDE-4) that has unique antiinflammatory activity and is used to treat and prevent exacerbations of chronic obstructive pulmonary disease (COPD). This compound has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
This compound is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, this compound and its active metabolite this compound N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance;  it also plays a key role in inflammation, especially in inflammatory airway diseases.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and has 3 approved and 19 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14Cl2F2N2O3 B1684550 Roflumilast CAS No. 162401-32-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044123
Record name Roflumilast
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Molecular Weight

403.2 g/mol
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Solubility

Sparingly soluble
Record name Roflumilast
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CAS No.

162401-32-3
Record name Roflumilast
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Record name Roflumilast
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Record name 3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
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Foundational & Exploratory

Roflumilast's Mechanism of Action in Inflammatory Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Roflumilast is a first-in-class, oral, selective phosphodiesterase 4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis and a history of exacerbations.[1][2] Its therapeutic efficacy is not derived from direct bronchodilation but from its potent anti-inflammatory effects across a spectrum of key inflammatory cells.[1][3] This document provides a detailed technical overview of the core molecular mechanism of this compound and its specific downstream effects on neutrophils, eosinophils, macrophages, and T-lymphocytes. It summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical signaling pathways and workflows.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

The fundamental mechanism of action for this compound and its primary active metabolite, this compound N-oxide, is the highly potent and selective inhibition of the PDE4 enzyme.[2][4][5] PDE4 is the predominant enzyme responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP) within inflammatory and structural cells relevant to airway diseases.[6][7][8]

By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to the accumulation of this critical second messenger within the cell.[2][4] Elevated intracellular cAMP levels subsequently activate two key downstream signaling pathways:

  • Protein Kinase A (PKA) Pathway: Increased cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates numerous target proteins, including the cAMP response element-binding protein (CREB), which modulates the transcription of various genes, many of which are anti-inflammatory.[9][10][11]

  • Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. The cAMP/Epac pathway is increasingly recognized as a critical transducer of the anti-inflammatory effects of PDE4 inhibition, particularly in neutrophils.[10][12][13]

This compound and its N-oxide metabolite inhibit PDE4 isoforms A, B, and D with similar high potency, while the affinity for PDE4C is 5 to 10-fold lower.[5][14]

Core_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm placeholder This compound This compound / This compound N-Oxide PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange Protein (Epac) cAMP->Epac Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Epac->AntiInflammatory

Caption: Core signaling pathway of this compound action.

Effects on Specific Inflammatory Cells

The broad anti-inflammatory profile of this compound is a result of its effects on multiple immune cell types.

Neutrophils

Neutrophilic inflammation is a hallmark of COPD.[12][13] this compound significantly dampens neutrophil activity through several mechanisms:

  • Inhibition of Chemotaxis: this compound N-oxide is a potent inhibitor of neutrophil migration towards chemoattractants like CXCL1 and leukotriene B4 (LTB4).[12] This effect is mediated by the cAMP/Epac1 pathway, which interferes with chemoattractant-induced cell shape change and upregulation of the adhesion molecule CD11b.[12][13]

  • Reduced Degranulation: The release of damaging proteases, such as neutrophil elastase and matrix metallopeptidase 9 (MMP-9), is suppressed by PDE4 inhibitors.[6][9]

  • Suppression of Oxidative Burst: this compound inhibits the formation of reactive oxygen species (ROS) in neutrophils.[4][8][15]

Neutrophil_Mechanism cluster_main Neutrophil Response to this compound cAMP ↑ cAMP (via PDE4 Inhibition) Epac1 Epac1 Activation cAMP->Epac1 PKA PKA Activation cAMP->PKA ROS ↓ ROS Production cAMP->ROS Degranulation ↓ Degranulation (e.g., Elastase) cAMP->Degranulation Chemotaxis Inhibition of Chemotaxis Epac1->Chemotaxis CD11b ↓ CD11b Expression Epac1->CD11b

Caption: this compound's primary mechanism in neutrophils via the Epac1 pathway.
Eosinophils

This compound effectively targets eosinophilic inflammation, which is characteristic of asthma and present in a subset of COPD patients. It has been shown to inhibit C5a- and fMLP-induced ROS formation and reduce the production of cysteine leukotrienes.[8][15][16][17] Clinical studies confirm that treatment with this compound significantly reduces the number of eosinophils in the sputum of COPD patients.[16][18][19]

Macrophages and Monocytes

Alveolar macrophages are key orchestrators of the inflammatory response in COPD. This compound and its N-oxide metabolite suppress the lipopolysaccharide (LPS)-induced release of multiple pro-inflammatory cytokines and chemokines from human lung macrophages, including TNF-α, CCL2, CCL3, CCL4, and CXCL10.[5][9][20] This action reduces the recruitment and activation of other immune cells to the site of inflammation.

T-Lymphocytes

T-lymphocytes, particularly CD8+ cells, are implicated in the pathogenesis of COPD. This compound exerts immunomodulatory effects by:

  • Inhibiting Proliferation: It suppresses the proliferation of both CD4+ and CD8+ T-cells.[6][16][21]

  • Reducing Cytokine Production: this compound curtails the release of key T-cell cytokines, including IL-2, IL-4, IL-5, IFN-γ, and IL-17.[8][15][16][17]

  • Targeting the NFAT Pathway: The mechanism for T-cell suppression involves the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[21] Increased cAMP is thought to interfere with the calcium signaling required for calcineurin activation, thus preventing NFAT dephosphorylation and its translocation to the nucleus, which is required for IL-2 gene transcription.[21][22]

TCell_Mechanism cluster_main This compound Mechanism in T-Lymphocytes TCR T-Cell Receptor (TCR) Signaling Ca ↑ Intracellular Ca2+ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NFAT (phosphorylated) [Inactive] Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) [Active] Nucleus Nucleus NFAT->Nucleus Translocates IL2 IL-2 Gene Transcription Nucleus->IL2 This compound This compound → ↑cAMP This compound->Calcineurin Inhibits Ca2+ signal

Caption: this compound inhibits the T-cell calcineurin-NFAT pathway.

Quantitative Data Summary

The potency of this compound and its metabolite has been quantified across various cell types and functions.

Table 1: Inhibitory Potency of this compound and its Metabolite

Compound Target Cell/Enzyme Response Measured IC50 / EC50 Value Reference
This compound Human Neutrophils PDE4 Enzyme Activity 0.8 nM [8][15]
This compound Various Leukocytes Multiple Inflammatory Responses 2 - 21 nM [15]
This compound N-oxide Various Leukocytes Multiple Inflammatory Responses 3 - 40 nM [15]
This compound N-oxide Human Neutrophils (Healthy) Chemotaxis (vs. CXCL1) 0.18 nM [23]
This compound N-oxide Human Neutrophils (COPD) Chemotaxis (vs. CXCL1) 0.74 nM [23]
This compound Human Bronchus Spontaneous TNF-α Release pD2: 9.6 [14]

| this compound N-oxide | Human Bronchus | Spontaneous TNF-α Release | pD2: 9.4 |[14] |

Table 2: Clinical Anti-Inflammatory Effects in COPD Patients (4-week treatment)

Parameter Sputum Cell/Mediator Percent Reduction vs. Placebo Reference
Cell Count Total Cells 34% [18]
Cell Count Neutrophils 31 - 38% [6][16][17][18][19]
Cell Count Eosinophils 42 - 50% [6][16][17][18][19]
Mediator Level Interleukin-8 (IL-8) Significant Decrease [6][18]
Mediator Level Neutrophil Elastase Significant Decrease [6][18]

| Mediator Level | Eosinophil Cationic Protein (ECP) | Significant Decrease |[18] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of established in-vitro assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils toward a chemical gradient.

  • Principle: A two-chamber system is separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., CXCL1 or LTB4) is placed in the lower chamber. The number of cells that migrate through the membrane toward the stimulus is measured.

  • Methodology:

    • Cell Isolation: Neutrophils are isolated from whole blood of healthy donors or COPD patients using density gradient centrifugation.

    • Pre-incubation: Isolated neutrophils are pre-incubated with various concentrations of this compound N-oxide or a vehicle control.

    • Assay Setup: The cell suspension is added to the upper wells of a Boyden chamber. The lower wells contain the chemoattractant.

    • Incubation: The chamber is incubated to allow for cell migration.

    • Quantification: After incubation, non-migrated cells are wiped from the top of the membrane. The membrane is fixed, stained (e.g., with hematoxylin), and mounted on a slide. The number of migrated cells in multiple high-power fields is counted via microscopy to determine the chemotactic index.

Chemotaxis_Workflow cluster_main Experimental Workflow: Neutrophil Chemotaxis Assay start Obtain Whole Blood (Healthy Donor / COPD Patient) iso Isolate Neutrophils (Density Gradient Centrifugation) start->iso preinc Pre-incubate Cells with This compound N-Oxide or Vehicle iso->preinc setup Load Boyden Chamber: - Upper: Cells - Lower: Chemoattractant preinc->setup incub Incubate (e.g., 37°C, 60 min) setup->incub fix Fix and Stain Membrane incub->fix count Quantify Migrated Cells (Microscopy) fix->count end Calculate Chemotactic Index and Inhibition count->end

Caption: Workflow for a Boyden chamber-based neutrophil chemotaxis assay.
Cytokine Release Assay (Whole Blood Stimulation)

This protocol measures the secretion of inflammatory cytokines from immune cells in a physiologically relevant environment.

  • Principle: Whole blood is stimulated with a PAMP, such as LPS, to induce cytokine production. The concentration of secreted cytokines in the plasma supernatant is then quantified, typically using an ELISA or a multiplex bead array.

  • Methodology:

    • Sample Collection: Collect venous blood into sodium heparin-containing tubes.[24]

    • Cell Count: Perform a white blood cell count to standardize the number of cells being stimulated.[25]

    • Stimulation: Plate a known number of white blood cells. Add this compound or vehicle control, followed by a primary stimulus (e.g., LPS). For inflammasome-dependent cytokines like IL-1β, a secondary signal like ATP may be required.[25]

    • Incubation: Incubate the cultures for a defined period (e.g., 4-24 hours) at 37°C.

    • Supernatant Collection: Centrifuge the plates/tubes to pellet the cells and collect the supernatant.

    • Quantification (ELISA): Add supernatants to antibody-coated microplates. Perform subsequent incubations with detection antibody, enzyme conjugate (e.g., HRP), and substrate. Read absorbance on a microplate reader. Cytokine concentrations are determined by comparison to a standard curve.[26] Multiplex assays (e.g., Luminex) can be used to measure several cytokines simultaneously from a small sample volume.[25]

Cytokine_Workflow cluster_main Experimental Workflow: Cytokine Release Assay start Collect Whole Blood (Sodium Heparin) culture Culture Blood with this compound and Stimulant (e.g., LPS) start->culture incub Incubate (37°C) culture->incub cent Centrifuge to Pellet Cells incub->cent supernatant Collect Supernatant cent->supernatant elisa Quantify Cytokine Levels (ELISA or Multiplex Array) supernatant->elisa end Analyze Data vs. Standard Curve elisa->end

Caption: Workflow for a whole blood stimulation and cytokine measurement assay.
Measurement of Intracellular cAMP

  • Principle: Quantify the levels of cAMP inside cells following stimulation and/or inhibitor treatment.

  • Methodology:

    • Cell Culture and Treatment: Culture relevant cells (e.g., human trabecular meshwork cells, gastric muscle cells) and treat with a PDE inhibitor (like this compound) in the presence or absence of an adenylyl cyclase activator (like isoproterenol or forskolin).[27][28][29]

    • Lysis and Extraction: Terminate the reaction and lyse the cells. Extract the cyclic nucleotides, often using an acid extraction method.

    • Quantification (Radioimmunoassay - RIA): This is a classic, highly sensitive method. The assay is based on the competition between unlabeled cAMP in the sample and a fixed quantity of radiolabeled cAMP for binding to a limited amount of anti-cAMP antibody. The amount of radioactivity is inversely proportional to the concentration of cAMP in the sample.[28]

    • Alternative Quantification (FRET): Förster Resonance Energy Transfer (FRET)-based biosensors can be expressed in cells to allow for real-time measurement of cAMP dynamics in living cells.[30]

Conclusion

This compound exerts a broad anti-inflammatory effect by selectively inhibiting PDE4 in key immune cells. The resulting elevation of intracellular cAMP activates PKA and Epac signaling pathways, leading to a significant reduction in the pro-inflammatory functions of neutrophils, eosinophils, macrophages, and T-lymphocytes. This multifaceted mechanism of action, which includes the inhibition of cell migration, degranulation, oxidative stress, and the release of a wide array of inflammatory mediators, provides the molecular rationale for its clinical efficacy in reducing exacerbations in patients with severe COPD.

References

Roflumilast: A Technical Guide to Phosphodiesterase 4 (PDE4) Subtype Selectivity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the phosphodiesterase 4 (PDE4) inhibitor, roflumilast. It details its subtype selectivity, potency, mechanism of action, and the experimental protocols used for its characterization.

Introduction: The Role of PDE4 in Inflammatory Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), is distinguished by its specific hydrolysis of cAMP.[1][2] These subtypes are encoded by four different genes and are expressed in various inflammatory and structural cells, including neutrophils, T-lymphocytes, macrophages, and airway smooth muscle cells.[2][3]

By degrading cAMP, PDE4 terminates its signaling cascade. Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which activates downstream pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[2][4] This cascade results in potent anti-inflammatory effects and smooth muscle relaxation.[3] this compound is a second-generation, highly potent, and selective PDE4 inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD).[4][5] Understanding its specific interactions with PDE4 subtypes is critical for drug development and mechanistic studies.

This compound Potency and PDE4 Subtype Selectivity

This compound and its primary active metabolite, this compound N-oxide, are highly potent inhibitors of the PDE4 enzyme.[4] While some studies indicate a degree of preference for PDE4B and PDE4D subtypes, the general consensus is that this compound acts as a pan-PDE4 inhibitor, demonstrating high, subnanomolar potency against all four subtypes with balanced selectivity.[5][6][7][8] Its active metabolite, this compound N-oxide, which accounts for approximately 90% of the total PDE4 inhibitory activity in vivo, is two- to three-fold less potent but maintains high selectivity for PDE4 with no significant subtype preference.[4][9]

The therapeutic efficacy of this compound is underpinned by its remarkable selectivity for the PDE4 family over other PDE isoenzymes, minimizing off-target effects.[10]

Table 1: Inhibitory Potency (IC50) of this compound and Metabolites Against PDE Subtypes

CompoundPDE SubtypeIC50 Value (nM)Reference
This compound PDE4 (General)0.8[1]
PDE4 Splice Variants0.2 - 4.3[10]
PDE4AIn the µM range[5]
PDE4B0.84[5]
PDE4B8.4[1]
PDE4B20.41[11]
PDE4CIn the µM range[5]
PDE4D0.68[5]
PDE4D6.8[1]
PDE4D50.81[11]
This compound PDE1>10,000[1]
PDE2>10,000[1]
PDE3>10,000[1]
PDE58,000 - 17,000[1]
This compound N-oxide PDE4 Subtypes2-3x less potent than this compound[4]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source and assay methodology.

Mechanism of Action: The PDE4-cAMP Signaling Pathway

This compound exerts its therapeutic effects by inhibiting PDE4, thereby preventing the degradation of cAMP. The resulting increase in intracellular cAMP concentration activates PKA and EPAC, triggering downstream signaling cascades that suppress inflammatory responses.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits AntiInflammatory Anti-Inflammatory Effects - Decreased Cytokine Release - Suppressed Immune Cell Function PKA->AntiInflammatory EPAC->AntiInflammatory

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.

Experimental Protocols for Determining PDE4 Inhibition

The potency (IC50) of this compound is determined through various in vitro biochemical and cell-based assays. Human recombinant enzymes are typically used to ensure consistency and relevance.[4]

Fluorescence Polarization is a common high-throughput screening method to quantify PDE4 activity and inhibition.

  • Principle: The assay measures the change in the rotational speed of a fluorescently labeled substrate. A fluorescein-labeled cAMP (cAMP-FAM) is used, which is a small molecule that rotates rapidly, resulting in a low FP signal.[12] When PDE4 hydrolyzes cAMP-FAM, it produces a free phosphate group. A proprietary "Binding Agent" (a large phosphate-binding nanoparticle) then binds to this free phosphate, forming a large molecular complex.[12] This large complex rotates much more slowly, leading to a high FP signal. The intensity of the FP signal is directly proportional to PDE4 activity. This compound's inhibitory effect is measured by its ability to prevent this increase in the FP signal.

  • Materials:

    • Purified, recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D5).

    • Fluorescein-labeled cAMP substrate (cAMP-FAM).

    • Phosphate Binding Agent.

    • Assay Buffer (e.g., Tris-HCl, MgCl2).

    • Test compound (this compound) serially diluted in DMSO.

    • 96-well or 384-well microplates (black, low-binding).

    • Fluorescent microplate reader capable of measuring fluorescence polarization.

  • General Protocol:

    • Reagent Preparation: Prepare serial dilutions of this compound. Prepare working solutions of PDE4 enzyme and the cAMP-FAM substrate in assay buffer.

    • Reaction Setup: To each well of the microplate, add the test compound (this compound) or vehicle control (DMSO).

    • Enzyme Addition: Add the purified PDE4 enzyme to each well to initiate the reaction.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.

    • Termination & Detection: Add the Binding Agent to all wells. This stops the enzymatic reaction and allows the binding to the free phosphate.

    • Signal Reading: Incubate for a short period to allow the binding to stabilize. Read the fluorescence polarization on a microplate reader.

    • Data Analysis: Plot the FP signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay format assesses compound activity in a more physiological cellular environment.[13]

  • Principle: Cells are co-transfected with an expression vector for a specific PDE4 subtype and a reporter vector containing the firefly luciferase gene under the control of a cAMP Response Element (CRE).[14] An agent like forskolin is used to stimulate adenylyl cyclase, increasing intracellular cAMP. This cAMP would normally be degraded by the expressed PDE4. However, in the presence of an inhibitor like this compound, cAMP levels remain high, activating CRE-binding protein (CREB). CREB then binds to the CRE sequence, driving the expression of luciferase. The resulting luminescence is measured and is proportional to the inhibition of PDE4 activity.[14]

  • Materials:

    • HEK293 cells or other suitable host cell line.

    • Expression vector for the human PDE4 subtype of interest.

    • CRE-luciferase reporter vector.

    • Transfection reagent (e.g., Lipofectamine).

    • Forskolin (or other adenylyl cyclase activator).

    • Test compound (this compound).

    • Cell culture reagents and plates.

    • Luciferase assay substrate (e.g., luciferin).

    • Luminometer.

  • General Protocol:

    • Transfection: Co-transfect cells with the PDE4 expression vector and the CRE-luciferase reporter vector. Plate the transfected cells and allow them to recover.

    • Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a defined period.

    • Stimulation: Add forskolin to the cells to stimulate cAMP production and incubate.

    • Cell Lysis: Lyse the cells to release the expressed luciferase.

    • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.

    • Data Analysis: Normalize the luciferase signal to a control (e.g., Renilla luciferase for transfection efficiency) and plot against the this compound concentration to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Serial Dilutions of this compound B1 Dispense this compound/Vehicle into Microplate Wells A1->B1 A2 Prepare Recombinant PDE4 Enzyme B2 Add PDE4 Enzyme to Initiate Reaction A2->B2 A3 Prepare Substrate (e.g., cAMP-FAM) A3->B2 B1->B2 B3 Incubate at Controlled Temperature B2->B3 B4 Add Detection Reagent (e.g., Binding Agent) B3->B4 B5 Read Signal (e.g., Fluorescence Polarization) B4->B5 C1 Plot Signal vs. Log[this compound] B5->C1 C2 Fit Dose-Response Curve C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for an in vitro biochemical assay to determine PDE4 inhibition by this compound.

Conclusion

This compound is a highly potent, pan-PDE4 inhibitor with excellent selectivity against other phosphodiesterase families. Its mechanism of action is well-defined, centering on the elevation of intracellular cAMP in key inflammatory cells. The characterization of its inhibitory profile relies on robust biochemical and cell-based assays, which consistently demonstrate its subnanomolar potency. This comprehensive understanding of its selectivity and potency provides a strong foundation for its clinical application and for the development of future PDE4-targeted therapeutics.

References

Roflumilast N-oxide: A Comprehensive Technical Guide on the Core Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor, representing a non-steroidal, anti-inflammatory approach for the treatment of severe chronic obstructive pulmonary disease (COPD) and other inflammatory airway diseases.[1][2] Its mechanism of action involves the inhibition of PDE4, a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) within inflammatory and structural cells.[2] This inhibition leads to an increase in intracellular cAMP levels, which in turn mitigates the inflammatory processes central to the pathophysiology of COPD.[1][2] A critical aspect of this compound's pharmacology is its extensive metabolism to a major active metabolite, this compound N-oxide. This metabolite is not merely a byproduct but the primary contributor to the overall therapeutic effect observed in vivo, making its study essential for a complete understanding of this compound's clinical efficacy.

Metabolism of this compound

Following oral administration, this compound is extensively metabolized in the body through Phase I and Phase II reactions.[2] The principal metabolic pathway is the N-oxidation of this compound to form this compound N-oxide. This conversion is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP1A2.[2][3][4] this compound N-oxide is the only major metabolite detected in human plasma and is considered the main contributor to the total PDE4 inhibitory activity.[2][3]

This compound This compound Roflumilast_N_oxide This compound N-oxide This compound->Roflumilast_N_oxide N-oxidation CYP CYP3A4 & CYP1A2 CYP->Roflumilast_N_oxide

Figure 1: Metabolic conversion of this compound.

Pharmacokinetics: A Comparative Analysis

The pharmacokinetic profiles of this compound and its N-oxide metabolite differ significantly, with the latter demonstrating a more prolonged and substantial presence in the systemic circulation. Although this compound is more potent in vitro, the plasma area under the curve (AUC) for this compound N-oxide is approximately 10-fold greater than that of the parent drug.[2][3][5] This, combined with its longer half-life, means that this compound N-oxide is responsible for about 90% of the total PDE4 inhibitory activity in vivo.[1][6]

ParameterThis compoundThis compound N-oxideReference(s)
Bioavailability ~80%-[2][7]
Tmax (hours) ~1 (0.5-2)~8 (4-13)[2][7]
Plasma Protein Binding ~99%~97%[2]
Half-life (t1/2) (hours) ~17~30[2]
AUC ~1~10 (relative to this compound)[2][3]
Clearance (L/h) ~9.6-[2]

Table 1: Comparative Pharmacokinetic Parameters of this compound and this compound N-oxide.

Pharmacodynamics and Mechanism of Action

Both this compound and this compound N-oxide are potent and selective inhibitors of the PDE4 enzyme.[1] this compound N-oxide is only about two- to threefold less potent than its parent compound in inhibiting PDE4.[1] The inhibition of PDE4 prevents the breakdown of intracellular cAMP. The subsequent rise in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a broad range of anti-inflammatory effects.[1] This includes the suppression of inflammatory cell function and the relaxation of airway smooth muscle.

CompoundPDE4 Inhibition (IC50)Reference(s)
This compound Subnanomolar range[1]
This compound N-oxide ~2 nM[8]

Table 2: In Vitro Potency against PDE4.

cluster_inhibition PDE4 Inhibition cluster_pathway Signaling Cascade This compound This compound & This compound N-oxide PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP ↑ PDE4->cAMP Blocks degradation of PKA PKA Activation cAMP->PKA AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory

Figure 2: this compound N-oxide mechanism of action.

Anti-inflammatory and Clinical Effects

This compound N-oxide exhibits a wide range of anti-inflammatory activities. It has been shown to suppress the release of various inflammatory mediators, such as leukotriene B4, reactive oxygen species, and tumor necrosis factor-alpha (TNF-α), from human neutrophils, monocytes, macrophages, and lymphocytes.[2] In patients with COPD, this compound treatment has been associated with a reduction in sputum neutrophils.[2] Furthermore, this compound N-oxide can curb platelet-leukocyte interactions and has demonstrated the ability to improve cilia motility in bronchial epithelial cells compromised by cigarette smoke.[9][10] These anti-inflammatory actions are believed to underlie the clinical benefits of this compound, which include improved lung function and a reduction in the frequency of exacerbations in patients with severe COPD.[1][11]

Experimental Protocols

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against human PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4B1).[12]

    • Fluorescein-labeled cAMP (cAMP-FAM).[12]

    • Phosphate-binding nanoparticles (Binding Agent).[12]

    • PDE Assay Buffer.[12]

    • Test compound (e.g., this compound N-oxide) and a known PDE4 inhibitor (e.g., Rolipram) as a positive control.

    • 96-well or 1536-well black plates.[12][13]

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and control inhibitor in the appropriate buffer.

    • In a microplate, add the PDE assay buffer, the test compound at various concentrations, and the cAMP-FAM substrate.

    • Initiate the enzymatic reaction by adding the diluted PDE4 enzyme to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for cAMP hydrolysis.[14]

    • Stop the reaction and add the Binding Agent to each well. The binding agent will bind to the hydrolyzed, non-cyclic AMP, causing a change in fluorescence polarization.

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls (no inhibitor for 0% inhibition, and a saturating concentration of a known inhibitor for 100% inhibition).

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.[15]

This protocol describes a typical method for the simultaneous measurement of this compound and this compound N-oxide in plasma samples.[16][17]

  • Materials:

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Plasma samples from subjects administered this compound.

    • Reference standards for this compound and this compound N-oxide.

    • Internal standard (IS), e.g., a deuterated analog or a structurally similar compound.

    • Solvents for sample preparation (e.g., acetonitrile, methanol) and mobile phase (e.g., formic acid, ammonium acetate).[16][18]

    • Solid-phase extraction (SPE) cartridges or protein precipitation reagents.[17]

  • Procedure:

    • Sample Preparation:

      • To a known volume of plasma, add the internal standard.

      • Perform protein precipitation by adding a solvent like acetonitrile, vortexing, and centrifuging to pellet the proteins.[16]

      • Alternatively, use solid-phase extraction (SPE) for cleaner samples by loading the plasma onto an SPE cartridge, washing away interferences, and eluting the analytes of interest.[17]

      • Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

    • Chromatographic Separation:

      • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).[18]

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate this compound, this compound N-oxide, and the internal standard.[16]

    • Mass Spectrometric Detection:

      • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

      • Perform detection using Multiple Reaction Monitoring (MRM).[16]

      • Optimize and monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For example, transitions for this compound (m/z 403.1 > 186.9) and this compound N-oxide (m/z 419.1 > 187.0) have been reported.[18]

    • Quantification:

      • Construct a calibration curve by analyzing standards of known concentrations.

      • Calculate the concentration of this compound and this compound N-oxide in the unknown samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Ex Vivo Analysis PDE4Assay PDE4 Inhibition Assay (IC50 Determination) Dosing Animal/Human Dosing Sampling Plasma Sampling Dosing->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, t1/2, etc.) Quantification->PK_Analysis

Figure 3: General workflow for PDE4 inhibitor evaluation.

Conclusion

This compound N-oxide is the principal active moiety responsible for the therapeutic effects of this compound. Its favorable pharmacokinetic profile, characterized by a high systemic exposure and long half-life, ensures sustained inhibition of PDE4.[2] This, in turn, leads to the potent anti-inflammatory effects observed in preclinical models and the clinical benefits seen in patients with severe COPD. A thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of this compound N-oxide is therefore indispensable for researchers, scientists, and drug development professionals working in the field of inflammatory airway diseases.

References

Roflumilast's Impact on cAMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a detailed examination of the selective phosphodiesterase-4 (PDE4) inhibitor, roflumilast, and its effects on cyclic adenosine monophosphate (cAMP) signaling pathways. This compound elevates intracellular cAMP levels by preventing their degradation, thereby modulating downstream signaling cascades critical in inflammatory and cellular proliferation processes. This guide synthesizes quantitative data on its inhibitory potency, details the experimental protocols used to measure its effects, and provides visual representations of the core signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Introduction: The cAMP Signaling Pathway and PDE4

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that translates a multitude of extracellular signals into specific cellular responses.[1] Its intracellular concentration is meticulously regulated by a balance between synthesis by adenylyl cyclases and degradation by cyclic nucleotide phosphodiesterases (PDEs).[1][2] The PDE superfamily comprises 11 distinct families, of which PDE4, PDE7, and PDE8 are specific for hydrolyzing cAMP.[1]

The PDE4 family, encoded by four genes (PDE4A, 4B, 4C, 4D), is the predominant regulator of cAMP in inflammatory and immune cells.[3][4][5] By catalyzing the conversion of cAMP to its inactive metabolite, 5'-AMP, PDE4 effectively terminates cAMP signaling.[6] Dysregulation and overexpression of PDE4 are implicated in the pathogenesis of various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), making it a key therapeutic target.[1][4][7]

AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Substrate PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis Downstream Downstream Effectors (PKA, EPAC) cAMP->Downstream Activation AMP 5'-AMP (Inactive) PDE4->AMP

Fig. 1: Core cAMP Synthesis and Degradation Pathway.

This compound: A Selective PDE4 Inhibitor

This compound is a potent, orally administered, selective PDE4 inhibitor.[7][8] Its mechanism of action is centered on the competitive inhibition of the PDE4 enzyme.[8] By blocking PDE4, this compound prevents the degradation of cAMP, leading to an accumulation of this second messenger within the cell.[7][8][9] This elevation of intracellular cAMP is the primary driver of this compound's therapeutic effects, particularly its anti-inflammatory properties.[3][7] The drug has demonstrated high selectivity for PDE4 over other PDE families, minimizing off-target effects.[8]

This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits AMP 5'-AMP PDE4->AMP cAMP cAMP cAMP->PDE4 Increased_cAMP Increased Intracellular cAMP Concentration Inflammation Reduced Inflammation Increased_cAMP->Inflammation

Fig. 2: Mechanism of Action of this compound.

Downstream Signaling: PKA and Epac Pathways

The accumulation of intracellular cAMP resulting from PDE4 inhibition by this compound activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.[10][11]

  • PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of substrate proteins, including the cAMP Response Element-Binding Protein (CREB).[1][10] Phosphorylated CREB (p-CREB) translocates to the nucleus and modulates the transcription of genes involved in inflammation, cell proliferation, and survival.[1]

  • Epac Pathway: cAMP can also directly bind to and activate Epac (Epac1 and Epac2), a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2.[10][11] Activation of the Epac/Rap1 cascade can influence various cellular processes, including cell adhesion, junction formation, and the regulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and apoptosis.[10]

Studies have shown that this compound protects cardiomyocytes from apoptosis through the dual activation of both the PKA/CREB and the Epac/Akt-dependent pathways.[10]

This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB phosphorylates Rap1 Rap1 Epac->Rap1 activates pCREB p-CREB Gene Gene Transcription (Anti-inflammatory) pCREB->Gene Akt Akt Rap1->Akt activates Cellular Cellular Responses (Anti-apoptotic, Adhesion) Akt->Cellular

Fig. 3: Downstream cAMP Signaling Pathways Activated by this compound.

Quantitative Data on this compound's Effects

The efficacy of this compound is quantified by its inhibitory concentration (IC50) values against PDE isoforms and its observable effects on cellular and inflammatory biomarkers.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PDE Isoforms

This compound and its primary active metabolite, this compound N-oxide, demonstrate sub-nanomolar potency and high selectivity for PDE4 enzymes.[8]

CompoundPDE SubtypeIC₅₀ (nM)Reference(s)
This compound PDE4A~μM range[12]
PDE4B0.41 - 8.4[3][12][13]
PDE4C~μM range[12]
PDE4D0.68 - 6.8[3][12][13]
Other PDEs (1, 2, 3, 5, 7, 8, 10, 11)> 8,000[3]
This compound N-oxide PDE4 (general)2-3x less potent than this compound[8]
Other PDEsHigh selectivity maintained[8]

Note: IC₅₀ values can vary slightly between studies due to different experimental conditions and enzyme sources.

Table 2: Cellular and Biomarker Effects of this compound Treatment

Clinical and preclinical studies have quantified the anti-inflammatory effects of this compound.

ParameterEffectQuantitative ChangePopulation/ModelReference(s)
Sputum NeutrophilsReduction~31%COPD Patients[9][14]
Sputum EosinophilsReduction~42%COPD Patients[9][14]
Sputum AcPGPReduction>50%COPD Patients[15]
Sputum Myeloperoxidase (MPO)ReductionSignificant at 4 & 12 weeksCOPD Patients[15]
Sputum Leukotriene B₄ (LTB₄)ReductionSignificant reductionCOPD Patients[15]
Intracellular cAMPIncreaseSignificant elevationOvarian cancer cells, Cardiomyocytes[1][10]

Experimental Protocols

Assessing the activity of this compound involves two primary types of experiments: measuring its direct inhibitory effect on PDE4 activity and quantifying the resulting increase in intracellular cAMP levels.

Protocol: PDE4 Inhibition Assay

Several methods exist for measuring PDE activity, including radiometric, fluorescence-based, and luminescent assays.[16] Luminescent coupled-enzyme assays, such as the PDE-Glo™ Phosphodiesterase Assay, are common in high-throughput screening.[16][17][18]

Principle: The assay measures PDE activity by quantifying the amount of cAMP remaining after incubation with the enzyme. The remaining cAMP is used in a subsequent kinase reaction that depletes ATP. The amount of ATP left is then measured using a luciferase-based reaction, where the light output is inversely proportional to PDE activity.

Generalized Protocol (based on PDE-Glo™):

  • Reaction Setup: In a multi-well plate, add the purified PDE4 enzyme, assay buffer, and varying concentrations of the test inhibitor (this compound).

  • Initiate PDE Reaction: Add the cAMP substrate to all wells to start the reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Add a termination buffer containing a potent non-selective PDE inhibitor (e.g., IBMX) to stop the PDE4 reaction.[18]

  • cAMP Detection: Add a detection solution containing protein kinase A (PKA) and a PKA substrate. The remaining cAMP from step 2 drives a kinase reaction, consuming ATP within the detection solution.[18]

  • Luminescence Measurement: Add a kinase-detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate-reading luminometer. A higher light signal indicates lower remaining ATP, meaning more cAMP was consumed by PKA, and thus less cAMP was hydrolyzed by PDE4 (i.e., strong inhibition). Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

A 1. Add PDE4 Enzyme, Buffer, and this compound to Plate B 2. Add cAMP Substrate & Incubate A->B C 3. Add Termination Buffer (with IBMX) to Stop Reaction B->C D 4. Add Detection Solution (PKA) Remaining cAMP -> ATP depletion C->D E 5. Add Kinase-Glo® Reagent (Luciferase/Luciferin) D->E F 6. Measure Luminescence (Light ∝ Inhibition) E->F

Fig. 4: General Workflow for a Luminescent PDE Inhibition Assay.
Protocol: Intracellular cAMP Measurement

Enzyme-linked immunosorbent assays (ELISAs) and homogeneous time-resolved fluorescence (HTRF) assays are widely used to quantify intracellular cAMP levels.[1][2][19]

Principle (Competitive ELISA): This method is based on the competition between cAMP from the cell lysate and a known amount of labeled cAMP (e.g., HRP-conjugated) for binding to a limited number of anti-cAMP antibody sites, typically coated on a microplate. The signal is inversely proportional to the amount of cAMP in the sample.

Generalized Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., SKOV3, H9c2) in multi-well plates and allow them to adhere.[1][10] Treat the cells with varying concentrations of this compound for a specified duration. Often, a phosphodiesterase inhibitor like IBMX or rolipram is included in control wells to establish a maximum response.[19][20]

  • Cell Lysis: Terminate the reaction and lyse the cells using an appropriate lysis buffer (e.g., ice-cold HCl) to release intracellular contents, including cAMP.[20]

  • ELISA Plate Preparation: Add the cell lysates and a series of cAMP standards to the wells of an anti-cAMP antibody-coated microplate.

  • Competitive Binding: Add a fixed amount of enzyme-labeled cAMP (e.g., cAMP-HRP) to each well. Incubate to allow competition for antibody binding between the sample/standard cAMP and the labeled cAMP.

  • Wash: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme converts the substrate into a colored product.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Use this curve to calculate the concentration of cAMP in the cell lysates.

A 1. Plate Cells & Treat with this compound B 2. Lyse Cells to Release Intracellular cAMP A->B C 3. Add Lysates & Standards to Antibody-Coated Plate B->C D 4. Add Labeled-cAMP & Incubate (Competitive Binding) C->D E 5. Wash Plate to Remove Unbound Reagents D->E F 6. Add Chromogenic Substrate & Measure Absorbance E->F G 7. Calculate cAMP Concentration Using Standard Curve F->G

References

Roflumilast in Neuroinflammation Research: A Technical Guide for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical animal models of neuroinflammation. This compound has demonstrated significant therapeutic potential by modulating key inflammatory pathways, offering a promising avenue for the development of treatments for a range of neurological and neurodegenerative disorders.

Core Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its anti-inflammatory effects by selectively inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and brain cells.[1][2] By blocking PDE4, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of the cAMP Response Element-Binding protein (CREB).[3][4]

Activated p-CREB translocates to the nucleus, where it promotes the transcription of neuroprotective and anti-inflammatory genes, including Brain-Derived Neurotrophic Factor (BDNF).[3][4] Concurrently, the increase in cAMP interferes with pro-inflammatory signaling pathways, most notably by inhibiting the nuclear translocation and activity of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[4][5] This dual action—promoting neuroprotection while actively suppressing inflammation—forms the basis of this compound's therapeutic potential.

This compound Signaling Pathway cluster_0 cluster_1 This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits Microglia Microglial Activation cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA Activation cAMP->PKA NFkB NF-κB Inhibition cAMP->NFkB CREB CREB → p-CREB PKA->CREB BDNF ↑ BDNF (Neuroprotection) CREB->BDNF Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: this compound's core anti-inflammatory signaling pathway.

Efficacy in Preclinical Animal Models

This compound has been investigated in a variety of animal models, consistently demonstrating its ability to mitigate neuroinflammation and improve associated outcomes. Its efficacy has been noted in models of acute brain injury, such as stroke and subarachnoid hemorrhage, as well as in models of chronic neuroinflammation and neurodegeneration.

Key Findings:
  • Reduced Pro-inflammatory Cytokines: A hallmark of this compound's effect is the significant reduction of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in brain tissue and plasma.[4][5][6][7]

  • Microglial Modulation: this compound suppresses microglial activation and promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype.[8][9] This is evidenced by decreased Iba-1 (a general microglia marker) and inducible nitric oxide synthase (iNOS, an M1 marker) expression, alongside increased Arginase-1 (an M2 marker).[9]

  • Improved Neurological Function: In models of ischemic stroke and subarachnoid hemorrhage, this compound treatment leads to improved neurological scores, reduced brain edema, and decreased neuronal apoptosis.[6][7]

  • Cognitive Enhancement: In models of Alzheimer's disease (APP/PS1 mice) and lipopolysaccharide (LPS)-induced cognitive decline, chronic administration of this compound improves performance in learning and memory tasks.[4][10]

  • Blood-Brain Barrier Integrity: this compound has been shown to reduce blood-brain barrier (BBB) permeability and brain edema, key pathologies in acute brain injury.[6][7][11]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative findings from key studies on this compound in animal models of neuroinflammation.

Table 1: Summary of this compound Effects in Animal Models of Neuroinflammation

Animal ModelSpeciesThis compound Dosage & RouteKey Outcomes & EfficacyCitation(s)
Subarachnoid Hemorrhage (SAH)Rat (Sprague-Dawley)3 mg/kg, SubcutaneousImproved neurological scores; Reduced BBB permeability, brain edema, and neuronal apoptosis; Decreased IL-1β, IL-6, TNF-α.[6][7]
Lipopolysaccharide (LPS)-Induced NeuroinflammationMouse0.1, 0.2, 0.4 mg/kg, OralAmeliorated oxidative stress; Reversed cognitive decline; Reduced PDE4B expression and pro-inflammatory cytokines.[10][12][13]
Global Cerebral Ischemia (BCCAO)Mouse (Balb/c)Not specified in abstractPrevented cognitive/emotional deficits; Reduced white matter damage and neurodegeneration; Decreased Iba-1, increased Arginase-1.[14][9][15]
Alzheimer's Disease (APP/PS1)Mouse0.1, 0.2, 0.4 mg/kg, IntragastricImproved learning and memory; Increased cAMP, p-CREB, BDNF; Reduced NF-κB and pro-inflammatory cytokines.[4][16]
Experimental Autoimmune Encephalomyelitis (EAE)RatNot specified in abstractImproved motor dysfunction and depression symptoms; Reduced inflammation, demyelination, and axonal loss; Suppressed microglial activation.[8]
Chronic Restraint Stress (Depression Model)Rat (Wistar)3 mg/kg/day, Oral gavageReversed depressive-like behaviors; Increased hippocampal PKA, CREB, BDNF; Decreased IL-6.[3]
Cerebral Ischemia/Reperfusion InjuryJuvenile Rat0.5 and 1 mg/kg, IntraperitonealReduced cellular damage; Significantly decreased mRNA expression of IL-1β, TNF-α, and NLRP3.[17]
Spinal Cord Injury (SCI)Rat1 mg/kg, IntraperitonealPromoted functional recovery; Decreased cavity size, reduced reactive microglia; Increased axonal regeneration.[18][19]

Table 2: Quantitative Effects of this compound on Inflammatory Markers

Animal ModelMarkerDirection of ChangeMagnitude of ChangeCitation(s)
Subarachnoid Hemorrhage (SAH)IL-1β, IL-6, TNF-αDecreaseSignificantly reduced positive cells in cortex.[6][7]
Lipopolysaccharide (LPS)-InducedPDE4B ExpressionDecreaseDose-dependent reduction.[10][13]
Alzheimer's Disease (APP/PS1)IL-6, TNF-α, IL-1βDecreaseReduced to levels of wild-type animals.[4][16]
Chronic Restraint StressIL-6 (Hippocampal)DecreaseSignificantly lowered compared to untreated depressed group.[3]
Cerebral Ischemia/ReperfusionNLRP3, IL-1β, TNF-α (mRNA)DecreaseSignificantly lower in this compound-treated groups.[17]
Isoflurane-Induced Astrocyte InflammationTNF-α, IL-6, MCP-1, IL-1βDecreaseDose-responsively inhibited isoflurane-induced expression.[20]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols adapted from the cited literature.

Animal Model Induction
  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: C57BL/6J mice are administered LPS intraperitoneally at a dose of 500 μg/kg on alternate days for a total of 7 days to induce systemic inflammation and subsequent neuroinflammation.[10][12]

  • Subarachnoid Hemorrhage (SAH) - Endovascular Perforation Model: Male Sprague-Dawley rats (250–350 g) are anesthetized. A sharpened proline monofilament is inserted into the external carotid artery and advanced to the internal carotid artery to perforate the anterior cerebral artery, inducing SAH.[6]

  • Global Cerebral Ischemia - Bilateral Common Carotid Artery Occlusion (BCCAO): Balb/c mice are anesthetized, and the common carotid arteries are exposed and occluded using micro-aneurysm clips for a specified duration (e.g., 20 minutes) to induce global cerebral ischemia.[9][15]

Drug Administration
  • Preparation: this compound is typically dissolved in a vehicle such as saline containing a small percentage of DMSO (e.g., 3%) or suspended in a solution like 0.5% carboxymethylcellulose.[6]

  • Route and Dosage:

    • Subcutaneous (SC): 3 mg/kg body weight, administered at specified time points post-injury (e.g., 2, 24, and 48 hours after SAH induction).[6]

    • Oral Gavage (PO): Doses ranging from 0.1 to 0.4 mg/kg administered daily for a chronic period (e.g., 3 weeks).[4]

    • Intraperitoneal (IP): Doses of 0.5 to 1 mg/kg administered immediately after reperfusion and at subsequent time points.[17]

Experimental Workflow A Animal Acclimation (e.g., Male Sprague-Dawley Rats, 250-350g) B Randomization into Groups (Sham, Vehicle, this compound) A->B C Induction of Neuroinflammation (e.g., SAH, LPS, Ischemia) B->C D Drug/Vehicle Administration (e.g., this compound 3 mg/kg SC) C->D E Behavioral & Neurological Assessment (e.g., Neurological Scoring at 48h, 72h) D->E F Euthanasia & Tissue Collection (Brain, Blood) E->F G Biochemical Analysis (ELISA for Cytokines, Western Blot for Proteins) F->G H Histological Analysis (Immunofluorescence for Cell Markers, TUNEL for Apoptosis) F->H I Data Analysis & Interpretation G->I H->I Microglial Polarization cluster_M1 M1 Phenotype (Pro-inflammatory) cluster_M2 M2 Phenotype (Anti-inflammatory) M1_Node ↑ iNOS, TNF-α, IL-1β Neurotoxicity M2_Node ↑ Arginase-1, IL-10 Tissue Repair, Phagocytosis Microglia Resting Microglia Microglia->M1_Node Default Pathway Microglia->M2_Node Promoted by this compound Injury Neuroinflammatory Stimulus (e.g., Ischemia, LPS) Injury->Microglia This compound This compound This compound->M1_Node Inhibits

References

Investigating Roflumilast's role in autoimmune disease models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, is emerging as a significant therapeutic candidate for a range of autoimmune and inflammatory diseases. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune cells, leading to a reduction in the production of pro-inflammatory mediators.[1][2][3] This technical guide provides an in-depth overview of the role of this compound in key preclinical autoimmune disease models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound and its active metabolite, this compound N-oxide, are potent and selective inhibitors of the PDE4 enzyme.[3][4] PDE4 is predominantly expressed in immune cells, including T lymphocytes, macrophages, neutrophils, and dendritic cells.[1][2] The inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key transcription factors involved in the inflammatory response, such as NF-κB and MAPK pathways.[2] The net effect is a suppression of the production of pro-inflammatory cytokines like TNF-α, IL-17, IL-22, and IL-23, and an increase in the production of the anti-inflammatory cytokine IL-10.[5][6][7]

This compound's Core Mechanism of Action This compound This compound PDE4 PDE4 Inhibition This compound->PDE4 cAMP ↑ Intracellular cAMP PDE4->cAMP PKA ↑ PKA Activation cAMP->PKA NFkB ↓ NF-κB & MAPK Pathways PKA->NFkB AntiInflammatory ↑ Anti-inflammatory Cytokines (IL-10) PKA->AntiInflammatory Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) NFkB->Cytokines

Core signaling cascade of this compound.

This compound in Preclinical Autoimmune Disease Models

Psoriasis: Imiquimod-Induced Model

The imiquimod (IMQ)-induced psoriasis model in mice is a widely used tool to study the pathogenesis of psoriasis and to evaluate novel therapeutic agents.[8][9] Topical application of IMQ, a Toll-like receptor 7/8 agonist, induces a skin inflammation that closely mimics human plaque psoriasis, characterized by epidermal thickening, scaling, and infiltration of immune cells.[9]

Outcome MeasureVehicleThis compound (0.1% w/w Nanoemulgel)Reference
Skin IL-17 Level (pg/mg protein) HighSignificantly Reduced[5]
Skin IL-22 Level (pg/mg protein) HighSignificantly Reduced[5]
Skin IL-23 Level (pg/mg protein) HighSignificantly Reduced[5]
Skin TNF-α Level (pg/mg protein) HighSignificantly Reduced[5]
Psoriatic Lesions (Histopathology) SevereReduced[5][6]
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back of the mice for 6 consecutive days.[8]

  • Treatment: this compound nanoemulgel (0.1% w/w) is applied topically to the affected skin area daily, starting from the first day of IMQ application.[5] A vehicle control group receives the nanoemulgel base without this compound.

  • Assessment:

    • Clinical Scoring: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (each on a scale of 0-4).

    • Histopathology: On day 7, skin biopsies are collected, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) to assess epidermal thickness and immune cell infiltration.

    • Cytokine Analysis: Skin homogenates are prepared, and the levels of pro-inflammatory cytokines (IL-17, IL-22, IL-23, TNF-α) are quantified using ELISA.[5][6]

Imiquimod-Induced Psoriasis Model Workflow cluster_setup Setup cluster_induction Induction & Treatment (6 days) cluster_assessment Assessment (Day 7) Animal BALB/c Mice Shaving Shave back skin Animal->Shaving IMQ Topical Imiquimod (5%) Shaving->IMQ This compound Topical this compound (0.1%) Vehicle Vehicle Control Scoring Clinical Scoring This compound->Scoring Histo Histopathology This compound->Histo Cytokine Cytokine Analysis (ELISA) This compound->Cytokine Vehicle->Scoring Vehicle->Histo Vehicle->Cytokine EAE Model Workflow cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Immunization Immunization with Myelin Peptide/CFA Pertussis Pertussis Toxin Injection Immunization->Pertussis This compound Daily Oral this compound Vehicle Vehicle Control Clinical Daily Clinical Scoring This compound->Clinical Vehicle->Clinical Histo Histopathology (Peak Disease) Clinical->Histo Flow Flow Cytometry (Microglia) Histo->Flow Cytokine Cytokine Analysis (Hippocampus) Flow->Cytokine

References

Roflumilast in Dermatological Research: A Technical Guide to its Mechanism, Clinical Efficacy, and Experimental Foundation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a highly potent and selective phosphodiesterase-4 (PDE4) inhibitor that has emerged as a significant therapeutic agent in the field of dermatology.[1] Initially approved for chronic obstructive pulmonary disease (COPD), its potent anti-inflammatory properties have led to its successful development and approval in topical formulations for various inflammatory skin conditions, including plaque psoriasis, atopic dermatitis, and seborrheic dermatitis.[1][2][3] Unlike traditional topical steroids, this compound offers a non-steroidal mechanism of action, addressing a key unmet need for long-term management of chronic dermatoses with a favorable safety profile.[1][4]

This technical guide provides an in-depth exploration of this compound's role in dermatological research. It details the molecular mechanism of action, summarizes pivotal clinical trial data, outlines experimental protocols, and discusses the broader potential of this targeted therapy.

Mechanism of Action: PDE4 Inhibition and Anti-inflammatory Cascade

This compound's therapeutic effect stems from its selective inhibition of the phosphodiesterase-4 (PDE4) enzyme.[5][6] PDE4 is a critical enzyme in inflammatory cells—including T lymphocytes, neutrophils, and keratinocytes—that hydrolyzes cyclic adenosine monophosphate (cAMP), a key secondary messenger.[6][7] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[6][8]

This increase in cAMP levels activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][10] The activation of these pathways ultimately leads to a broad anti-inflammatory effect by downregulating the expression of multiple pro-inflammatory mediators.[5][7] This includes the suppression of key cytokines implicated in dermatological conditions, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), Interleukin-23 (IL-23), and interferon-γ.[1][5][11]

Roflumilast_Mechanism cluster_cell Inflammatory Cell (e.g., T-Cell, Keratinocyte) PDE4 PDE4 Enzyme cAMP_hydrolysis cAMP → AMP (Hydrolysis) cAMP ↑ Intracellular cAMP PKA PKA / Epac Activation cAMP->PKA NFkB NF-κB Pathway Inhibition PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23, etc.) NFkB->Cytokines Inflammation Reduced Skin Inflammation Cytokines->Inflammation This compound This compound This compound->PDE4 Inhibits

Figure 1: this compound's core mechanism of action via PDE4 inhibition.

Pharmacokinetics and Formulations

Topical this compound is available in cream and foam formulations, designed to be non-greasy and suitable for use on all skin and hair types, including sensitive and intertriginous areas.[4][12][13]

  • Pharmacokinetics : Following topical application of the 0.3% cream, plasma concentrations of this compound and its active metabolite, this compound N-oxide, are quantifiable.[5] The mean half-life of topical this compound is approximately 4 days, with its N-oxide metabolite having a half-life of 4.6 days.[5] this compound is highly protein-bound (~99%) and is metabolized by cytochrome P450 enzymes and conjugation.[5][11]

  • Formulations : this compound is formulated as a once-daily topical cream (0.05%, 0.15%, 0.3%) and foam (0.3%).[2][13] The foam is particularly suited for treating hair-bearing areas like the scalp.[12][14] These formulations are water-based and do not contain common irritants like propylene glycol or ethanol, which contributes to their favorable tolerability.[15]

Clinical Efficacy in Dermatological Conditions

This compound has demonstrated significant efficacy and safety in numerous Phase 3 clinical trials across several inflammatory dermatoses.

Plaque Psoriasis

Topical this compound is approved for treating plaque psoriasis in adults and adolescents.[2][13][16] The pivotal DERMIS-1 and DERMIS-2 trials evaluated the 0.3% cream, while the ARRECTOR trial assessed the 0.3% foam for scalp and body psoriasis.

Table 1: Efficacy of this compound Cream (0.3%) in Plaque Psoriasis at Week 8 (DERMIS-1 & DERMIS-2)

Endpoint DERMIS-1 (N=439) DERMIS-2 (N=442)
IGA Success Rate This compound: 42.4%Vehicle: 6.1%(P < 0.001)[3][17][18] This compound: 37.5%Vehicle: 6.9%(P < 0.001)[3][17][18]
Intertriginous-IGA Success Statistically significant improvement vs. vehicle[19] Statistically significant improvement vs. vehicle[19]
PASI-75 Statistically significant improvement vs. vehicle Statistically significant improvement vs. vehicle
WI-NRS Success (≥4-point reduction) Statistically significant improvement vs. vehicle[19] Statistically significant improvement vs. vehicle[19]

IGA Success is defined as an Investigator Global Assessment score of 'Clear' or 'Almost Clear' plus a ≥2-grade improvement from baseline.

Table 2: Efficacy of this compound Foam (0.3%) in Scalp and Body Psoriasis at Week 8 (ARRECTOR)

Endpoint This compound (N=432) Vehicle
Scalp-IGA (S-IGA) Success Rate 66.4% 27.8%(P < 0.001)[16][20]
Body-IGA (B-IGA) Success Rate 45.5% 20.1%(P < 0.0001)[16][20]
Scalp Itch-NRS Success (≥4-point reduction) 65.3% 30.3%(P < 0.001)[16]

| Body Itch WI-NRS Success (≥4-point reduction) | 63.1% | 30.1%(P < 0.0001)[20] |

Atopic Dermatitis

This compound cream (0.15% and 0.05%) is approved for mild to moderate atopic dermatitis (AD) in adults and children.[2][13] The INTEGUMENT-1 and INTEGUMENT-2 trials established its efficacy in patients aged 6 and older, while INTEGUMENT-PED focused on children aged 2-5.

Table 3: Efficacy of this compound Cream in Atopic Dermatitis at Week 4

Trial (Concentration, Age Group) Primary Endpoint: vIGA-AD Success Rate Key Secondary Endpoints
INTEGUMENT-1 (0.15%, ≥6 years) This compound: 32.0%Vehicle: 15.2%(P < 0.001)[21][22] EASI-75: 43.2% vs. 22.0% (P<0.0001)[22][23]WI-NRS Success: 33.6% vs. 20.7% (P<0.01)[23]
INTEGUMENT-2 (0.15%, ≥6 years) This compound: 28.9%Vehicle: 12.0%(P < 0.001)[21][22] EASI-75: 42.0% vs. 19.7% (P<0.0001)[22][23]WI-NRS Success: 30.2% vs. 12.4% (P<0.01)[23]
INTEGUMENT-PED (0.05%, 2-5 years) This compound: 25.4%Vehicle: 10.7%(P < 0.0001)[24] EASI-75: 39.4% vs. 20.6% (P<0.0001)[24]WI-NRS Success: 35.3% vs. 18.0% (P=0.0002)[24]

vIGA-AD Success is defined as a Validated Investigator Global Assessment for AD score of 'Clear' or 'Almost Clear' plus a ≥2-grade improvement from baseline.

Notably, a significant reduction in itch was observed as early as 24 hours after the first application in the AD trials.[21][24][25]

Seborrheic Dermatitis

This compound 0.3% foam is the first new mechanism of action approved for seborrheic dermatitis in over two decades, indicated for patients aged 9 and older.[12][26] The pivotal Phase 3 STRATUM trial demonstrated its efficacy.

Table 4: Efficacy of this compound Foam (0.3%) in Seborrheic Dermatitis at Week 8 (STRATUM)

Endpoint This compound (N=304) Vehicle (N=153)
IGA Success Rate 79.5% - 80.1% 58.0% - 59.2%(P < 0.0001)[14][26][27]
IGA Status of 'Clear' 50.6% 27.7%(P < 0.0001)[26][27]
WI-NRS Success (≥4-point reduction) 62.8% 40.6%(P < 0.0001)[26][27]
Complete Clearance of Erythema 57.8% 32.0%(P < 0.0001)[26]

| Complete Clearance of Scaling | 58.1% | 36.5%(P < 0.0001)[26] |

Experimental Protocols: A Look at Phase 3 Trial Design

The clinical development of topical this compound has been grounded in robust, well-designed Phase 3 trials. These studies generally follow a similar structure to ensure rigorous evaluation of efficacy and safety.

Key Methodological Components:

  • Study Design : The pivotal trials (e.g., DERMIS, INTEGUMENT, STRATUM) were typically multicenter, randomized, double-blind, and vehicle-controlled studies.[18][21][26] Patients were randomized, often in a 2:1 ratio, to receive either active this compound or a matching vehicle cream/foam.[18][21][26]

  • Patient Population : Enrollment criteria were specific to the disease being studied. For instance, psoriasis trials enrolled patients with plaque psoriasis covering 2% to 20% of their body surface area and a baseline IGA score of at least 'mild'.[18][19] Atopic dermatitis trials enrolled patients aged 6 years or older with mild to moderate disease.[21][22] Seborrheic dermatitis trials included patients aged 9 and older with at least moderate disease severity.[26]

  • Intervention : The standard intervention was a once-daily application of this compound (cream or foam at a specified concentration) or the vehicle to the affected areas for a defined period, typically ranging from 4 to 8 weeks for the primary endpoint assessment.[18][21][26]

  • Primary Efficacy Endpoint : The most common primary endpoint across these trials was "IGA Success" (or vIGA-AD Success for atopic dermatitis), defined as a score of 'Clear' (0) or 'Almost Clear' (1) on the Investigator Global Assessment scale, plus at least a 2-grade improvement from the baseline assessment at the end of the treatment period (e.g., Week 8 for psoriasis, Week 4 for AD).[17][18][21][22]

  • Secondary Endpoints : A range of secondary endpoints were used to provide a comprehensive picture of the treatment effect. These often included:

    • Reduction in itch, measured by the Worst Itch-Numeric Rating Scale (WI-NRS).[19][21][26]

    • Disease-specific severity scores, such as the Psoriasis Area and Severity Index (PASI) or the Eczema Area and Severity Index (EASI).[19][21]

    • Efficacy in specific, hard-to-treat areas like the scalp or intertriginous regions.[19]

    • Patient-reported outcomes and quality of life measures.[28]

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (IGA, PASI/EASI, WI-NRS) Screening->Baseline Randomization Randomization (2:1) Baseline->Randomization ArmA Treatment Arm: Once-Daily this compound Randomization->ArmA Active ArmB Control Arm: Once-Daily Vehicle Randomization->ArmB Vehicle FollowUp Treatment Period (e.g., 4-8 Weeks) ArmA->FollowUp ArmB->FollowUp Endpoint Primary Endpoint Assessment (e.g., IGA Success at Week 8) FollowUp->Endpoint Safety Safety & Tolerability Monitoring (Adverse Events) FollowUp->Safety Analysis Data Analysis Endpoint->Analysis Safety->Analysis

Figure 2: Generalized workflow for a Phase 3 this compound clinical trial.

Safety and Tolerability

Across all major clinical trials, topical this compound has demonstrated a favorable safety and tolerability profile.

  • Low Adverse Event Rates : The incidence of treatment-emergent adverse events (TEAEs) was consistently low and similar between the this compound and vehicle groups.[18][21][26] Most TEAEs were mild to moderate in severity.[14][21]

  • Minimal Application Site Reactions : Application site irritation, stinging, and burning were infrequent.[19] In AD trials, over 90% of patients reported no or only mild sensation at the application site, and over 95% of patients showed no signs of irritation upon investigator assessment.[21][22][23]

  • Low Discontinuation Rates : Discontinuation due to adverse events was rare in both the active treatment and vehicle arms.[29][30]

Table 5: Common Treatment-Emergent Adverse Events (TEAEs) with Incidence ≥1% in Select Trials

Indication / Formulation Common TEAEs
Plaque Psoriasis (0.3% Foam) Headache (3.1%), Diarrhea (2.5%), Nausea (1.7%), Nasopharyngitis (1.3%)[12][13]
Seborrheic Dermatitis (0.3% Foam) Nasopharyngitis (1.5%), Nausea (1.3%), Headache (1.1%)[12][13]

| Atopic Dermatitis (0.15% Cream) | Rates of TEAEs were low and comparable to vehicle; serious TEAEs were rare (0.9%).[21] |

Future Directions and Potential Applications

The success of this compound in approved indications has spurred further research into its potential for other inflammatory dermatoses. The underlying mechanism of reducing inflammation via PDE4 inhibition suggests broad applicability.[7] Clinical trials and case reports are exploring its use in conditions such as:

  • Hidradenitis Suppurativa[1]

  • Oral Lichen Planus[1]

  • Recurrent Aphthous Ulcers[1]

  • Alopecia Areata and Vitiligo[1]

The development of this compound for younger pediatric populations, including infants with atopic dermatitis, is also an active area of investigation.[31][32]

Roflumilast_Anti_Inflammatory_Cascade cluster_pathway Detailed Anti-inflammatory Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades cAMP PKA PKA cAMP->PKA Activates CREB ↑ p-CREB PKA->CREB Phosphorylates NFkB_path NF-κB Activation PKA->NFkB_path Inhibits IL10 ↑ IL-10 (Anti-inflammatory) CREB->IL10 Promotes Transcription Pro_Cytokines ↓ Pro-inflammatory Gene Transcription (TNF-α, IL-17, IL-23, CXCL8) NFkB_path->Pro_Cytokines Induces

Figure 3: Downstream signaling effects of increased cAMP from this compound.

Conclusion

This compound represents a significant advancement in topical therapy for inflammatory skin diseases. Its highly potent and selective inhibition of PDE4 provides a targeted, non-steroidal mechanism to control the underlying inflammation in conditions like psoriasis, atopic dermatitis, and seborrheic dermatitis. Supported by a robust portfolio of Phase 3 clinical trials, topical this compound has consistently demonstrated rapid and significant efficacy, particularly in reducing key symptoms like itch, while maintaining a favorable safety and tolerability profile suitable for chronic use, even in sensitive skin areas. For researchers and drug development professionals, this compound serves as a prime example of a successfully repurposed molecule, and its ongoing investigation in other dermatoses highlights the broad therapeutic potential of targeting the PDE4/cAMP pathway in the skin.

References

Roflumilast's Modulation of Microglial Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphodiesterase-4 (PDE4) inhibitor, roflumilast, and its significant impact on microglial activation, a key process in neuroinflammation. This document outlines the molecular mechanisms, summarizes key quantitative findings, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound, a selective PDE4 inhibitor, exerts its anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) within microglial cells.[1][2] PDE4 is the predominant enzyme responsible for the degradation of cAMP in these immune cells of the central nervous system.[2] By inhibiting PDE4, this compound leads to the accumulation of cAMP, which in turn activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This ultimately modulates the expression of inflammatory genes and cellular functions.

Key Signaling Pathways Modulated by this compound in Microglia

This compound's influence on microglial activation is not mediated by a single pathway but rather a network of interconnected signaling cascades. The primary pathways identified in the literature are the cAMP-PKA-CREB pathway, the Nrf2/STING/NF-κB pathway, and the inhibition of the NLRP3 inflammasome.

cAMP-PKA-CREB Signaling Pathway

The canonical pathway initiated by this compound involves the elevation of cAMP, which subsequently activates PKA. Activated PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of anti-inflammatory genes and neurotrophic factors, such as brain-derived neurotrophic factor (BDNF).[3][4][5][6] This pathway is crucial for the neuroprotective and anti-inflammatory effects of this compound.[3][4][5][6]

This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Anti_inflammatory_genes Anti-inflammatory Gene Expression pCREB->Anti_inflammatory_genes Promotes BDNF BDNF Expression pCREB->BDNF Promotes

This compound's activation of the cAMP-PKA-CREB signaling pathway.
Nrf2/STING/NF-κB Pathway

Recent studies have elucidated this compound's ability to modulate the Nrf2/STING/NF-κB signaling axis. This compound treatment has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Nrf2 is a master regulator of the antioxidant response. The activation of Nrf2 appears to suppress the stimulator of interferon genes (STING)-mediated activation of the transcription factor nuclear factor-kappa B (NF-κB).[7][8] NF-κB is a key driver of pro-inflammatory gene expression. By inhibiting the STING/NF-κB pathway, this compound effectively dampens the pro-inflammatory M1 phenotype of microglia.[7][8]

This compound This compound Nrf2 Nrf2 This compound->Nrf2 Upregulates M2_Polarization M2 Polarization (Anti-inflammatory) This compound->M2_Polarization Promotes Shift to STING STING Nrf2->STING Inhibits NF_kB NF-κB STING->NF_kB Activates M1_Polarization M1 Polarization (Pro-inflammatory) NF_kB->M1_Polarization Promotes

Modulation of the Nrf2/STING/NF-κB pathway by this compound.
Inhibition of NLRP3 Inflammasome

This compound has been demonstrated to mitigate microglial senescence and inflammation by inhibiting the activation of the NLRP3 inflammasome.[1][9][10] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. By suppressing the activation of the NLRP3 inflammasome, this compound reduces the secretion of these potent pro-inflammatory mediators.[1][9][10]

This compound This compound NLRP3_Inflammasome NLRP3 Inflammasome This compound->NLRP3_Inflammasome Inhibits Caspase_1 Caspase-1 NLRP3_Inflammasome->Caspase_1 Activates Pro_IL_1B Pro-IL-1β Caspase_1->Pro_IL_1B Cleaves IL_1B IL-1β Pro_IL_1B->IL_1B

Inhibition of the NLRP3 inflammasome by this compound.

Quantitative Data on this compound's Effects on Microglial Activation

The following tables summarize the quantitative findings from various studies on the effects of this compound on markers of microglial activation and inflammation.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in Microglia

CytokineModel SystemTreatmentResultReference
TNF-αOGD/R-exposed BV2 cellsThis compoundSignificant reduction in secretion[11]
IL-1βOGD/R-exposed BV2 cellsThis compoundSignificant reduction in secretion[11]
IL-6OGD/R-exposed BV2 cellsThis compoundSignificant reduction in secretion[11]
TNF-αLPS-induced miceThis compound (0.1, 0.2, 0.4 mg/kg)Dose-dependent reduction in brain tissue[12]
IL-1βLPS-induced miceThis compound (0.1, 0.2, 0.4 mg/kg)Dose-dependent reduction in brain tissue[5]
IL-6LPS-induced miceThis compound (0.1, 0.2, 0.4 mg/kg)Dose-dependent reduction in brain tissue[5]
IL-1βRat SAH modelThis compound (3 mg/kg)Significant reduction in cortical and serum levels[13][14]
IL-6Rat SAH modelThis compound (3 mg/kg)Significant reduction in cortical and serum levels[13][14]
TNF-αRat SAH modelThis compound (3 mg/kg)Significant reduction in cortical and serum levels[13][14]

Table 2: Effect of this compound on Microglial Phenotype Markers

MarkerPhenotypeModel SystemTreatmentResultReference
Iba-1General MicrogliaGlobal cerebral ischemia (mice)This compoundDecreased levels in hippocampus[10][15]
iNOSM1Primary mouse microgliaThis compoundSuppressed expression[10][15]
Arginase-1 (Arg-1)M2Global cerebral ischemia (mice)This compoundIncreased levels in hippocampus[10][15]
Arginase-1 (Arg-1)M2Primary mouse microgliaThis compoundIncreased levels[10][15]

Table 3: Effect of this compound on Other Markers of Microglial Activation

MarkerFunctionModel SystemTreatmentResultReference
ROSOxidative StressOGD/R-exposed BV2 cellsThis compoundReduced production[9][11]
NLRP3InflammasomeRetinal Ischemia Reperfusion (mice)This compoundInhibited protein expression[1]
ASCInflammasomeRetinal Ischemia Reperfusion (mice)This compoundInhibited protein expression[1]
Cleaved-caspase-1InflammasomeRetinal Ischemia Reperfusion (mice)This compoundInhibited protein expression[1]
SA-β-galSenescenceOGD/R-exposed BV2 cellsThis compoundReduced staining[9][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols cited in the literature concerning this compound and microglial activation.

In Vivo Models
  • Retinal Ischemia-Reperfusion (RIR) Injury Model:

    • Animals: C57BL/6J mice.[1][9]

    • Procedure: Anesthesia is administered, followed by cannulation of the anterior chamber of the eye to elevate intraocular pressure, inducing ischemia. After a defined period, the cannula is removed to allow reperfusion.[1][9]

    • This compound Administration: Intraperitoneal injection.[1][9]

    • Analysis: Retinal morphology (H&E staining), retinal ganglion cell survival (immunofluorescence), microglial activation (Iba-1 staining), and protein expression (Western blot, immunofluorescence).[1][9]

  • Global Cerebral Ischemia Model (Bilateral Common Carotid Artery Occlusion - BCCAO):

    • Animals: Balb/c mice.[10][15]

    • Procedure: The common carotid arteries are occluded for a specific duration to induce global cerebral ischemia.[10][15]

    • This compound Administration: Not specified in the provided abstracts, but likely oral or intraperitoneal.

    • Analysis: Behavioral tests, hippocampal cell loss assessment, white matter injury evaluation, and expression of neuroinflammatory markers (Iba-1, Arg-1).[10][15]

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model:

    • Animals: Mice.[12]

    • Procedure: Intraperitoneal injection of LPS (e.g., 500 µg/kg on alternate days for 7 days) to induce systemic inflammation and subsequent neuroinflammation.[12]

    • This compound Administration: Oral administration (e.g., 0.1, 0.2, and 0.4 mg/kg).[12]

    • Analysis: Behavioral parameters, oxidative stress markers, and neuroinflammatory markers in brain tissue.[12][16]

In Vitro Models
  • Oxygen-Glucose Deprivation and Reoxygenation (OGD/R) in BV2 Microglial Cells:

    • Cell Line: BV2 murine microglial cells.[1][9]

    • Procedure: Cells are cultured in a glucose-free medium in a hypoxic chamber to simulate ischemic conditions, followed by a return to normal glucose medium and normoxic conditions for reoxygenation.[1][9]

    • This compound Treatment: Added to the cell culture medium.

    • Analysis: Cell senescence (SA-β-gal staining), reactive oxygen species (ROS) production, pro-inflammatory cytokine secretion (ELISA, qPCR), cell proliferation, and protein expression (Western blot, immunofluorescence).[1][9][11]

  • LPS Stimulation of Microglial Cells:

    • Cell Line: Primary mouse microglia or BV2 cells.[10][15]

    • Procedure: Cells are treated with LPS to induce an inflammatory response.[17][18]

    • This compound Treatment: Added to the cell culture medium prior to or concurrently with LPS stimulation.

    • Analysis: Expression of M1 (e.g., iNOS) and M2 (e.g., Arg-1) markers, and release of pro-inflammatory cytokines.[10][15]

Analytical Techniques
  • Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of inflammatory cytokines and other target genes.[1][7][9]

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the protein levels of secreted inflammatory cytokines in cell culture supernatants or tissue homogenates.[1][9][19]

  • Western Blotting: To determine the protein expression levels of key signaling molecules, inflammasome components, and microglial markers.[1][7][9]

  • Immunofluorescence (IF): To visualize and quantify the expression and localization of proteins within cells or tissue sections, including markers for microglial activation and neuronal survival.[1][7][9]

  • Flow Cytometry: To analyze the expression of cell surface markers and intracellular proteins in individual cells, often used to characterize microglial phenotypes.[19]

  • Senescence-Associated β-galactosidase (SA-β-gal) Staining: To detect senescent cells.[1][9]

cluster_invivo In Vivo Models cluster_invitro In Vitro Models cluster_analysis Analytical Techniques RIR Retinal Ischemia- Reperfusion (RIR) Roflu_Admin This compound Administration RIR->Roflu_Admin GCI Global Cerebral Ischemia (BCCAO) GCI->Roflu_Admin LPS_vivo LPS-Induced Neuroinflammation LPS_vivo->Roflu_Admin OGDR Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) OGDR->Roflu_Admin LPS_vitro LPS Stimulation LPS_vitro->Roflu_Admin qPCR qPCR Roflu_Admin->qPCR ELISA ELISA Roflu_Admin->ELISA WB Western Blot Roflu_Admin->WB IF Immunofluorescence Roflu_Admin->IF Flow Flow Cytometry Roflu_Admin->Flow SABgal SA-β-gal Staining Roflu_Admin->SABgal

General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates a multifaceted inhibitory effect on microglial activation and neuroinflammation. Its ability to elevate intracellular cAMP levels and subsequently modulate key signaling pathways, including the cAMP-PKA-CREB, Nrf2/STING/NF-κB, and NLRP3 inflammasome pathways, positions it as a promising therapeutic candidate for a range of neurological and neurodegenerative disorders characterized by a significant neuroinflammatory component. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research and development in this area. Further investigation into the long-term effects and safety profile of this compound in various CNS conditions is warranted.

References

Foundational Research on Roflumilast in Atopic Dermatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the foundational research on roflumilast for the treatment of atopic dermatitis (AD). It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's mechanism of action, key preclinical findings, and pivotal clinical trial data. The content is structured to provide a comprehensive understanding of the scientific basis for this compound's efficacy and safety in AD.

Mechanism of Action: PDE4 Inhibition

This compound is a selective and potent inhibitor of the phosphodiesterase-4 (PDE4) enzyme.[1][2] PDE4 is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1][3] In inflammatory cells, elevated PDE4 activity leads to reduced cAMP levels, which in turn promotes the production of pro-inflammatory mediators.[4][5]

By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][6][7] This elevation in cAMP has a downstream effect of downregulating the expression of multiple pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis, including Tumor Necrosis Factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, IL-13, IL-17, and IL-22.[1][6][8] Concurrently, increased cAMP is associated with a boost in the production of the anti-inflammatory cytokine IL-10.[1][6] The anti-inflammatory effects of this compound are primarily attributed to the inhibition of PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[1][6] This targeted action helps to alleviate the core symptoms of atopic dermatitis, such as inflammation, redness, and itching.[6]

Roflumilast_Mechanism_of_Action cluster_cell Immune Cell cluster_effect PDE4 PDE4 cAMP_low cAMP (degraded) PDE4->cAMP_low Degrades cAMP cAMP_high Increased cAMP Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-4, IL-5, IL-13, IL-17, IL-22) cAMP_low->Pro_Inflammatory Promotes This compound This compound This compound->PDE4 Inhibits cAMP_high->Pro_Inflammatory Reduces Anti_Inflammatory Anti-inflammatory Cytokines (IL-10) cAMP_high->Anti_Inflammatory Increases Inflammation Inflammation Pro_Inflammatory->Inflammation

Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.

Preclinical Research

Foundational preclinical work investigated the effects of topical this compound in a 1-chloro-2,4-dinitrobenzene (DNCB)-induced atopic dermatitis-like mouse model. This research provided early evidence of this compound's anti-inflammatory and immunomodulatory activity in a relevant animal model of AD.

Key Preclinical Findings

In a study utilizing NC/Nga mice with DNCB-induced AD-like skin lesions, topical application of this compound resulted in several beneficial outcomes:

  • Amelioration of clinical signs, including reduced intensity scores and dorsal skin thickness.[9]

  • A significant reduction in tissue levels of the pro-inflammatory cytokine IL-1beta.[9]

  • Histological improvement, evidenced by reduced epidermal hyperplasia.[9]

  • In vitro, this compound inhibited DNCB-stimulated IL-1alpha secretion in HaCaT keratinocyte cells.[9]

Interestingly, the study noted no effect on IgE and IL-4 levels, suggesting a specific, though not all-encompassing, mechanism of action in this particular model.[9]

Experimental Protocol: DNCB-Induced Atopic Dermatitis Mouse Model

Objective: To evaluate the therapeutic effects of topical this compound on DNCB-induced AD-like skin lesions in NC/Nga mice.

Model:

  • Animal Strain: NC/Nga mice, which are genetically predisposed to developing AD-like skin lesions.

  • Inducing Agent: 1-chloro-2,4-dinitrobenzene (DNCB), a potent contact sensitizer used to induce a Th2-dominant inflammatory response mimicking human AD.

Methodology:

  • Sensitization Phase: A solution of DNCB is applied to the shaved dorsal skin and/or ears of the mice to induce an initial immune response.

  • Challenge Phase: After a sensitization period, a lower concentration of DNCB is repeatedly applied to the same area to elicit and maintain the AD-like skin lesions.

  • Treatment Application: Following the development of lesions, mice are randomized into treatment groups. This compound cream or a vehicle control is applied topically to the lesional skin daily for a specified treatment period.

  • Efficacy Assessments:

    • Clinical Scoring: Skin lesion severity is macroscopically scored based on criteria such as erythema, edema, excoriation, and dryness.

    • Skin Thickness: Dorsal skin thickness is measured using calipers as an indicator of edema and inflammation.

    • Histopathology: Skin biopsies are collected at the end of the study, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for epidermal hyperplasia and inflammatory cell infiltration.

    • Cytokine Analysis: Tissue homogenates or serum samples are analyzed (e.g., via ELISA) to quantify the levels of key inflammatory cytokines such as IL-1beta, IL-4, and IgE.

Clinical Research and Development

The clinical development program for this compound cream in atopic dermatitis has been robust, culminating in large-scale Phase 3 trials that established its efficacy and safety profile.

Phase 3 Clinical Trial Program: INTEGUMENT-1 and INTEGUMENT-2

The cornerstone of this compound's clinical validation for AD are the two identical Phase 3, randomized, double-blind, vehicle-controlled trials known as INTEGUMENT-1 and INTEGUMENT-2.[10][11] These trials were designed to assess the efficacy and safety of once-daily this compound cream 0.15% in adults and children aged 6 years and older with mild to moderate AD.[10][12]

Clinical_Trial_Workflow INTEGUMENT-1 & 2 Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment 4-Week Treatment Period cluster_endpoints Efficacy & Safety Assessment P Patient Population (≥6 years, Mild-to-Moderate AD) R Randomization P->R ArmA This compound Cream 0.15% (Once Daily) R->ArmA 2/3 of Patients ArmB Vehicle Cream (Once Daily) R->ArmB 1/3 of Patients Endpoint Primary Endpoint (Week 4): vIGA-AD Success Secondary Endpoints: EASI-75, WI-NRS ArmA->Endpoint ArmB->Endpoint

Caption: Workflow for the Phase 3 INTEGUMENT clinical trials.
Experimental Protocol: Phase 3 INTEGUMENT Trials

  • Study Design: Two identical randomized, parallel-group, double-blind, vehicle-controlled trials.[10]

  • Participants: Enrolled patients aged 6 years and older with mild to moderate atopic dermatitis.[10][11] Key inclusion criteria included a validated Investigator Global Assessment for Atopic Dermatitis (vIGA-AD) score of 2 (mild) or 3 (moderate) and body surface area (BSA) involvement of at least 3%.[11][13]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound cream 0.15% or a matching vehicle cream, applied once daily for 4 weeks.[10][11]

  • Primary Efficacy Endpoint: The primary outcome was the proportion of patients achieving vIGA-AD success at week 4. Success was defined as a vIGA-AD score of 0 (clear) or 1 (almost clear) plus at least a 2-grade improvement from baseline.[10][11]

  • Secondary Efficacy Endpoints: Key secondary endpoints included:

    • The proportion of patients achieving at least a 75% reduction in the Eczema Area and Severity Index (EASI-75) at week 4.[10][11]

    • The proportion of patients achieving at least a 4-point reduction in the Worst Itch Numeric Rating Scale (WI-NRS) at week 4.[10]

  • Safety and Tolerability: Assessments included the monitoring of treatment-emergent adverse events (TEAEs) and local tolerability at the application site.[11]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the pivotal Phase 3 INTEGUMENT trials.

Table 1: Primary and Key Secondary Efficacy Outcomes at Week 4
EndpointINTEGUMENT-1INTEGUMENT-2
This compound 0.15% Vehicle
vIGA-AD Success (Primary) 32.0%15.2%
P-value vs. Vehicle< .001-
EASI-75 Success 43.2%22.0%
P-value vs. Vehicle< .001-
WI-NRS ≥4-point Reduction 36.6% (pooled)17.6% (pooled)
P-value vs. Vehicle< .001 (pooled)-
(Data sourced from references[10][11])
Table 2: Participant Demographics (Pooled from INTEGUMENT-1 & 2)
CharacteristicValue
Total Participants 1337
Mean Age (SD) 27.7 (19.2) years
Female Participants 56.9%
Mean Body Surface Area (SD) 13.6% (11.6%)
(Data sourced from reference[11])
Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
Adverse EventThis compound 0.15% (Pooled)Vehicle (Pooled)
Headache 2.9%2.0%
Nausea 1.9%1.1%
Application Site Pain 1.5%1.6%
Diarrhea 1.5%0.7%
Vomiting 1.5%0.7%
(Data sourced from reference[14])

Pharmacokinetics

Following topical application, plasma concentrations of this compound and its active metabolite, this compound N-oxide, are quantifiable but remain low.[2] The plasma protein binding is high, at approximately 99% for this compound and 97% for its N-oxide metabolite.[2][3] The mean half-life after topical application was found to be approximately 4 days for this compound and 4.6 days for this compound N-oxide, supporting the rationale for once-daily application.[2]

Conclusion

The foundational research on this compound for atopic dermatitis demonstrates a clear mechanism of action rooted in the selective inhibition of PDE4 and the subsequent modulation of inflammatory pathways. Preclinical studies in established animal models provided the initial proof-of-concept for its anti-inflammatory effects. This was subsequently confirmed in a robust clinical development program, highlighted by the INTEGUMENT-1 and INTEGUMENT-2 Phase 3 trials, which established the statistical and clinical significance of this compound cream 0.15% in treating mild to moderate atopic dermatitis in both adults and children. The comprehensive data on its efficacy, safety, and tolerability underscore its role as a valuable non-steroidal therapeutic option in the management of this chronic inflammatory skin disease.

References

Methodological & Application

Application Notes: Preparation of Roflumilast Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roflumilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade.[1][2] It is widely used in research to investigate inflammatory pathways, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[3][4] Accurate and consistent preparation of a this compound stock solution is fundamental for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the high solubility of this compound.[2][5][6][7] These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution using DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

ParameterValueSource(s)
Molecular Weight 403.21 g/mol [1][2][4][8][9][10]
Solubility in DMSO ≥ 20 mg/mL (approx. 49.6 mM) to 100 mM[2][5]
Recommended Stock Concentration 10-50 mM[1]
Storage of Powder -20°C for up to 3 years[1][7]
Storage of Stock Solution (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[1]

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the steps for preparing a 10 mM this compound stock solution in DMSO.

Materials and Equipment
  • This compound powder (≥98% purity)[2]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Fume hood

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile tips

Safety Precautions
  • This compound: Handle with care. Avoid inhalation of dust and contact with skin and eyes.

  • DMSO: DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Always wear gloves and work in a well-ventilated area or fume hood.

Step-by-Step Procedure
  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[11]

  • Calculation:

    • To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of 10 mM stock solution: Mass = 0.010 mol/L x 0.001 L x 403.21 g/mol x 1000 mg/g = 4.03 mg

  • Weighing:

    • In a fume hood, carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile tube.

    • Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[7]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Visualizations

This compound Signaling Pathway

This compound selectively inhibits PDE4, leading to an increase in intracellular cyclic AMP (cAMP).[3][12] This activates Protein Kinase A (PKA), which in turn suppresses the transcription of pro-inflammatory genes and reduces the activity of inflammatory cells.[3]

Roflumilast_Signaling_Pathway cluster_0 Mechanism of Action This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP ↑ cAMP PKA ↑ PKA Activation cAMP->PKA Inflammatory_Response ↓ Inflammatory Response (e.g., TNF-α, IL-8) PKA->Inflammatory_Response Suppression

Caption: this compound inhibits PDE4, increasing cAMP and suppressing inflammation.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the logical flow of the experimental protocol for preparing the this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass (e.g., 4.03 mg for 1mL of 10mM) start->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for Determining Optimal Roflumilast Concentration in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory and airway cells.[1][2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downregulates various inflammatory pathways.[1][3][4] This anti-inflammatory action makes it a subject of interest in research for diseases like COPD, asthma, and other inflammatory conditions.[4][5]

Determining the optimal concentration of this compound is a critical first step for in vitro studies to ensure meaningful and reproducible results. The effective concentration can vary significantly depending on the cell line, the specific biological question being addressed (e.g., inhibition of cytokine release, reduction of cell proliferation, or cytotoxicity), and the experimental conditions. These application notes provide a summary of reported effective concentrations and detailed protocols to guide researchers in establishing the optimal this compound concentration for their specific cell culture models.

Mechanism of Action: The PDE4/cAMP Signaling Pathway

This compound's primary mechanism involves the selective inhibition of the PDE4 enzyme. PDE4 is responsible for the degradation of cAMP, a crucial second messenger in numerous cellular processes.[4] By blocking PDE4, this compound increases intracellular cAMP levels, leading to the activation of PKA.[3] Activated PKA can then phosphorylate various downstream targets, ultimately suppressing the expression of pro-inflammatory cytokines like TNF-α, IL-8, and leukotriene B4 and reducing the activity of inflammatory cells such as neutrophils and eosinophils.[1][5]

Roflumilast_Pathway cluster_cell Inflammatory Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis cAMP cAMP ↑ cAMP_hydrolysis->cAMP Breaks down PKA PKA Activation cAMP->PKA Inflammation ↓ Pro-inflammatory Mediators (TNF-α, IL-8, etc.) PKA->Inflammation

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA to reduce inflammation.

Summary of this compound In Vitro Efficacy

The following tables summarize key quantitative data for this compound and its active metabolite, this compound N-oxide, from various published studies. These values serve as an excellent starting point for designing dose-response experiments.

Table 1: IC50 Values of this compound and Metabolites
CompoundTargetIC50 Value (nM)NotesSource
This compoundPDE4A10.7Selective for PDE4 over other PDE families.[6]
This compoundPDE4A40.9[6]
This compoundPDE4B10.7[6]
This compoundPDE4B20.2[6]
This compoundPDE4 (from human neutrophils)0.8[7]
This compoundTNF-α release (human blood)0.42[8]
This compound N-oxidePDE4 (from human neutrophils)2.0Active metabolite with ~10-fold greater plasma AUC than parent drug.[7][9]
This compound N-oxideAdhesion (PMNL/HUVEC)4.5Inhibition of TNFα-induced polymorphonuclear leukocyte adhesion.[7]
This compound N-oxideE-selectin (HUVEC)4.6Inhibition of TNFα-induced E-selectin expression.[7]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
Cell Line/TypeAssay/Effect MeasuredEffective ConcentrationSource
RAW 264.7 (macrophages)Reduction of CSE-induced inflammatory cytokines (IL-6, IL-1β, TNF-α).10 nM and 100 nM[2]
Human Lung MacrophagesInhibition of LPS-induced chemokine and TNF-α release.0.1 - 1000 nM (dose-response)[10]
CD4+ T cellsInhibition of proliferation.IC30 of 7 nM[6]
Human NeutrophilsInhibition of fMLP-induced CD11b expression.IC50 of 51 nM[7]
HPMEC (endothelial cells)Reinforcement of endothelial barrier.10 nM - 10 µM (maximal at 100 nM)[11]
A549 (alveolar epithelium)Cytotoxicity (MTT assay).0.5, 1, and 4 µg/mL[12]

Experimental Protocols

Protocol 1: General Method for Determining Optimal Concentration using a Dose-Response Curve

This protocol outlines a standard approach to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound for a specific cellular response (e.g., viability, proliferation, cytokine production).

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow A 1. Seed Cells Plate cells at optimal density and incubate overnight. B 2. Prepare this compound Dilutions Create a serial dilution series (e.g., 10 µM to 0.1 nM). A->B C 3. Treat Cells Replace medium with fresh medium containing this compound or vehicle (DMSO). B->C D 4. Induce Response (if applicable) Add stimulus (e.g., LPS, TNF-α) to all wells except negative control. C->D E 5. Incubate Incubate for a predetermined time (e.g., 24, 48, or 72 hours). D->E F 6. Measure Endpoint Perform assay (e.g., MTT, ELISA, qPCR) to quantify cellular response. E->F G 7. Analyze Data Plot dose-response curve and calculate IC50/EC50 using non-linear regression. F->G

Caption: Workflow for a typical dose-response experiment to find optimal drug concentration.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates[13]

  • This compound (powder or stock solution in DMSO)

  • Vehicle control (e.g., sterile DMSO)

  • Stimulus (if required, e.g., Lipopolysaccharide (LPS))

  • Assay-specific reagents (e.g., MTT reagent, ELISA kit)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: a. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the experiment.[14] This can be done in a preliminary experiment by plating cells at various densities and measuring their growth over several days.[15] b. Seed cells in a 96-well plate at the predetermined density (e.g., 5,000 - 20,000 cells/well) in 100 µL of complete medium.[13] c. Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Preparation of this compound Dilutions: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of the experiment, prepare a working stock solution. From this, create a 2-fold or 10-fold serial dilution series in culture medium to cover a broad concentration range.[13] A suggested starting range based on literature is 10 µM down to 0.1 nM. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).[10]

  • Cell Treatment: a. Carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. It is recommended to test each concentration in triplicate or quadruplicate.[16][17] c. Include "cells + vehicle" wells and "cells + vehicle + stimulus" (if applicable) as controls.

  • Incubation and Endpoint Measurement: a. If studying an induced response (e.g., inflammation), pre-incubate the cells with this compound for a set time (e.g., 30-60 minutes) before adding the stimulus (e.g., LPS at 10 ng/mL).[10] b. Incubate the plate for the desired duration (e.g., 24 hours for cytokine release, 48-72 hours for proliferation assays).[10][13] c. Following incubation, perform the desired endpoint assay (e.g., MTT for viability, ELISA for cytokine levels in the supernatant, qPCR for gene expression).

  • Data Analysis: a. Calculate the percentage of inhibition or response relative to the vehicle-treated control. b. Plot the response versus the log of the this compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 or EC50 value.

Protocol 2: Specific Application - Inhibition of LPS-Induced TNF-α Release from Macrophages

This protocol is adapted from studies on human lung macrophages and provides a specific example for assessing this compound's anti-inflammatory efficacy.[10]

Cell Line: RAW 264.7 or primary macrophages.

Methodology:

  • Cell Seeding: Seed 1 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.[2]

  • This compound Pre-treatment: a. Prepare this compound dilutions in serum-free or complete medium ranging from 0.1 nM to 1000 nM.[10] b. Remove the old medium from the cells. c. Add the this compound dilutions or vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at 37°C.[10]

  • Stimulation: a. Add LPS to a final concentration of 10 ng/mL to all wells except the unstimulated (negative) control.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C.[10]

  • Endpoint Measurement: a. Centrifuge the plates to pellet any detached cells. b. Carefully collect the cell culture supernatants. c. Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the TNF-α concentrations to the LPS-only (positive control) group. b. Plot the percent inhibition of TNF-α release against the log of the this compound concentration to determine the IC50.

Conclusion

The optimal concentration of this compound for in vitro experiments is highly dependent on the cell type and the biological endpoint being measured. Based on existing literature, effective concentrations typically range from the low nanomolar (for anti-inflammatory effects) to the low micromolar range.[6][7][11] It is imperative for researchers to perform a careful dose-response analysis for each new cell line and experimental setup. The protocols provided here offer a robust framework for systematically determining the appropriate concentration of this compound, ensuring the generation of accurate and reliable data in the study of its therapeutic potential.

References

Application Notes and Protocols for Oral Gavage of Roflumilast in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the oral administration of Roflumilast to rats in a research setting. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade.[1][2][3] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to the suppression of various inflammatory responses.[1][3][4] This mechanism of action makes this compound a compound of interest in preclinical research for inflammatory diseases. It is approved for the treatment of chronic obstructive pulmonary disease (COPD) in humans.[2][5] Preclinical studies in rats are essential to evaluate its therapeutic potential and safety profile for other indications.

Mechanism of Action

This compound's primary mechanism involves the selective inhibition of the PDE4 enzyme, which is predominantly found in inflammatory cells such as neutrophils, eosinophils, and macrophages.[1] This inhibition prevents the breakdown of cAMP, leading to its accumulation within these cells.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the transcription of several inflammatory genes.[1][6] This signaling cascade results in the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and leukotriene B4.[1] Consequently, there is a reduction in neutrophil infiltration and activation in inflamed tissues.[1]

Signaling Pathway of this compound

Roflumilast_Pathway cluster_cell Inflammatory Cell This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-8) PKA->Inflammatory_Response suppresses Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Calculate Dose & Prepare Suspension D Perform Oral Gavage A->D B Weigh Rats B->D C Restrain Rat C->D E Monitor Animal D->E F Collect Samples (Blood, Tissue) E->F G Data Analysis F->G

References

Application Note: Quantifying Intracellular cAMP Levels Following Roflumilast Treatment Using an Enzyme Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a critical second messenger that modulates various cellular processes, including inflammation.[1][3][4][5] This mechanism is central to its therapeutic effects in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][6] Accurate measurement of intracellular cAMP levels is therefore essential for studying the pharmacodynamics of this compound and other PDE4 inhibitors. This document provides a detailed protocol for a competitive enzyme immunoassay (EIA) to quantify cAMP in cell lysates after treatment with this compound.

This compound Signaling Pathway

This compound exerts its effect by intervening in the cAMP signaling cascade. Adenylyl Cyclase (AC) synthesizes cAMP from ATP. PDE4 rapidly hydrolyzes and inactivates cAMP. This compound specifically inhibits PDE4, preventing this degradation.[1][2] The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates transcription factors like the cAMP-response element-binding protein (CREB), altering gene expression and suppressing inflammatory responses.[5][7]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degradation This compound This compound This compound->PDE4 Inhibits pCREB pCREB PKA->pCREB Activates Response Anti-inflammatory Response pCREB->Response cAMP EIA Workflow cluster_prep Sample Preparation cluster_assay EIA Procedure cluster_analysis Data Analysis A 1. Culture & Treat Cells with this compound B 2. Wash Cells with ice-cold PBS A->B C 3. Lyse Cells with Lysis Buffer B->C D 4. Centrifuge to Pellet Debris C->D E 5. Collect Supernatant (Lysate) D->E F 6. Add Standards & Samples to Coated Plate E->F G 7. Add cAMP-HRP & cAMP Antibody F->G H 8. Incubate for 2 Hours at Room Temperature G->H I 9. Wash Plate 3-4 Times H->I J 10. Add TMB Substrate & Incubate 30 Mins I->J K 11. Add Stop Solution J->K L 12. Read Absorbance at 450 nm K->L M 13. Generate Standard Curve (4-Parameter Fit) L->M N 14. Interpolate Sample cAMP Concentration M->N O 15. Normalize to Protein Concentration N->O

References

Application Note: Measuring Roflumilast's Downstream Effects on Protein Kinase A (PKA) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[1][3][4] This increase in cAMP, a crucial second messenger, results in the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins.[1][4] This signaling cascade is central to the anti-inflammatory effects of this compound.[1][5] This application note provides a detailed protocol for measuring the downstream effects of this compound on PKA activity in a relevant cell-based model using a commercially available colorimetric PKA activity assay kit.

Principle of the Assay

This protocol utilizes a colorimetric, ELISA-based PKA activity assay. The core principle involves a specific PKA substrate pre-coated onto a microplate. When a cell lysate containing active PKA is added to the wells along with ATP, the PKA phosphorylates the substrate. A phospho-specific primary antibody then binds to the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate (like TMB) results in a color change that is proportional to the amount of PKA activity. The absorbance is measured using a microplate reader, and the PKA activity in the samples is determined by comparison to a standard curve generated with purified, active PKA.

Signaling Pathway of this compound-Mediated PKA Activation

Roflumilast_PKA_Pathway cluster_cAMP Intracellular Environment This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis Catalyzes cAMP ↑ cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (2C) PKA_inactive->PKA_active Releases Catalytic Subunits Downstream Downstream Substrate Phosphorylation PKA_active->Downstream Phosphorylates

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA.

Experimental Protocols

I. Cell Culture and Treatment

This protocol is designed for adherent human airway epithelial cells (e.g., A549) or macrophage-like cells (e.g., THP-1 differentiated with PMA), which are relevant to the anti-inflammatory action of this compound.

Materials:

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DMSO as solvent)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add fresh medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment time (e.g., 1, 4, or 24 hours).

II. Preparation of Cell Lysates

Materials:

  • Ice-cold PBS

  • Ice-cold Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Cell Harvesting: After treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 200 µL) to each well.

  • Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.

III. Protein Concentration Determination (Bradford Assay)

It is crucial to normalize the PKA activity to the total protein concentration in each lysate.

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Prepare a series of BSA standards of known concentrations.

  • Sample Preparation: Dilute the cell lysates in PBS.

  • Assay:

    • Add a small volume of each standard and diluted lysate to separate wells of a 96-well plate.

    • Add the Bradford reagent to each well and mix.

    • Incubate at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: Generate a standard curve from the BSA standards and determine the protein concentration of the cell lysates.

IV. PKA Activity Assay (Colorimetric)

This protocol is based on a typical commercially available PKA colorimetric activity assay kit. Refer to the specific kit manual for precise volumes and incubation times.

Materials:

  • PKA Activity Assay Kit (containing PKA substrate-coated plate, active PKA standard, ATP, phospho-specific antibody, HRP-conjugated secondary antibody, wash buffer, TMB substrate, and stop solution)

  • Cell lysates (protein concentration adjusted to be equal across all samples)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed in the kit manual.

  • Standard Curve: Prepare a dilution series of the active PKA standard provided in the kit.

  • Kinase Reaction:

    • Add the prepared standards and an equal amount of protein from each cell lysate to the appropriate wells of the PKA substrate-coated plate.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Detection:

    • Wash the wells multiple times with the provided wash buffer.

    • Add the phospho-specific primary antibody to each well and incubate at room temperature for 60 minutes.

    • Wash the wells again.

    • Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.

    • Wash the wells thoroughly.

  • Signal Development:

    • Add the TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Absorbance Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549 cells) start->cell_culture treatment Treat with this compound (or Vehicle) cell_culture->treatment lysis Cell Lysis and Lysate Collection treatment->lysis protein_assay Bradford Protein Assay lysis->protein_assay pka_assay PKA Activity Assay lysis->pka_assay data_analysis Data Analysis and Normalization protein_assay->data_analysis pka_assay->data_analysis end End data_analysis->end

Caption: Workflow for measuring this compound's effect on PKA activity.

Data Presentation

The quantitative data should be summarized in a clear and structured table. PKA activity can be expressed as pmol/min/µg of total protein, calculated from the standard curve.

Treatment GroupConcentrationMean PKA Activity (pmol/min/µg)Standard Deviation% of Control
Vehicle Control0 µM15.21.8100%
This compound0.01 µM25.82.5170%
This compound0.1 µM48.64.1320%
This compound1 µM75.36.9495%
PKA Inhibitor (e.g., H-89)10 µM5.10.934%

Expected Results and Interpretation

Treatment of cells with this compound is expected to cause a dose-dependent increase in PKA activity compared to the vehicle-treated control cells. This is due to the inhibition of PDE4 and the subsequent accumulation of cAMP, which activates PKA. A positive control, such as a direct cAMP analog (e.g., 8-Br-cAMP), can be used to confirm the responsiveness of the PKA signaling pathway in the chosen cell line. Conversely, a known PKA inhibitor (e.g., H-89) should significantly reduce the measured PKA activity, validating the specificity of the assay. The results will provide quantitative evidence of this compound's downstream effects on a key signaling molecule, PKA, thereby substantiating its mechanism of action in a cellular context.

References

Application Note: Assessing Cell Viability with Roflumilast Treatment using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and suppresses the release of various pro-inflammatory mediators.[3][4] This mechanism makes this compound a subject of interest for treating inflammatory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD).[1] When evaluating the therapeutic potential and cytotoxic profile of compounds like this compound, it is essential to employ reliable methods for assessing cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6][7] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[5]

This document provides a detailed protocol for using the MTT assay to evaluate the effects of this compound on cell viability and presents data on its application in various cell lines.

This compound Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the PDE4 enzyme. This action prevents the breakdown of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate PKA, which in turn modulates the transcription of inflammatory genes and suppresses the production of pro-inflammatory cytokines like TNF-α and various interleukins, thereby reducing the inflammatory response.[3][8]

Roflumilast_Pathway This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits cAMP_hydrolysis cAMP Hydrolysis PDE4->cAMP_hydrolysis Catalyzes cAMP Intracellular cAMP ↑ cAMP_hydrolysis->cAMP Reduces PKA Protein Kinase A (PKA) Activation cAMP->PKA Inflammation Pro-inflammatory Cytokines↓ (TNF-α, IL-8, etc.) PKA->Inflammation Response Reduced Inflammation Inflammation->Response

Caption: Mechanism of action of this compound.

Data Presentation: this compound and Cell Viability

The effect of this compound on cell viability can vary depending on the cell type and the concentration used. In many cases, this compound does not exhibit significant cytotoxicity at concentrations effective for its anti-inflammatory action but may affect viability at higher doses.[9][10] The following table summarizes results from various studies.

Cell LineThis compound ConcentrationDurationObserved Effect on Cell ViabilityReference
Beas-2B (Epithelial)5 µM18 hoursIncreased cell viability in the presence of cigarette smoke extract.[10]
H9c2 (Cardiomyocytes)1, 2.5, 5 µM24 hoursNo significant difference in cell viability compared to control. Rescued Doxorubicin-induced cell death.[11]
MH7A (Synoviocytes)0.5 - 10 µM24 hoursNo significant effect on cell viability.[9]
MH7A (Synoviocytes)50, 100 µM24 hoursSignificantly reduced cell viability by 9% and 12%, respectively.[9]
A549 (Alveolar)0.5, 1, 4 µg/mL (~1.24, 2.48, 9.93 µM)Not SpecifiedFormulation was determined to be non-toxic.[12]
IEC-6 (Intestinal)1, 5, 10, 50 µg/mL (~2.48, 12.4, 24.8, 124.1 µM)24 hoursUsed to treat LPS-induced injury; concentrations were pre-determined for experiments.[13]

Experimental Protocols

Principle of the MTT Assay

The MTT assay quantitatively measures the metabolic activity of a cell population. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[14] These crystals are dissolved in a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm.[5][6]

MTT Assay Experimental Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay seed 1. Seed Cells in 96-well plate incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat 3. Treat Cells with this compound incubate1->treat incubate2 4. Incubate (e.g., 24-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (to 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay with this compound

1. Materials and Reagents

  • Cells of interest (e.g., A549, Beas-2B, H9c2)

  • Complete cell culture medium

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • MTT Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottom 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

2. Reagent Preparation

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.[15] Aliquot and store at -20°C or -80°C, protected from light. The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7][14] Vortex until fully dissolved. Sterilize the solution by passing it through a 0.22 µm filter. Store this stock solution at 4°C, protected from light, for short-term use or at -20°C for long-term storage.[14][16]

3. Experimental Procedure

  • Day 1: Cell Seeding

    • Harvest and count cells that are in the exponential growth phase. Ensure cell viability is >90% using a method like Trypan Blue exclusion.[17]

    • Dilute the cells in a complete culture medium to the optimal seeding density. This density should be pre-determined for each cell line to ensure cells are in an exponential growth phase at the time of the assay.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

      • Untreated Control: Cells in medium only.

      • Medium Blank: Wells containing only cell culture medium (no cells) to measure background absorbance.[7]

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and recover.[17]

  • Day 2: this compound Treatment

    • Prepare serial dilutions of this compound from the stock solution in a serum-free or complete culture medium.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions (or vehicle control medium) to the appropriate wells.

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Day 4 (or end of treatment): MTT Assay

    • After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[18][19]

    • Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will form purple formazan crystals. Monitor the formation of the precipitate periodically under a microscope.[20]

    • After incubation, remove the medium containing MTT. For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate before aspiration.[16] Be careful not to disturb the formazan crystals.

    • Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][16]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization of the crystals.[7]

4. Data Acquisition and Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[6][7]

  • Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:[12]

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % cell viability against the this compound concentration to generate a dose-response curve. From this curve, parameters such as the IC50 (half-maximal inhibitory concentration) can be determined if a cytotoxic effect is observed.

Conclusion

The MTT assay is a robust and reliable method for assessing the effects of this compound on cell viability. The provided protocol offers a standardized workflow for researchers investigating the cellular responses to this PDE4 inhibitor. As data indicates, this compound generally shows low cytotoxicity at therapeutically relevant concentrations, making it a valuable candidate for further study in various cell-based models of inflammation and disease. Careful optimization of cell density, drug concentrations, and incubation times is crucial for obtaining accurate and reproducible results.

References

Roflumilast in 3D Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast, a selective inhibitor of phosphodiesterase 4 (PDE4), is an anti-inflammatory agent approved for the treatment of chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular functions, including inflammation and cell proliferation. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cultures, making them ideal platforms to investigate the efficacy and mechanisms of drugs like this compound. These models better mimic the complex cell-cell and cell-extracellular matrix (ECM) interactions, as well as the nutrient and oxygen gradients found in vivo.

These application notes provide a comprehensive overview of the potential applications of this compound in 3D cell culture models, supported by detailed experimental protocols and relevant quantitative data from existing literature. The information is intended to guide researchers in designing and executing studies to explore the therapeutic potential of this compound in various disease contexts using advanced in vitro systems.

Mechanism of Action: this compound Signaling Pathway

This compound inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which mediate the downstream anti-inflammatory and anti-proliferative effects.

Roflumilast_Signaling This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation Epac Epac cAMP->Epac Activation ATP ATP AC Adenylyl Cyclase AC->cAMP Conversion Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Anti_Proliferative Anti-proliferative Effects PKA->Anti_Proliferative Epac->Anti_Inflammatory Epac->Anti_Proliferative

Figure 1: this compound signaling pathway.

Applications in 3D Cell Culture Models

Anti-inflammatory Effects in Lung Spheroid Models

Objective: To evaluate the efficacy of this compound in reducing inflammation in 3D lung models that mimic chronic airway inflammation.

Model: Co-culture spheroids of human bronchial epithelial cells (HBECs) and lung fibroblasts.

Rationale: this compound is known to have potent anti-inflammatory properties.[1] 3D lung spheroids can be stimulated with inflammatory agents like lipopolysaccharide (LPS) or cigarette smoke extract (CSE) to model inflammatory lung diseases.[2]

Experimental Workflow:

Anti_Inflammatory_Workflow cluster_0 Spheroid Formation cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed HBECs and Lung Fibroblasts Spheroid_Formation Incubate for 3-5 days to form spheroids Cell_Seeding->Spheroid_Formation Inflammatory_Stimulation Stimulate with LPS/CSE Spheroid_Formation->Inflammatory_Stimulation Roflumilast_Treatment Treat with this compound (various concentrations) Inflammatory_Stimulation->Roflumilast_Treatment Supernatant_Collection Collect Supernatant Roflumilast_Treatment->Supernatant_Collection Spheroid_Lysis Lyse Spheroids Roflumilast_Treatment->Spheroid_Lysis Cytokine_Analysis Cytokine Profiling (ELISA) Supernatant_Collection->Cytokine_Analysis Viability_Assay Cell Viability Assay Spheroid_Lysis->Viability_Assay

Figure 2: Workflow for assessing anti-inflammatory effects.

Quantitative Data Summary:

Cell Type/ModelStimulantThis compound ConcentrationEffect on Inflammatory MarkersReference
RAW 264.7 cellsCigarette Smoke Extract10 nM, 100 nMSignificant reduction in IL-6, IL-1β, and TNF-α expression.[2]
Human Bronchial Epithelial CellsPoly I:C (10 µg/mL)Not specifiedInhibited IL-8 release by 50.5% in cells from smokers with COPD.[3]
Human Bronchial ExplantsLPS (1 µg/mL)1 nM (with 10 nM formoterol)Potent inhibition of TNF-α, CCL2, CCL3, CCL4, and CXCL9 release.[4]
Anti-proliferative Effects in Cancer Spheroid Models

Objective: To assess the anti-proliferative and pro-apoptotic effects of this compound on 3D tumor spheroids.

Model: Monoculture spheroids of cancer cell lines (e.g., lung, bladder, ovarian).

Rationale: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines in 2D culture.[5][6] 3D spheroid models provide a more accurate representation of tumor microenvironments, including hypoxic cores and drug penetration barriers.

Experimental Workflow:

Anti_Proliferative_Workflow cluster_0 Spheroid Formation cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed Cancer Cells Spheroid_Formation Incubate for 3-7 days to form spheroids Cell_Seeding->Spheroid_Formation Roflumilast_Treatment Treat with this compound (various concentrations) Spheroid_Formation->Roflumilast_Treatment Spheroid_Size Monitor Spheroid Size (Imaging) Roflumilast_Treatment->Spheroid_Size Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo 3D) Spheroid_Size->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Viability_Assay->Apoptosis_Assay

Figure 3: Workflow for assessing anti-proliferative effects.

Quantitative Data Summary:

Cell LineThis compound ConcentrationEffect on Cell Viability/ProliferationReference
OVCAR3 (Ovarian Cancer)15 µMSignificant time-dependent decrease in cell viability.[6]
SKOV3 (Ovarian Cancer)15 µMSignificant time-dependent decrease in cell viability.[6]
T24 (Bladder Cancer)1 µM (in combination with IFN-α)Potentiated anti-proliferative effect of IFN-α.[5]

Detailed Experimental Protocols

Protocol 1: Formation of Lung Co-culture Spheroids and this compound Treatment

Materials:

  • Human Bronchial Epithelial Cells (HBECs)

  • Human Lung Fibroblasts

  • Appropriate cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Ultra-low attachment 96-well round-bottom plates

  • Lipopolysaccharide (LPS) or Cigarette Smoke Extract (CSE)

  • This compound

  • ELISA kits for desired cytokines (e.g., IL-6, IL-8, TNF-α)

  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D)

Procedure:

  • Harvest and resuspend HBECs and lung fibroblasts to a final concentration of 1 x 10^5 cells/mL each in culture medium.

  • Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days to allow for spheroid formation.

  • After spheroid formation, carefully remove 50 µL of the medium and replace it with 50 µL of fresh medium containing the inflammatory stimulant (e.g., 1 µg/mL LPS).

  • Simultaneously, add this compound at desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).

  • Incubate for 24-48 hours.

  • After incubation, carefully collect 80 µL of the supernatant from each well for cytokine analysis using ELISA.

  • Perform a cell viability assay on the remaining spheroids according to the manufacturer's protocol.

Protocol 2: Drug Penetration Assay in 3D Tumor Spheroids

Materials:

  • Cancer cell line of interest

  • Ultra-low attachment 96-well round-bottom plates

  • This compound

  • Fluorescently labeled this compound or a suitable fluorescent dye for co-incubation (e.g., Hoechst 33342 for nuclear staining)

  • Confocal microscope or high-content imaging system

  • Cryostat and embedding medium (for sectioning)

Procedure:

  • Form tumor spheroids as described in Protocol 1 (steps 1-4) using the cancer cell line.

  • Treat the spheroids with fluorescently labeled this compound or a combination of this compound and a fluorescent dye at various time points (e.g., 2, 6, 12, 24 hours).

  • At each time point, wash the spheroids with PBS to remove excess drug/dye.

  • Whole Spheroid Imaging:

    • Transfer spheroids to a glass-bottom plate.

    • Image the entire spheroid using a confocal microscope to visualize the penetration gradient of the fluorescent signal.

  • Spheroid Sectioning and Imaging:

    • Fix the spheroids in 4% paraformaldehyde.

    • Embed the fixed spheroids in a suitable medium (e.g., OCT).

    • Cryosection the spheroids into thin slices (e.g., 10 µm).

    • Mount the sections on slides and image using a fluorescence microscope to analyze the distribution of the fluorescent signal within the spheroid.

  • Quantify the fluorescence intensity at different depths from the spheroid periphery to the core to determine the extent of drug penetration.

Conclusion

The use of 3D cell culture models provides a powerful platform to investigate the therapeutic potential of this compound in a more physiologically relevant context. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments to explore the anti-inflammatory, anti-proliferative, and other effects of this compound in various disease models. Such studies will contribute to a deeper understanding of this compound's mechanisms of action and may unveil new therapeutic applications for this PDE4 inhibitor.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Roflumilast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the effects of Roflumilast on various immune cell populations using flow cytometry. Detailed protocols for cell treatment and analysis are provided, along with a summary of expected quantitative changes and a visualization of the key signaling pathway involved.

Introduction

This compound is a selective phosphodiesterase-4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory process, and its inhibition by this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP has broad anti-inflammatory effects on various immune cells, making this compound a therapeutic agent for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Flow cytometry is a powerful tool to dissect the cellular mechanisms underlying the immunomodulatory effects of this compound by allowing for the precise quantification and phenotyping of immune cell subsets.

Mechanism of Action: this compound Signaling Pathway

This compound's primary mechanism of action involves the inhibition of PDE4, an enzyme that degrades cAMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the modulation of inflammatory responses.

Roflumilast_Signaling This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Response Decreased Inflammatory Response PKA->Inflammatory_Response Leads to

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which reduces inflammation.

Effects of this compound on Immune Cell Populations

The following tables summarize the quantitative effects of this compound on various immune cell populations as determined by flow cytometry and other methods.

Table 1: Effect of this compound on Neutrophils
ParameterCell TypeTreatmentEffectReference
CD11b ExpressionHuman NeutrophilsThis compound N-oxide (1 nM - 10 µM)Concentration-dependent suppression of fMLP-induced upregulation[2]
ChemotaxisHuman NeutrophilsThis compound N-oxideInhibition of migration towards CXCL1 and LTB4[1]
InfiltrationMouse MyocardiumThis compound NanoparticlesReduced neutrophil infiltration after ischemia/reperfusion[3]
CountMouse Peripheral BloodThis compound NanoparticlesInhibition of elevated neutrophil count after MI/R[3]
CountMouse LungThis compound (5 mg/kg)Prevention of cigarette smoke-induced increase by 78%[4][5]
Table 2: Effect of this compound on Macrophages
ParameterCell TypeTreatmentEffectReference
CountMouse LungThis compound (5 mg/kg)Prevention of cigarette smoke-induced increase by 82%[4][5]
Chemokine Release (CCL2, CCL3, CCL4, CXCL10)Human Lung MacrophagesThis compound (0.1 - 1000 nM)Concentration-dependent reduction of LPS-stimulated release[6]
TNF-α ReleaseHuman Lung MacrophagesThis compound (0.1 - 1000 nM)Concentration-dependent reduction of LPS-stimulated release[6]
Table 3: Effect of this compound on T Lymphocytes
ParameterCell TypeTreatmentEffectReference
CD4+ T cell CountMouse LungThis compound (5 mg/kg)Prevention of cigarette smoke-induced increase by 98%[4][5]
CD8+ T cell CountMouse LungThis compound (5 mg/kg)Prevention of cigarette smoke-induced increase by 88%[4][5]
Table 4: Effect of this compound on Other Immune Cells
ParameterCell TypeTreatmentEffectReference
Dendritic Cell CountMouse LungThis compound (5 mg/kg)Prevention of cigarette smoke-induced increase by 48%[4][5]
B-lymphocyte CountMouse LungThis compound (5 mg/kg)Prevention of cigarette smoke-induced increase by 100%[4][5]

Experimental Protocols

The following protocols provide a general framework for treating immune cells with this compound and analyzing them by flow cytometry. Optimization may be required for specific experimental conditions and cell types.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Flow Cytometry Analysis Cell_Isolation Immune Cell Isolation (e.g., from blood, tissue) Roflumilast_Treatment Incubation with this compound (or this compound N-oxide) Cell_Isolation->Roflumilast_Treatment Stimulation Optional: Stimulation (e.g., LPS, fMLP) Roflumilast_Treatment->Stimulation Staining Antibody Staining (Surface & Intracellular) Stimulation->Staining Acquisition Data Acquisition Staining->Acquisition Data_Analysis Data Analysis (Gating & Quantification) Acquisition->Data_Analysis

Caption: Workflow for analyzing this compound's effects on immune cells via flow cytometry.

Protocol 1: Analysis of this compound's Effect on Neutrophil Activation

Objective: To assess the effect of this compound on the expression of activation markers (e.g., CD11b) on neutrophils.

Materials:

  • Human whole blood or isolated primary human neutrophils

  • This compound or this compound N-oxide (stock solution in DMSO)

  • Neutrophil agonist (e.g., fMLP)

  • FITC-conjugated anti-human CD11b antibody

  • RBC Lysis Buffer

  • FACS Buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • If using whole blood, collect blood in heparinized tubes.

    • If using isolated neutrophils, isolate from healthy donor blood using a standard density gradient centrifugation method.

  • This compound Treatment:

    • Pre-incubate 100 µL of whole blood or isolated neutrophils (at a concentration of 1 x 10^6 cells/mL) with various concentrations of this compound or this compound N-oxide (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 20 minutes at 37°C.[2]

  • Neutrophil Stimulation:

    • Stimulate the cells with an appropriate agonist, for example, 1 µM fMLP, for 20 minutes at 37°C.[2]

  • Antibody Staining:

    • Add a saturating concentration of FITC-conjugated anti-human CD11b antibody and incubate for 20-30 minutes on ice in the dark.

  • Red Blood Cell Lysis (for whole blood samples):

    • Add 2 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash and Resuspend:

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the neutrophil population based on forward and side scatter characteristics.

    • Analyze the Mean Fluorescence Intensity (MFI) of CD11b on the gated neutrophils.

Protocol 2: Analysis of this compound's Effect on Macrophage Cytokine Production

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α) by macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)

  • This compound (stock solution in DMSO)

  • LPS (Lipopolysaccharide)

  • Brefeldin A (Golgi transport inhibitor)

  • Anti-human CD14 antibody (for surface staining)

  • Anti-human TNF-α antibody (for intracellular staining)

  • Fixation/Permeabilization Buffer

  • FACS Buffer

  • Flow cytometer

Procedure:

  • Macrophage Differentiation (if using PBMCs or THP-1):

    • Isolate PBMCs from healthy donor blood. Differentiate monocytes into macrophages by culturing with M-CSF for 5-7 days.

    • For THP-1 cells, differentiate into macrophage-like cells by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.

  • This compound Treatment:

    • Pre-incubate the differentiated macrophages with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for 30 minutes at 37°C.[6]

  • Macrophage Stimulation:

    • Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours at 37°C.[6]

    • Add Brefeldin A for the last 2-4 hours of incubation to block cytokine secretion.

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain with an anti-human CD14 antibody for 30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Intracellular Staining:

    • Stain with an anti-human TNF-α antibody for 30 minutes at room temperature in the dark.

  • Wash and Resuspend:

    • Wash the cells twice with permeabilization buffer and then once with FACS buffer.

    • Resuspend the cell pellet in FACS buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the macrophage population (CD14+).

    • Analyze the percentage of TNF-α positive cells and the MFI of TNF-α within the macrophage gate.

Protocol 3: Analysis of this compound's Effect on T Cell Proliferation

Objective: To evaluate the impact of this compound on T cell proliferation.

Materials:

  • Human PBMCs

  • This compound (stock solution in DMSO)

  • Cell proliferation dye (e.g., CFSE - Carboxyfluorescein succinimidyl ester)

  • T cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • RPMI-1640 medium with 10% FBS

  • Anti-human CD4 and CD8 antibodies

  • FACS Buffer

  • Flow cytometer

Procedure:

  • Cell Labeling with Proliferation Dye:

    • Isolate PBMCs from healthy donor blood.

    • Label the PBMCs with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding complete medium.

  • Cell Culture and Treatment:

    • Wash the labeled cells and resuspend them in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add various concentrations of this compound or vehicle (DMSO).

  • T Cell Stimulation:

    • Stimulate the T cells with a mitogen such as PHA (1-5 µg/mL) or anti-CD3/CD28 beads.

    • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain with anti-human CD4 and CD8 antibodies for 30 minutes on ice.

  • Wash and Resuspend:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cell pellet in FACS buffer.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Further gate on CD4+ and CD8+ T cell populations.

    • Analyze the CFSE dilution profiles within the T cell gates. Each peak of decreasing fluorescence intensity represents a cell division. Calculate the proliferation index and the percentage of divided cells.

References

Troubleshooting & Optimization

Roflumilast Dose-Response Curve Optimization in Primary Cells: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Roflumilast dose-response curve experiments in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream signaling pathways, including the reduction of inflammatory responses.[1][2]

Q2: Which primary cell types are relevant for studying the effects of this compound?

A2: The choice of primary cells depends on the research question. Relevant cell types include:

  • Human Bronchial Epithelial Cells (HBEC): To study effects on airway inflammation and mucociliary clearance.[3][4][5][6]

  • Human Lung Fibroblasts (HLF): To investigate anti-fibrotic properties.[7][8]

  • Human Pulmonary Artery Smooth Muscle Cells (HPASMC): To assess effects on pulmonary vascular remodeling.[9][10]

  • Immune cells (e.g., T-cells, macrophages): To examine immunomodulatory effects.[11]

Q3: What is the expected IC50 for this compound and its active metabolite, this compound N-oxide, in primary cells?

A3: The IC50 values can vary depending on the primary cell type and the specific assay conditions. Refer to the table below for a summary of reported IC50 values.

Data Presentation

Table 1: IC50 Values of this compound and this compound N-oxide in Primary Human Cells

CompoundCell TypeAssay EndpointIC50 (nM)
This compoundPulmonary Artery Smooth Muscle CellsInhibition of DNA synthesis (in the presence of 5 nM cicaprost)4.4
This compoundHuman Lung FibroblastsInhibition of GM-CSF release (in combination with 0.1 nM indacaterol)1.0
This compoundHuman Lung FibroblastsInhibition of CCL5 release (in combination with 0.1 nM indacaterol)0.2
This compoundHuman Lung FibroblastsInhibition of CXCL10 release (in combination with 0.1 nM indacaterol)0.4
This compound N-oxideHuman Lung FibroblastsInhibition of ICAM-1 expression (in the presence of 1 nM PGE2)0.9
This compound N-oxideHuman Lung FibroblastsInhibition of eotaxin release (in the presence of 1 nM PGE2)0.5
This compound N-oxideHuman Lung FibroblastsInhibition of bFGF-induced [3H]thymidine incorporation (in the presence of IL-1β)0.7
This compound N-oxideHuman Bronchial ExplantsInhibition of spontaneous TNF-α release~1.0

Note: IC50 values are highly dependent on experimental conditions. This table should be used as a reference for expected ranges.

Visualizations

Roflumilast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activation cAMP cAMP AC->cAMP Converts ATP This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits PDE4->cAMP Degrades ATP ATP PKA Protein Kinase A cAMP->PKA Activates NFkB_Inhibition Inhibition of NF-κB Pathway PKA->NFkB_Inhibition CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene_Expression Modulation of Gene Expression (e.g., ↓ pro-inflammatory cytokines) pCREB->Gene_Expression Regulates CREB->pCREB

Caption: this compound signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Isolate_Cells Isolate & Culture Primary Cells Seed_Cells Seed Cells in Multi-well Plates Isolate_Cells->Seed_Cells Treat_Cells Treat Cells with This compound Dilutions Seed_Cells->Treat_Cells Prepare_this compound Prepare this compound Serial Dilutions Prepare_this compound->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_cAMP Measure cAMP Levels (e.g., ELISA) Lyse_Cells->Measure_cAMP Measure_Downstream Measure Downstream Markers (e.g., p-CREB via Western Blot) Lyse_Cells->Measure_Downstream Plot_Data Plot Dose vs. Response Measure_cAMP->Plot_Data Measure_Downstream->Plot_Data Fit_Curve Fit Non-linear Regression Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

Caption: Experimental workflow for dose-response analysis.

Troubleshooting Guide

Q4: My dose-response curve is not sigmoidal. What are the possible causes and solutions?

A4: Non-sigmoidal curves can arise from several factors.

  • Problem: "U" or "J" shaped (hormetic) curve.

    • Possible Cause: At low doses, this compound might have a stimulatory effect, while at high doses, it is inhibitory. This is a known phenomenon for some compounds.[12]

    • Solution: Ensure your dose range is wide enough to capture the full response. Consider using a biphasic dose-response model for curve fitting.[12]

  • Problem: Flat curve with no response.

    • Possible Cause 1: this compound concentrations are too low.

    • Solution 1: Extend the concentration range to higher doses.

    • Possible Cause 2: The primary cells are not responsive to PDE4 inhibition.

    • Solution 2: Verify PDE4 expression in your primary cells.

    • Possible Cause 3: Incubation time is too short.

    • Solution 3: Optimize the incubation time to allow for changes in cAMP and downstream signaling.

  • Problem: A sharp drop-off at high concentrations.

    • Possible Cause: Cellular toxicity at high this compound concentrations.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH) in parallel with your dose-response experiment to identify the cytotoxic concentration range.

Q5: I am observing high variability between my replicates. How can I reduce this?

A5: High variability is a common challenge with primary cells.[13]

  • Problem: Inconsistent cell numbers across wells.

    • Solution: Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.

  • Problem: Edge effects in the multi-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Problem: Passage number variation.

    • Solution: Use primary cells from a consistent and low passage number for all experiments, as their characteristics can change with increased passaging.

  • Problem: Inconsistent drug preparation.

    • Solution: Prepare a fresh stock solution of this compound for each experiment and perform serial dilutions carefully.

Troubleshooting_Tree Start Start Issue What is the issue with your dose-response curve? Start->Issue Non_Sigmoidal Non-Sigmoidal Shape Issue->Non_Sigmoidal Shape High_Variability High Variability Issue->High_Variability Replicates No_Response No Response Issue->No_Response Effect Shape_Type Shape_Type Non_Sigmoidal->Shape_Type Variability_Source Variability_Source High_Variability->Variability_Source Response_Check Response_Check No_Response->Response_Check U_Shape U-shaped (Hormesis) Solution_Hormesis Use biphasic model for curve fitting. U_Shape->Solution_Hormesis Sharp_Drop Sharp Drop-off Solution_Toxicity Perform cell viability assay. Adjust concentration range. Sharp_Drop->Solution_Toxicity Shape_Type->U_Shape Shape_Type->Sharp_Drop Cell_Seeding Inconsistent Cell Seeding Solution_Seeding Ensure single-cell suspension. Rock plate after seeding. Cell_Seeding->Solution_Seeding Edge_Effect Edge Effects Solution_Edge Avoid outer wells. Use PBS in outer wells. Edge_Effect->Solution_Edge Passage_Number Passage Number Solution_Passage Use consistent, low passage number cells. Passage_Number->Solution_Passage Variability_Source->Cell_Seeding Variability_Source->Edge_Effect Variability_Source->Passage_Number Concentration This compound Concentration Solution_Concentration Increase concentration range. Concentration->Solution_Concentration Incubation Incubation Time Solution_Incubation Optimize incubation time. Incubation->Solution_Incubation Cell_Responsiveness Cell Responsiveness Solution_Responsiveness Verify PDE4 expression in your cells. Cell_Responsiveness->Solution_Responsiveness Response_Check->Concentration Response_Check->Incubation Response_Check->Cell_Responsiveness

Caption: Troubleshooting decision tree.

Experimental Protocols

Protocol 1: cAMP Measurement using ELISA

This protocol is a general guideline and should be optimized for your specific primary cells and experimental conditions.

  • Cell Seeding:

    • Seed primary cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Culture cells in their recommended growth medium and conditions.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used).

    • Remove the growth medium from the cells and replace it with the this compound-containing medium.

    • Incubate for the desired time (e.g., 30 minutes to 24 hours).

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.[14][15]

    • Incubate at room temperature for 10-20 minutes.[14][15]

  • cAMP ELISA:

    • Follow the manufacturer's instructions for the chosen cAMP ELISA kit.[14][15][16][17][18]

    • Briefly, this typically involves adding the cell lysates, a cAMP-alkaline phosphatase conjugate, and a specific anti-cAMP antibody to a pre-coated plate.[14][15]

    • After incubation and washing steps, a substrate is added, and the colorimetric or chemiluminescent signal is measured. The signal intensity is inversely proportional to the amount of cAMP in the sample.[14][15]

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the this compound concentration versus the cAMP concentration and fit a non-linear regression curve to determine the EC50.

Protocol 2: Western Blot for Phospho-CREB (p-CREB)

  • Cell Treatment and Lysis:

    • Follow steps 1 and 2 from the cAMP measurement protocol, using a 6-well plate format.

    • After treatment, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.[19][20] (Dilution will be antibody-specific, consult the datasheet).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB.[19]

    • Quantify the band intensities using image analysis software. Plot the this compound concentration versus the ratio of p-CREB to total CREB.

References

Roflumilast Efficacy In Vitro: A Technical Support Guide on the Impact of Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for in vitro studies involving Roflumilast. A key focus of this resource is to address the potential influence of serum concentration on experimental outcomes, a critical factor for the accurate assessment of this compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2][3] This elevation in cAMP has several downstream anti-inflammatory effects, including the suppression of pro-inflammatory cytokines like TNF-α, IL-6, and leukotriene B4.[2] this compound and its active metabolite, this compound N-oxide, have demonstrated these effects across a range of immune and structural cells in vitro, including neutrophils, T-cells, and epithelial cells.[1]

Q2: How does serum in cell culture media potentially affect this compound's efficacy?

Serum, particularly fetal bovine serum (FBS), contains a high concentration of proteins, with albumin being a major component. This compound has been shown to bind to bovine serum albumin (BSA), primarily through hydrophobic interactions.[1][4] This binding can sequester this compound, reducing its free concentration in the culture medium and thus limiting its availability to the cells. Consequently, the observed efficacy of this compound may be diminished in the presence of high serum concentrations.

Q3: Should I use serum-free or serum-containing media for my in vitro experiments with this compound?

The choice between serum-free and serum-containing media depends on the specific experimental goals and cell type. For mechanistic studies aiming to determine the direct cellular effects of this compound and its precise IC50 value, using serum-free or low-serum conditions is often recommended to minimize the confounding factor of protein binding.[2] However, some cell types require serum for viability and proliferation. In such cases, it is crucial to maintain a consistent serum concentration across all experiments and to acknowledge the potential for reduced drug availability.

Q4: What are the reported in vitro IC50 values for this compound and its N-oxide?

The half-maximal inhibitory concentration (IC50) values for this compound and its active metabolite, this compound N-oxide, are in the low nanomolar range, demonstrating their high potency. These values can vary depending on the specific PDE4 splice variant and the cell type being assayed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Observed this compound efficacy is lower than expected based on published IC50 values. Serum Protein Binding: High concentrations of serum (e.g., 10% FBS) in the culture medium may be sequestering the drug, reducing its effective concentration.[1][4]1. Reduce the serum concentration in your media if your cell type can tolerate it. Consider a dose-response experiment at different serum levels (e.g., 1%, 5%, 10%).2. If possible, switch to a serum-free medium for the duration of the drug treatment.3. Ensure consistent serum concentration across all experimental and control groups.
High variability in results between experimental repeats. Inconsistent Serum Batches: Different lots of serum can have varying protein compositions, leading to batch-to-batch differences in drug binding.1. Use a single, pre-tested batch of serum for the entire set of experiments.2. If using a new batch of serum, it is advisable to re-validate key experimental parameters.
Cells show signs of stress or death in low-serum or serum-free conditions. Cellular Dependence on Serum: Many cell lines require growth factors and other components present in serum for survival and proliferation.1. Gradually adapt cells to lower serum concentrations over several passages.2. Use commercially available serum-free media formulations that are optimized for your specific cell type.3. If serum is essential, maintain the lowest possible concentration that ensures cell viability and document this in your experimental protocol.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound and this compound N-oxide

CompoundTargetCell Type/SourceIC50 (nM)
This compoundPDE4Human Neutrophils0.8
This compoundPDE4A1-0.7
This compoundPDE4A4-0.9
This compoundPDE4B1-0.7
This compoundPDE4B2-0.2
This compound N-oxidePDE4Various Human Leukocytes3 - 40

Note: The IC50 values presented are from studies that may not have specified the serum concentration in their assays. These values should be considered as a reference, and the actual IC50 in your specific experimental conditions may vary.

Table 2: Binding Interaction of this compound with Bovine Serum Albumin (BSA)

ParameterValueInterpretation
Binding Constant (Kb) Increases with temperatureSuggests a stronger interaction at higher temperatures.
Thermodynamic Analysis Spontaneous and hydrophobic interactionIndicates that the binding is energetically favorable and driven by the exclusion of water molecules.
Binding Site Site I of BSAThis compound binds to a specific location on the albumin molecule.[4]

Experimental Protocols

Protocol 1: Determining the Effect of Serum Concentration on this compound IC50

  • Cell Culture: Plate your cells of interest at a suitable density in their standard growth medium (e.g., containing 10% FBS). Allow the cells to adhere and reach the desired confluency.

  • Serum Starvation (Optional but Recommended): If your cell type allows, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours prior to drug treatment. This will help to synchronize the cells and reduce the background effects of serum.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions of this compound in media containing different concentrations of FBS (e.g., 0%, 1%, 5%, and 10%).

  • Drug Treatment: Remove the old medium from the cells and add the media containing the different concentrations of this compound and serum. Include appropriate vehicle controls for each serum concentration.

  • Incubation: Incubate the cells for the desired period, depending on the endpoint being measured (e.g., cytokine release, gene expression).

  • Endpoint Analysis: Perform the relevant assay to measure the biological response (e.g., ELISA for cytokine levels, qPCR for gene expression, or a cell viability assay).

  • Data Analysis: For each serum concentration, plot the response against the this compound concentration and calculate the IC50 value using appropriate software. Compare the IC50 values obtained at the different serum concentrations to determine the impact of serum on this compound's efficacy.

Visualizations

Roflumilast_Signaling_Pathway cluster_cAMP Intracellular cAMP Regulation This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression CREB->Anti_Inflammatory Promotes Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Promotes

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow Start Start: Inconsistent or Low this compound Efficacy Check_Serum Check Serum Concentration in Culture Medium Start->Check_Serum High_Serum High Serum (e.g., >5% FBS) Check_Serum->High_Serum Yes Low_Serum Low/No Serum Check_Serum->Low_Serum No Reduce_Serum Reduce Serum Concentration or Use Serum-Free Medium High_Serum->Reduce_Serum Other_Factors Investigate Other Factors: - Cell line variability - Assay conditions - Reagent quality Low_Serum->Other_Factors Re_evaluate Re-evaluate Efficacy Reduce_Serum->Re_evaluate

Caption: Troubleshooting Workflow for this compound Experiments.

References

Roflumilast compatibility with other compounds in co-treatment studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of roflumilast with other compounds in co-treatment studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-drug interactions with this compound?

A1: The primary mechanism of drug-drug interactions with this compound involves the cytochrome P450 (CYP) enzyme system.[1][2][3] this compound is extensively metabolized by CYP3A4 and CYP1A2.[1][4] Co-administration with strong inducers of these enzymes can decrease this compound's therapeutic effectiveness, while inhibitors can increase its systemic exposure and the risk of adverse reactions.[1][2]

Q2: Is it safe and effective to co-administer this compound with long-acting bronchodilators?

A2: Yes, co-administration of this compound with long-acting β2-agonists (LABAs) like salmeterol or long-acting muscarinic antagonists (LAMAs) like tiotropium is considered safe and effective.[5][6][7][8] Clinical trials have demonstrated that this combination therapy leads to significant improvements in lung function and a reduction in exacerbations in patients with severe COPD.[5][7][8][9][10]

Q3: What is the compatibility of this compound with inhaled corticosteroids (ICS)?

A3: this compound is compatible with inhaled corticosteroids and their combination can provide additive therapeutic effects.[11] Studies have shown that concomitant use of this compound and ICS results in further improvement in lung function and a greater reduction in the rate of exacerbations in COPD patients.[11][12][13] There is evidence to suggest a potential synergistic effect between the two medication classes.[11]

Q4: Can this compound be used in triple therapy with ICS and LABA?

A4: Yes, adding this compound to a fixed-dose combination of ICS and LABA has been investigated and shown to be beneficial.[12][14][15] This triple therapy can significantly reduce the rates of moderate-to-severe COPD exacerbations.[12][15]

Q5: What are the potential adverse effects to monitor for during this compound co-treatment?

A5: Common adverse effects of this compound, which can be exacerbated during co-treatment, include diarrhea, nausea, weight loss, headache, decreased appetite, and insomnia.[1][7][16][17] When combined with corticosteroids, there may be additive effects on the immune system, potentially increasing the risk of infections.[18] Psychiatric adverse reactions, such as anxiety, depression, and suicidal thoughts, have also been associated with this compound, so close monitoring is recommended.[3]

Troubleshooting Guides

Issue 1: Reduced efficacy of this compound when co-administered with another compound.

  • Possible Cause: The co-administered compound may be a strong inducer of cytochrome P450 enzymes (e.g., rifampicin, phenobarbital, carbamazepine, phenytoin).[1][2] These inducers can accelerate the metabolism of this compound, leading to lower systemic exposure.

  • Troubleshooting Steps:

    • Review the known metabolic pathways of the co-administered compound.

    • If it is a strong CYP enzyme inducer, consider alternative therapies that do not have this effect.

    • If no alternative is available, it may be necessary to reassess the therapeutic strategy, as increasing the this compound dose is not recommended.[1]

Issue 2: Increased incidence or severity of adverse effects (e.g., diarrhea, nausea, headache) during co-treatment.

  • Possible Cause: The co-administered drug may be an inhibitor of CYP3A4 or a dual inhibitor of CYP3A4 and CYP1A2 (e.g., erythromycin, ketoconazole, fluvoxamine, cimetidine).[1][4][19] This can lead to increased systemic exposure to this compound.

  • Troubleshooting Steps:

    • Verify if the co-administered drug is a known CYP inhibitor.

    • If possible, substitute the co-administered drug with one that does not inhibit these enzymes.

    • If substitution is not feasible, carefully monitor the patient for adverse reactions. A reduction in the dose of the interacting drug, if appropriate, might be considered.

Quantitative Data Summary

Table 1: Efficacy of this compound in Co-Treatment with Long-Acting Bronchodilators

Co-administered DrugStudy PopulationDurationKey Efficacy OutcomeResultReference
Salmeterol (LABA)Moderate-to-severe COPD24 weeksImprovement in pre-bronchodilator FEV149 mL improvement compared to placebo[7]
Tiotropium (LAMA)Moderate-to-severe COPD24 weeksImprovement in pre-bronchodilator FEV180 mL improvement compared to placebo[7]
LABASevere-to-very severe COPD12 monthsReduction in moderate or severe exacerbationsRate Ratio: 0.79 (p=0.001)[6][9]

Table 2: Efficacy of this compound in Co-Treatment with Inhaled Corticosteroids (ICS)

Co-administered DrugStudy PopulationDurationKey Efficacy OutcomeResultReference
ICSSevere COPD-Improvement in pre-bronchodilator FEV153 mL improvement compared to placebo[11]
ICSSevere COPD-Reduction in mean rate of COPD exacerbations19% reduction compared to placebo[11]
ICS/LABASevere COPD52 weeksReduction in moderate-to-severe exacerbations13.2% - 14.2% lower rate than placebo[12]

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound with Concomitant Long-Acting Bronchodilators (Based on studies M2-127 & M2-128) [5][7]

  • Objective: To assess the effect of this compound on lung function in patients with moderate-to-severe COPD already being treated with salmeterol or tiotropium.

  • Study Design: Two multicenter, double-blind, randomized, placebo-controlled, parallel-group studies.

  • Participant Profile: Patients aged >40 years with moderate-to-severe COPD (FEV1 40-70% of predicted value).

  • Procedure:

    • Run-in Period (4 weeks): Patients stabilize on their existing long-acting bronchodilator therapy (salmeterol or tiotropium).

    • Randomization: Patients are randomly assigned to receive either oral this compound (500 µg once daily) or a matching placebo, in addition to their ongoing bronchodilator treatment.

    • Treatment Period (24 weeks): Patients continue the assigned treatment.

    • Assessments: The primary endpoint is the change in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1). Secondary endpoints include other lung function parameters and patient-reported outcomes.

  • Data Analysis: Analysis is performed on an intention-to-treat basis.

Protocol 2: Evaluation of this compound with Inhaled Corticosteroid/Long-Acting β2-Agonist Combination (REACT Trial) [15][20]

  • Objective: To investigate the effect of this compound on exacerbation rate and pulmonary function in COPD patients treated with a fixed combination of LABA and ICS.

  • Study Design: A Phase IV, multicenter, double-blind, placebo-controlled, parallel-group trial.

  • Participant Profile: Patients with severe COPD associated with chronic bronchitis and a history of frequent exacerbations, already on a fixed-dose ICS/LABA combination.

  • Procedure:

    • Screening and Baseline: Participants undergo a 4-week single-blind placebo run-in period.

    • Randomization: Patients are randomized (1:1) to receive either this compound (500 µg once daily) or placebo, in addition to their ICS/LABA therapy. Stratification is based on long-acting muscarinic antagonist use.

    • Treatment Period (52 weeks): Patients continue their assigned treatment.

    • Primary Outcome: Rate of moderate or severe COPD exacerbations.

    • Follow-up: A safety follow-up is conducted 30 days after the end of treatment.

Visualizations

Roflumilast_Signaling_Pathway cluster_cell Inflammatory Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Hydrolyzes ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammation (Cytokine Release) PKA->Inflammation Reduces

Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.

Experimental_Workflow_REACT_Trial cluster_treatment 52-Week Double-Blind Treatment Start Patient Recruitment (Severe COPD, on ICS/LABA) RunIn 4-Week Single-Blind Placebo Run-in Start->RunIn Randomization Randomization (1:1) RunIn->Randomization GroupA This compound (500µg) + ICS/LABA Randomization->GroupA GroupB Placebo + ICS/LABA Randomization->GroupB Analysis Primary Outcome Analysis: Rate of Moderate/Severe Exacerbations GroupA->Analysis GroupB->Analysis FollowUp 30-Day Safety Follow-up Analysis->FollowUp End Study Completion FollowUp->End

Caption: Workflow of the REACT clinical trial for this compound co-treatment.

Roflumilast_Drug_Interactions cluster_cyp Metabolism cluster_outcomes Clinical Outcomes This compound This compound CYP_Enzymes CYP3A4 & CYP1A2 This compound->CYP_Enzymes Metabolized by Increased_Exposure Increased this compound Exposure & Risk of Adverse Effects Decreased_Exposure Decreased this compound Exposure & Reduced Efficacy CYP_Inhibitors CYP Inhibitors (e.g., Ketoconazole, Erythromycin) CYP_Inhibitors->CYP_Enzymes Inhibit CYP_Inhibitors->Increased_Exposure Leads to CYP_Inducers CYP Inducers (e.g., Rifampicin, Carbamazepine) CYP_Inducers->CYP_Enzymes Induce CYP_Inducers->Decreased_Exposure Leads to

Caption: Logical relationship of CYP enzyme interactions with this compound.

References

Validation & Comparative

Roflumilast vs. Rolipram: A Comparative Analysis of PDE4 Inhibition Potency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative potency of Roflumilast and Rolipram in phosphodiesterase 4 (PDE4) inhibition. This guide provides a detailed analysis of their inhibitory activities, supported by experimental data and standardized assay protocols.

The inhibition of phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade, has been a focal point for the development of novel therapeutics for inflammatory diseases. Among the numerous PDE4 inhibitors developed, this compound and Rolipram have been extensively studied. This guide offers an objective comparison of their potency based on published experimental data.

Comparative Inhibitory Potency

The inhibitory potency of this compound and Rolipram against various PDE4 subtypes is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The data presented in the following table has been compiled from various scientific sources to provide a comparative overview.

CompoundPDE4 SubtypeIC50 (nM)
This compound PDE4A10.7[1]
PDE4A40.9[1]
PDE4B10.7[1]
PDE4B20.2[1]
PDE4D0.8[2]
Rolipram PDE4A3[3]
PDE4B130[3]
PDE4D240[3]

Note: IC50 values can vary between different studies and experimental conditions.

Based on the available data, this compound generally exhibits a significantly higher potency for PDE4 inhibition across multiple subtypes compared to Rolipram, with IC50 values in the sub-nanomolar to low nanomolar range. One study suggests this compound is approximately 10-fold more potent than Rolipram in functional assays.[4]

PDE4 Signaling Pathway and Inhibition

The diagram below illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action of inhibitors like this compound and Rolipram.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Cellular_Response Downstream Cellular Response (e.g., reduced inflammation) PKA->Cellular_Response Leads to Inhibitors This compound Rolipram Inhibitors->PDE4 Inhibit

Caption: PDE4 signaling pathway and mechanism of inhibition.

Experimental Protocols for PDE4 Inhibition Assays

The determination of IC50 values for PDE4 inhibitors is performed using various in vitro assay methodologies. Below are detailed protocols for common assays.

Radiometric PDE Assay (Based on Thompson and Appleman method)

This assay measures the enzymatic activity of PDE4 by quantifying the conversion of radiolabeled [3H]-cAMP to [3H]-5'-AMP.

Materials:

  • Recombinant human PDE4 enzyme

  • [3H]-cAMP (Tritiated cyclic AMP)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM dithiothreitol)

  • Test compounds (this compound, Rolipram) dissolved in DMSO

  • Ion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a reaction tube, add the assay buffer, a diluted solution of the test compound, and the PDE4 enzyme.

  • Initiate the reaction by adding [3H]-cAMP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.

  • Add snake venom nucleotidase to convert the [3H]-5'-AMP to [3H]-adenosine. Incubate at 30°C for 10 minutes.

  • Apply the reaction mixture to an ion-exchange resin column to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.

  • Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) PDE Assay

This homogeneous assay format relies on the change in fluorescence polarization of a fluorescently labeled cAMP derivative upon its conversion to AMP by PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer

  • Test compounds

  • Binding agent that selectively binds to the phosphorylated product (AMP)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Dispense the assay buffer into the wells of a microplate.

  • Add the test compounds at various concentrations.

  • Add the PDE4 enzyme to all wells except the negative control.

  • Initiate the reaction by adding the FAM-cAMP substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the binding agent.

  • Incubate for a further period to allow for binding equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values as described for the radiometric assay.

The following workflow diagram illustrates the general steps involved in determining the IC50 of a PDE4 inhibitor.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) Start->Prepare_Reagents Assay_Setup Set up Assay Reactions (with varying inhibitor concentrations) Prepare_Reagents->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Product Formation (e.g., Radioactivity, Fluorescence) Reaction_Termination->Detection Data_Analysis Analyze Data (Calculate % Inhibition) Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: General experimental workflow for IC50 determination.

Conclusion

The experimental data clearly indicates that this compound is a more potent inhibitor of PDE4 than Rolipram. This difference in potency is a critical factor for consideration in research and the development of therapeutic agents targeting the PDE4 enzyme. The choice of assay methodology for determining inhibitory potency is also crucial, and the protocols provided offer standardized approaches for reproducible and comparable results. Researchers should consider the specific PDE4 subtype of interest and the experimental context when comparing the efficacy of these two inhibitors.

References

In vivo efficacy comparison of Roflumilast and other PDE4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo efficacy of Roflumilast against other phosphodiesterase-4 (PDE4) inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction to PDE4 Inhibitors and this compound

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells.[1][2][3] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of numerous cell types.[1] By inhibiting PDE4, intracellular cAMP levels increase, leading to the activation of Protein Kinase A (PKA) and subsequent suppression of pro-inflammatory pathways, including the reduction of cytokines like TNF-α, IL-17, and IL-23.[3][4][5][6] This mechanism makes PDE4 a valuable therapeutic target for a range of inflammatory diseases.[2][3][7]

This compound is a second-generation, highly potent, and selective oral PDE4 inhibitor.[2] It is approved for the treatment of severe chronic obstructive pulmonary disease (COPD) and plaque psoriasis.[2][8][9] This guide provides a comparative analysis of its in vivo efficacy against other notable PDE4 inhibitors, including the first-generation inhibitor Rolipram and other second-generation agents like Cilomilast and Apremilast.

PDE4 Signaling Pathway

The diagram below illustrates the central role of PDE4 in modulating inflammatory responses and the mechanism of action for inhibitors like this compound.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli NFkB NF-κB Pathway Pro_inflammatory_Stimuli->NFkB AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 CREB p-CREB PKA->CREB PKA->NFkB Inhibits Anti_inflammatory Anti-inflammatory Mediators CREB->Anti_inflammatory AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis This compound This compound & Other Inhibitors This compound->PDE4 Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, etc.) NFkB->Pro_inflammatory_Cytokines

Caption: PDE4 inhibition by this compound increases cAMP, activating PKA to suppress NF-κB and promote anti-inflammatory responses.

Comparative In Vivo Efficacy Data

The following table summarizes quantitative data from preclinical studies, comparing the potency of this compound with other PDE4 inhibitors across various animal models of inflammation. This compound consistently demonstrates superior potency, particularly in models of respiratory inflammation.

CompoundAnimal ModelKey Efficacy EndpointResult (ED₅₀ in µmol/kg, oral admin.)Potency vs. This compound
This compound Guinea Pig (Allergen-Induced)Inhibition of early airway reactions1.5 -
CilomilastGuinea Pig (Allergen-Induced)Inhibition of early airway reactions52.2~35x less potent
RolipramGuinea Pig (Allergen-Induced)Inhibition of early airway reactions32.5~22x less potent
PiclamilastGuinea Pig (Allergen-Induced)Inhibition of early airway reactions8.3~5.5x less potent
This compound Rat (LPS-Induced)Inhibition of circulating TNF-α0.3 -
CilomilastRat (LPS-Induced)Inhibition of circulating TNF-α93.0~310x less potent
RolipramRat (LPS-Induced)Inhibition of circulating TNF-α7.5~25x less potent
PiclamilastRat (LPS-Induced)Inhibition of circulating TNF-α2.4~8x less potent
This compound Brown Norway Rat (Antigen-Induced)Inhibition of eosinophilia in BALF2.7 -
Other InhibitorsBrown Norway Rat (Antigen-Induced)Inhibition of eosinophilia in BALF17 - 1066x to 39x less potent
Apremilast Mouse (Collagen-Induced Arthritis)Reduction in joint degenerationDose-dependent reductionDirect comparison unavailable
This compound Mouse (Psoriasis Model - AIPD)Disease modificationNo significant change (oral)Less effective than IP Apremilast

Data compiled from Bundschuh et al., 2001.[10] BALF: Bronchoalveolar Lavage Fluid. ED₅₀: Half-maximal effective dose.

In vitro studies corroborate these findings, showing this compound to be a significantly more potent inhibitor of the PDE4 enzyme (IC₅₀: 0.8 nM) compared to Apremilast (IC₅₀: 7.4 nM) and Cilomilast (IC₅₀: 120 nM).[11][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below is a representative protocol for a commonly used model of pulmonary inflammation.

Protocol: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Rats
  • Objective: To evaluate the anti-inflammatory efficacy of PDE4 inhibitors by measuring their ability to suppress TNF-α release and inflammatory cell infiltration in an acute model of lung inflammation.

  • Animals: Male Lewis or Sprague-Dawley rats (200-250g) are used and allowed to acclimatize for at least one week prior to the experiment.

  • Disease Induction: Animals are challenged with an intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS from Escherichia coli (e.g., 0.05 - 1 mg/kg) to induce a systemic inflammatory response, including the release of TNF-α into circulation and neutrophil influx into the lungs.

  • Drug Administration:

    • Test compounds (this compound, Cilomilast, etc.) and vehicle (e.g., 0.5% methylcellulose) are administered orally (p.o.) via gavage.

    • Administration typically occurs 1-2 hours prior to the LPS challenge to ensure peak plasma concentrations coincide with the inflammatory stimulus.

    • A dose-response curve is generated using multiple dose groups (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).

  • Endpoint Measurement:

    • TNF-α Analysis: Blood samples are collected (e.g., via cardiac puncture) at a time point corresponding to peak TNF-α levels (typically 90 minutes post-LPS challenge). Plasma is separated, and TNF-α concentrations are quantified using a validated ELISA kit.

    • Cell Infiltration (BALF): At a later time point (e.g., 4-6 hours post-LPS), animals are euthanized, and a bronchoalveolar lavage (BAL) is performed. The total and differential cell counts (especially neutrophils) in the BAL fluid are determined to quantify inflammatory cell influx into the airways.

  • Data Analysis: The ED₅₀ value, representing the dose required to achieve 50% inhibition of the inflammatory endpoint (e.g., TNF-α level or neutrophil count) compared to the vehicle-treated control group, is calculated using non-linear regression analysis.

General Experimental Workflow

The logical flow for conducting comparative in vivo studies for anti-inflammatory agents is outlined in the diagram below.

Experimental_Workflow cluster_workflow In Vivo Efficacy Evaluation Workflow A 1. Model Selection (e.g., LPS-induced inflammation, Allergen challenge) B 2. Dose-Range Finding (Determine optimal dose levels) A->B C 3. Group Assignment (Vehicle, this compound, Comparator Drugs) B->C D 4. Drug Administration (Oral gavage, 1-2h pre-challenge) C->D E 5. Disease Induction (e.g., LPS injection) D->E F 6. Sample Collection & Endpoint Analysis (Blood for cytokines, BALF for cells) E->F G 7. Data Analysis (Calculate ED₅₀, Statistical Comparison) F->G

Caption: A typical workflow for preclinical in vivo comparison of anti-inflammatory compounds.

Conclusion

References

Head-to-head comparison of Roflumilast and Apremilast in psoriasis models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by well-demarcated, erythematous plaques with silvery scales.[1][2] The pathogenesis involves a complex interplay between immune cells and keratinocytes, driven by pro-inflammatory cytokines.[2][3] A key intracellular signaling molecule in this process is cyclic adenosine monophosphate (cAMP), which is degraded by the phosphodiesterase-4 (PDE4) enzyme.[4] Elevated PDE4 activity in psoriatic skin leads to decreased cAMP levels and a subsequent increase in the production of inflammatory mediators.[5]

Both Roflumilast and Apremilast are small molecule inhibitors of PDE4, representing a targeted therapeutic approach for psoriasis.[1][6] Apremilast (Otezla®) is an oral PDE4 inhibitor approved for moderate-to-severe plaque psoriasis and psoriatic arthritis.[1][4][6] this compound (Zoryve®) is a more potent, selective PDE4 inhibitor, recently approved as a topical treatment for plaque psoriasis.[1][5][7][8] This guide provides an objective, data-driven comparison of their performance in various psoriasis models to inform preclinical and clinical research.

Mechanism of Action: PDE4 Inhibition

Both this compound and Apremilast function by inhibiting the PDE4 enzyme, which is prominent in immune cells.[4] This inhibition prevents the degradation of cAMP to its inactive form, adenosine monophosphate (AMP).[4] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukins IL-2, IL-12, IL-17, and IL-23.[1][4][6] Concurrently, it increases the production of the anti-inflammatory cytokine IL-10.[1][4][6]

PDE4_Inhibition_Pathway cluster_cell Immune Cell PDE4 PDE4 AMP AMP PDE4->AMP degrades cAMP_high ↑ cAMP PKA PKA Activation cAMP_high->PKA cAMP_low cAMP cAMP_low->PDE4 Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23, etc.) PKA->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Inhibitors This compound / Apremilast Inhibitors->PDE4 inhibit

Caption: PDE4 Inhibition Signaling Pathway

Preclinical Performance Comparison

Direct head-to-head preclinical studies are limited, but in vitro data consistently demonstrate a significant difference in potency between the two molecules.

In Vitro PDE4 Inhibition

This compound is substantially more potent than Apremilast in inhibiting the PDE4 enzyme. In vitro assays show that this compound has an IC50 (half-maximal inhibitory concentration) of 0.8 nM, whereas Apremilast has an IC50 of 7.4 nM.[9][10] This superior potency of this compound also translates to a greater ability to increase cAMP levels in peripheral blood mononuclear cells.[9][10]

CompoundTargetIC50Source
This compound PDE40.8 nM[9][10]
Apremilast PDE47.4 nM[9][10]
Table 1. In Vitro Potency Against PDE4
In Vivo Psoriasis Models

Various mouse models are used to recapitulate aspects of human psoriasis, with the Imiquimod (IMQ)-induced and IL-23-induced models being common choices.[11][12][13] One study noted that in an Aldosterone-Induced Psoriasis-like Dermatitis (AIPD) mouse model, intraperitoneally applied apremilast (1 mg/kg) had a disease-modifying effect, whereas topical this compound application did not show alterations in PASI scores or cAMP levels, highlighting the importance of the chosen model and route of administration in interpreting results.[10]

ModelDrugAdministrationKey FindingsSource
AIPD Mouse ModelApremilastIntraperitoneal (1 mg/kg)Exerted a disease-modifying effect.[10]
AIPD Mouse ModelThis compoundTopicalDid not alter PASI scores or cAMP levels.[10]
Table 2. Comparative Data in an In Vivo Psoriasis Model

Clinical Efficacy Comparison

Direct head-to-head clinical trials comparing topical this compound and oral Apremilast are not available. The following tables summarize pivotal Phase 3 trial data for each drug in treating plaque psoriasis.

This compound (Topical) Clinical Data

The efficacy and safety of this compound 0.3% cream were evaluated in the identically designed DERMIS-1 and DERMIS-2 phase 3 trials.[8]

TrialEndpoint (Week 8)This compound 0.3% CreamVehicleP-valueSource
DERMIS-1 IGA Success Rate42.4%6.1%<0.001[8]
DERMIS-2 IGA Success Rate37.5%6.9%<0.001[8]
Pooled Intertriginous-IGA Success71.9%20.5%<0.01[14]
Pooled Worst-Itch NRS ≥4 point reduction>50%Vehicle data not specifiedSignificant vs. vehicle[15][16]
Table 3. Summary of this compound Phase 3 Clinical Trial Results. *IGA Success is defined as a score of 'clear' or 'almost clear' plus a ≥2-grade improvement.
Apremilast (Oral) Clinical Data

The ESTEEM 1 trial was a pivotal phase 3 study evaluating the efficacy and safety of oral Apremilast for moderate to severe plaque psoriasis.[17]

TrialEndpoint (Week 16)Apremilast 30 mg BIDPlaceboP-valueSource
ESTEEM 1 PASI-75**33.1%5.3%<0.0001[17]
ESTEEM 1 sPGA 0 or 1***21.7%3.9%<0.0001
Table 4. Summary of Apremilast (ESTEEM 1) Phase 3 Clinical Trial Results. **PASI-75 is a ≥75% reduction from baseline Psoriasis Area and Severity Index score. ***sPGA of 0 ('clear') or 1 ('almost clear').

Impact on Inflammatory Cytokines

Apremilast treatment has been shown to significantly reduce plasma levels of key cytokines involved in psoriasis pathology.

CytokineMedian Reduction from Baseline (Apremilast, Week 4)Source
IL-17F -50% to -57%[18]
IL-17A -43% to -44%[18]
IL-22 -27% to -36%[18]
TNF-α -3% to -9%[18]
Table 5. Effect of Oral Apremilast on Plasma Cytokine Levels in Psoriasis Patients.

Multivariate analyses have shown that the reduction in IL-17F is the most significant predictor of PASI score improvement with Apremilast, though synergistic effects among IL-17A/F, IL-22, and TNF-α are evident.[18] Similar detailed clinical data on cytokine modulation by topical this compound is not as extensively published.

Experimental Protocols & Workflows

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely used acute inflammatory model that recapitulates key features of psoriasis, including epidermal hyperplasia, immune cell infiltration, and a cytokine profile involving the IL-23/IL-17 axis.[12][19]

Methodology:

  • Animal Selection: Use BALB/c or C57BL/6 mice, 8-12 weeks old.

  • Acclimatization: Allow mice to acclimate for at least one week before the experiment.

  • Hair Removal: Shave the dorsal skin of the mice over a 2x2 cm area. Allow a 48-hour recovery period.[12]

  • Induction: Apply a daily topical dose of 62.5 mg of 5% Imiquimod cream (Aldara™) to the shaved dorsal skin and sometimes the ear for 6 consecutive days.[12][19] A 6-day protocol is considered optimal for establishing the model.[12]

  • Treatment: Administer test compounds (e.g., this compound, Apremilast) via the desired route (topical, oral, IP) either prophylactically (before IMQ) or therapeutically (concurrent with IMQ). Include a vehicle control group.

  • Scoring: Daily, assess the severity of inflammation based on the Psoriasis Area and Severity Index (PASI), scoring erythema, scaling, and skin thickness on a scale of 0 to 4.

  • Endpoint Analysis: On day 7, euthanize mice. Collect skin biopsies for histopathology (H&E staining), and cytokine analysis (RT-PCR, ELISA). Measure spleen weight as an indicator of systemic inflammation.

IMQ_Workflow A 1. Animal Selection & Acclimatization B 2. Shave Dorsal Skin A->B C 3. Daily Topical Imiquimod Application (6 days) B->C D 4. Administer Test Compound / Vehicle C->D Concurrent Treatment E 5. Daily PASI Scoring (Erythema, Scaling, Thickness) C->E F 6. Euthanasia & Sample Collection (Day 7) E->F Endpoint G 7. Analysis: - Histopathology (H&E) - Cytokine Profiling (RT-PCR, ELISA) - Spleen Weight F->G cAMP_Assay_Workflow A 1. Plate Immune Cells in 96-well Plate B 2. Pre-incubate with PDE4 Inhibitor (this compound/Apremilast) A->B C 3. Stimulate with Forskolin/PGE2 B->C D 4. Incubate at 37°C C->D E 5. Lyse Cells D->E F 6. Quantify cAMP (ELISA, GloSensor™) E->F G 7. Calculate IC50 F->G Cytokine_Profiling_Workflow A 1. Collect Skin Biopsies B 2. Homogenize Tissue & Extract Protein/RNA A->B C 3. Quantify Total Protein / RNA B->C D 4. Measure Cytokines (ELISA, Multiplex, RT-PCR) C->D E 5. Normalize Data D->E F 6. Compare Treatment Groups E->F

References

Roflumilast N-oxide and Roflumilast: An In Vitro Activity Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative in vitro pharmacology of the phosphodiesterase-4 inhibitor roflumilast and its active metabolite, this compound N-oxide.

This guide provides a comprehensive comparison of the in vitro activities of this compound and its principal active metabolite, this compound N-oxide. Both compounds are potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade associated with chronic obstructive pulmonary disease (COPD). While this compound is the administered drug, its N-oxide metabolite is responsible for the majority of the systemic PDE4 inhibitory activity due to its pharmacokinetic profile.[1][2] This guide presents key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows to aid researchers in understanding the subtle but important differences and similarities between these two compounds.

Comparative Inhibitory Activity

This compound and this compound N-oxide exhibit comparable high potency in inhibiting PDE4. The half-maximal inhibitory concentration (IC50) values for both compounds are in the sub-nanomolar to low nanomolar range across various cellular assays. While this compound is slightly more potent in some assays, its N-oxide metabolite demonstrates very similar and potent inhibitory effects.[2][3][4]

CompoundTargetCell Type/Enzyme SourceIC50 (nM)Reference
This compoundPDE4Human Neutrophils0.8[3][5]
This compound N-oxidePDE4Human Neutrophils~2[4][6]
This compoundPDE4BRecombinant Human0.84[7]
This compoundPDE4DRecombinant Human0.68[7]
This compound N-oxidePDE4 (various subtypes)Recombinant Human2-3 fold less potent than this compound[2]
This compoundInhibition of fMLP-induced LTB4 formationHuman Neutrophils2-21[3][5]
This compound N-oxideInhibition of fMLP-induced LTB4 formationHuman Neutrophils3-40[3][5]
This compound N-oxideInhibition of TNF-α-induced ICAM-1 expressionHuman Foetal Lung Fibroblasts0.9[8]
This compound N-oxideInhibition of TNF-α-induced eotaxin releaseHuman Foetal Lung Fibroblasts0.5[8]
This compound N-oxideInhibition of bFGF-induced [methyl-3H] thymidine incorporationHuman Foetal Lung Fibroblasts0.7[8]

Signaling Pathway of PDE4 Inhibition

This compound and its N-oxide exert their anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream proteins involved in inflammation and cellular activation. This ultimately leads to a dampening of the inflammatory response.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->AMP Inflammatory\nResponse Pro-inflammatory Gene Transcription & Mediator Release PKA->Inflammatory\nResponse Inhibits Anti-inflammatory\nResponse Anti-inflammatory Effects PKA->Anti-inflammatory\nResponse Promotes This compound This compound This compound->PDE4 Inhibits This compound\nN-oxide This compound N-oxide This compound\nN-oxide->PDE4 Inhibits

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Protocols

The in vitro activity of this compound and this compound N-oxide has been characterized through a variety of experimental protocols. Below are summaries of key methodologies.

PDE4 Enzyme Activity Assay

This assay directly measures the inhibitory effect of the compounds on PDE4 enzyme activity.

  • Enzyme Source: Recombinant human PDE4 subtypes or PDE4 isolated from human inflammatory cells (e.g., neutrophils) are used.

  • Substrate: The assay utilizes radiolabeled cAMP (e.g., [3H]-cAMP) as a substrate.

  • Incubation: The enzyme is incubated with the substrate in the presence of various concentrations of the test compound (this compound or this compound N-oxide) or vehicle control.

  • Separation: The reaction is terminated, and the product, radiolabeled AMP (e.g., [3H]-AMP), is separated from the unreacted substrate using chromatography (e.g., anion exchange resin).

  • Quantification: The amount of [3H]-AMP is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.[6]

Cellular Assays of Inflammation

These assays assess the functional consequences of PDE4 inhibition in relevant human cell types.

1. Inhibition of Mediator Release from Inflammatory Cells:

  • Cell Types: Human peripheral blood neutrophils, eosinophils, monocytes, or CD4+ T cells are isolated and purified.[3][5]

  • Stimulation: Cells are pre-incubated with various concentrations of this compound, this compound N-oxide, or vehicle, and then stimulated with a pro-inflammatory agent (e.g., fMLP for neutrophils, LPS for monocytes, anti-CD3/anti-CD28 for T cells).[3][5]

  • Measurement: The release of inflammatory mediators into the cell supernatant is quantified using specific assays, such as ELISA for cytokines (e.g., TNF-α) or RIA/LC-MS for lipid mediators (e.g., LTB4).[3][5]

  • Data Analysis: IC50 values are calculated based on the concentration-dependent inhibition of mediator release.

2. Anti-remodeling Effects in Lung Fibroblasts:

  • Cell Culture: Primary human lung fibroblasts from COPD patients are cultured.[9]

  • Treatment: Cells are pre-incubated with this compound N-oxide, a comparator (e.g., budesonide), or vehicle, followed by stimulation with transforming growth factor-beta (TGF-β).[9]

  • Gene Expression Analysis: After a 24-hour incubation, the mRNA expression of key remodeling markers such as connective tissue growth factor (CTGF), collagen 1A1 (Col1A1), and alpha-smooth muscle actin (α-SMA) is measured by quantitative RT-PCR.[9]

  • Data Analysis: The relative gene expression is calculated and compared between treatment groups.

3. Ciliary Beat Frequency (CBF) in Bronchial Epithelial Cells:

  • Cell Culture: Primary human bronchial epithelial cells are grown at an air-liquid interface to induce differentiation into a ciliated epithelium.[10]

  • Treatment: The differentiated cells are exposed to this compound N-oxide and/or cigarette smoke extract (CSE).[10]

  • CBF Measurement: Ciliary beat frequency is assessed using high-speed digital video microscopy.[10]

  • Data Analysis: Changes in CBF are quantified and compared across different treatment conditions.

Experimental Workflow for Cellular Assays

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of this compound and its N-oxide in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Isolation Isolate and Culture Primary Human Cells (e.g., Neutrophils, Fibroblasts) Pre-incubation Pre-incubate Cells with Test Compounds or Vehicle Cell_Isolation->Pre-incubation Compound_Preparation Prepare Serial Dilutions of This compound & this compound N-oxide Compound_Preparation->Pre-incubation Stimulation Add Pro-inflammatory Stimulus (e.g., LPS, TGF-β, fMLP) Pre-incubation->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Harvest Harvest Supernatant and/or Cell Lysate Incubation->Harvest Quantification Quantify Inflammatory Markers (e.g., ELISA, qRT-PCR, Western Blot) Harvest->Quantification Data_Analysis Data Analysis and IC50 Determination Quantification->Data_Analysis

Caption: In Vitro Cellular Assay Workflow.

Conclusion

In vitro studies consistently demonstrate that both this compound and its active metabolite, this compound N-oxide, are highly potent and selective inhibitors of PDE4. Their activities are remarkably similar across a range of inflammatory and structural cell types, with both compounds effectively suppressing pro-inflammatory mediator release and cellular processes associated with airway remodeling. The slightly higher potency of the parent compound in some enzymatic assays is offset by the pharmacokinetic advantages of the N-oxide metabolite in vivo. For researchers investigating the cellular and molecular mechanisms of PDE4 inhibition, both compounds serve as excellent tools, with the choice between them potentially depending on the specific experimental context and desired translational relevance. This compound N-oxide, being the primary active entity in humans, may be considered more representative of the clinical therapeutic agent.

References

Roflumilast's Efficacy in Inhibiting TNF-alpha Secretion: A Cross-Study Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Roflumilast's effectiveness in inhibiting Tumor Necrosis Factor-alpha (TNF-alpha) secretion, a key pro-inflammatory cytokine. The data presented is compiled from multiple in-vitro studies, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's potency against other phosphodiesterase-4 (PDE4) inhibitors.

Executive Summary

This compound and its active metabolite, this compound-N-oxide, have demonstrated high potency in inhibiting TNF-alpha secretion across various human cell types, including lung macrophages and bronchial tissue. Comparative data suggests that while newer generation PDE4 inhibitors like CHF6001 may exhibit greater potency in certain assays, this compound consistently shows significant inhibitory effects at nanomolar and sub-nanomolar concentrations. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathway to provide a thorough understanding of this compound's anti-inflammatory profile.

Comparative Efficacy of PDE4 Inhibitors on TNF-alpha Secretion

The following tables summarize the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values for this compound and other PDE4 inhibitors in reducing TNF-alpha secretion. The data is derived from studies utilizing human primary cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: this compound and this compound-N-oxide Efficacy

CompoundCell TypeStimulusEC₅₀ (nM)Source
This compoundHuman Lung Parenchymal ExplantsLPS (1 µg/mL)0.12[1]
This compound-N-oxideHuman Lung Parenchymal ExplantsLPS (1 µg/mL)0.2[1]
This compoundHuman Alveolar Macrophages (from COPD patients)LPS0.87[2]
This compoundHuman Alveolar Macrophages (from smoking controls)LPS0.47[2]
This compoundHuman Lung Tissue (from COPD patients)LPS10.8[2]
This compoundHuman Bronchial ExplantsLPS~1[3]
This compound-N-oxideHuman Bronchial ExplantsLPS~1[3]

Table 2: Comparative Efficacy of Various PDE4 Inhibitors

CompoundCell TypeStimulusIC₅₀/EC₅₀ (nM)Source
This compound Human Alveolar Macrophages (COPD)LPSEC₅₀: 0.87 [2]
CHF6001Human Alveolar Macrophages (COPD)LPSEC₅₀: 0.02[2]
This compound Human Alveolar Macrophages (Smokers)LPSEC₅₀: 0.47 [2]
CHF6001Human Alveolar Macrophages (Smokers)LPSEC₅₀: 0.01[2]
This compound Human Lung Tissue (COPD)LPSEC₅₀: 10.8 [2]
CHF6001Human Lung Tissue (COPD)LPSEC₅₀: 0.31[2]
ApremilastHuman Peripheral Blood Mononuclear CellsLPS (10 ng/mL)IC₅₀: 7.7[4]
CilomilastBronchial Epithelial and Sputum Cells(Spontaneous release)Significant inhibition at 1 µM

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a basis for study replication and cross-validation.

Protocol 1: Inhibition of TNF-alpha Secretion from Human Lung Macrophages

This protocol is based on the methodology described in studies investigating the effects of this compound and CHF6001.[2][5]

  • Cell Isolation and Culture:

    • Human lung macrophages are isolated from resected lung tissue.

    • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Macrophages are allowed to adhere to culture plates for a specified period before treatment.

  • Inhibitor Treatment and Stimulation:

    • Adherent macrophages are pre-incubated with various concentrations of this compound, CHF6001, or vehicle (e.g., DMSO) for 30 minutes.

    • Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 10 ng/mL to 1 µg/mL.

  • Sample Collection and Analysis:

    • After a 24-hour incubation period, the cell culture supernatants are collected.

    • The concentration of TNF-alpha in the supernatants is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • The percentage inhibition of TNF-alpha secretion is calculated relative to the LPS-stimulated control (vehicle-treated).

    • EC₅₀ values are determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Inhibition of TNF-alpha Secretion from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on the methodology used in studies evaluating Apremilast.[4][6]

  • Cell Isolation:

    • PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Isolated PBMCs are washed and resuspended in complete cell culture medium.

  • Inhibitor Treatment and Stimulation:

    • PBMCs are plated in 96-well plates and pre-treated with various concentrations of Apremilast or vehicle for 30 minutes.

    • Cells are then stimulated with LPS (e.g., 10 ng/mL) for 24 hours.

  • Sample Collection and Analysis:

    • After incubation, the culture plates are centrifuged, and the supernatants are collected.

    • TNF-alpha levels in the supernatants are measured by ELISA.

  • Data Analysis:

    • IC₅₀ values are calculated from the dose-response curves to determine the concentration of the inhibitor required to reduce TNF-alpha secretion by 50%.

Signaling Pathway and Mechanism of Action

This compound's inhibitory effect on TNF-alpha secretion is mediated through its specific inhibition of the phosphodiesterase-4 (PDE4) enzyme. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and inactivate key signaling molecules in the pro-inflammatory cascade, ultimately leading to the suppression of TNF-alpha gene transcription and protein secretion.

Roflumilast_Mechanism cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB TNF_mRNA TNF-α mRNA NF-κB->TNF_mRNA Promotes Transcription TNF_protein TNF-α Protein TNF_mRNA->TNF_protein Translation Secretion Secretion TNF_protein->Secretion AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA->IKK Inhibits This compound This compound This compound->PDE4 Inhibits

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which in turn suppresses the NF-κB pathway to reduce TNF-alpha production.

Conclusion

The compiled data indicates that this compound is a potent inhibitor of TNF-alpha secretion, with efficacy demonstrated in various relevant human cell and tissue models. While other PDE4 inhibitors, such as the newer compound CHF6001, may show higher potency in some head-to-head comparisons, this compound's consistent performance at low nanomolar concentrations solidifies its position as a significant anti-inflammatory agent. The detailed protocols provided herein should facilitate further comparative studies and aid in the cross-validation of these findings. The elucidation of its mechanism of action through the cAMP-PKA pathway provides a clear rationale for its therapeutic effects in inflammatory diseases.

References

Comparative analysis of Roflumilast's impact on different inflammatory cell types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, and its varied effects on key inflammatory cell types. This document provides a comparative analysis of this compound's impact on neutrophils, eosinophils, macrophages, and lymphocytes, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

This compound, an oral, selective inhibitor of phosphodiesterase-4 (PDE4), has emerged as a significant therapeutic agent in the management of chronic inflammatory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its primary mechanism of action involves the inhibition of PDE4, an enzyme highly expressed in inflammatory cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This elevation in cAMP triggers downstream signaling cascades that collectively suppress the inflammatory response. However, the precise impact of this compound varies among different inflammatory cell populations. This guide provides a detailed comparative analysis of its effects on neutrophils, eosinophils, macrophages, and lymphocytes.

Comparative Impact on Inflammatory Cell Counts and Functions

This compound exerts distinct effects on the recruitment and function of various inflammatory cells. Clinical and preclinical studies have demonstrated a significant reduction in the numbers of neutrophils and eosinophils in the airways of patients with COPD following this compound treatment.[4][5] The impact on macrophages and lymphocytes is also notable, primarily through the modulation of their inflammatory mediator release.[4][5]

Table 1: Quantitative Impact of this compound on Inflammatory Cell Counts
Cell TypeSource of MeasurementThis compound Treatment DetailsPercentage Reduction vs. Placebo/ControlReference
Neutrophils Sputum (COPD patients)500 µg once daily for 4 weeks35.5%[4]
Sputum (COPD patients)Not specified57% reduction in total neutrophil count[6]
Lung Tissue (mouse model)5 mg/kg orallyPrevented increase in neutrophil volume density by 78%[7]
Eosinophils Sputum (COPD patients)500 µg once daily for 4 weeks50.0%[4]
Bronchial Biopsy (COPD patients)16 weeksSignificant reduction (treatment ratio 0.53)[8]
Sputum (COPD patients)16 weeksSignificant reduction in absolute and differential counts[8]
Macrophages Sputum (COPD patients)500 µg once daily for 4 weeksTendency for reduction (p=0.067)[4]
Lung Tissue (mouse model)5 mg/kg orallyPrevented increase in macrophage volume density by 82%[7]
Lymphocytes Sputum (COPD patients)500 µg once daily for 4 weeksSignificant reduction (p=0.022)[4]
Lung Tissue (mouse model)5 mg/kg orallyPrevented increase in B-lymphocyte volume density by 100%[7]
Lung Tissue (mouse model)5 mg/kg orallyPrevented increase in CD4+ T-lymphocyte volume density by 98%[7]
Lung Tissue (mouse model)5 mg/kg orallyPrevented increase in CD8+ T-lymphocyte volume density by 88%[7]
Table 2: Comparative Effect of this compound on Inflammatory Mediator Release
Cell TypeMediatorEffect of this compoundQuantitative DataReference
Neutrophils Neutrophil ElastaseReduction in sputumSignificant reduction (p<0.05)[4]
IL-8Reduction in sputumSignificant reduction (p<0.05)[4]
Eosinophils Eosinophil Cationic Protein (ECP)Reduction in sputumSignificant reduction (p=0.015)[4]
Macrophages TNF-αReduction in release from LPS-stimulated human lung macrophagesThis compound N-oxide (1 nM) reduced release by ~30%[4]
CCL2, CCL3, CCL4, CXCL10Reduction in release from LPS-stimulated human lung macrophagesThis compound N-oxide (1 nM) reduced release[4]
T-Lymphocytes IL-2Suppression of productionInhibition of T-cell activation and cytokine production[1]

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are orchestrated through the modulation of intracellular signaling pathways initiated by the accumulation of cAMP. This increase in cAMP primarily activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[9] The differential activation of these pathways in various inflammatory cells contributes to the cell-specific effects of this compound.

This compound Signaling in Neutrophils

In neutrophils, increased cAMP levels have been shown to inhibit chemotaxis, reduce the release of granular enzymes like neutrophil elastase, and decrease the production of reactive oxygen species.[4][10] This is achieved through both PKA and Epac-mediated pathways that interfere with the signaling cascades responsible for neutrophil activation and migration.[11][12]

Roflumilast_Neutrophil_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Inhibition Inhibition of: - Chemotaxis - Degranulation - Oxidative Burst PKA->Inhibition Epac->Inhibition

This compound's mechanism in neutrophils.
This compound Signaling in Eosinophils

In eosinophils, elevated cAMP levels lead to the inhibition of degranulation, thereby reducing the release of pro-inflammatory mediators such as eosinophil cationic protein (ECP).[4] Increased cAMP has also been linked to the promotion of eosinophil apoptosis, which helps to resolve eosinophilic inflammation.[13]

Roflumilast_Eosinophil_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Effects Inhibition of Degranulation Promotion of Apoptosis PKA->Effects

This compound's mechanism in eosinophils.
This compound Signaling in Macrophages

In macrophages, the increase in cAMP levels following this compound treatment leads to a suppression of pro-inflammatory cytokine production, including TNF-α, CCL2, CCL3, and CCL4.[4][14] This is primarily mediated through the PKA pathway, which can interfere with the activation of transcription factors like NF-κB.[15] Furthermore, elevated cAMP can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[16]

Roflumilast_Macrophage_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates NFkB NF-κB Pathway PKA->NFkB inhibits Polarization → M2 Polarization PKA->Polarization Cytokine ↓ Pro-inflammatory Cytokine Release (TNF-α, CCLs) NFkB->Cytokine

This compound's mechanism in macrophages.
This compound Signaling in T-Lymphocytes

In T-lymphocytes, increased cAMP levels have a potent inhibitory effect on T-cell receptor (TCR) signaling, leading to reduced T-cell activation, proliferation, and cytokine production (e.g., IL-2).[1][2] This is primarily mediated through PKA, which can interfere with the activation of key signaling molecules downstream of the TCR, such as Lck and ZAP-70.[1]

Roflumilast_Lymphocyte_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP ↑ cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates TCR_signaling TCR Signaling PKA->TCR_signaling inhibits Inhibition Inhibition of: - T-cell Activation - Proliferation - Cytokine Production TCR_signaling->Inhibition

This compound's mechanism in T-lymphocytes.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Sputum Induction and Processing for Cell Count

This protocol is essential for obtaining airway inflammatory cells for analysis.[6][17]

Sputum_Induction_Workflow cluster_0 Sputum Induction cluster_1 Sputum Processing Premedication Pre-medication with inhaled Salbutamol Nebulization Inhalation of nebulized hypertonic saline Premedication->Nebulization Collection Sputum Collection Nebulization->Collection Homogenization Homogenization with DTT Collection->Homogenization Filtration Filtration to remove debris Homogenization->Filtration Centrifugation Centrifugation to pellet cells Filtration->Centrifugation Cell_Count Cell Counting and Differential Analysis Centrifugation->Cell_Count

Workflow for sputum induction and processing.

Protocol Steps:

  • Pre-medication: Administer an inhaled short-acting beta2-agonist (e.g., salbutamol) to prevent bronchoconstriction.[17]

  • Nebulization: The patient inhales nebulized hypertonic saline (e.g., 3-5%) for a set period.[17]

  • Sputum Collection: The patient is encouraged to cough deeply and expectorate sputum into a sterile container.[17]

  • Homogenization: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and release the cells.[6]

  • Filtration: The homogenized sample is filtered to remove debris and saliva.[6]

  • Cell Pellet Collection: The filtered sample is centrifuged to pellet the inflammatory cells.[6]

  • Cell Counting and Differential: The cell pellet is resuspended, and total cell counts are performed. A portion of the cell suspension is used to prepare cytospins, which are stained (e.g., with May-Grünwald Giemsa) for differential cell counting.[6]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the directional migration of neutrophils towards a chemoattractant.[4][14]

Chemotaxis_Assay_Workflow Isolation Isolate Neutrophils from whole blood Chamber_Setup Set up Boyden Chamber: - Lower well: Chemoattractant ± this compound - Upper well: Neutrophil suspension Isolation->Chamber_Setup Incubation Incubate to allow migration through porous membrane Chamber_Setup->Incubation Quantification Quantify migrated cells in the lower chamber Incubation->Quantification

Workflow for neutrophil chemotaxis assay.

Protocol Steps:

  • Neutrophil Isolation: Isolate neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.[4]

  • Chamber Preparation: Place a porous membrane (typically 3-5 µm pore size for neutrophils) in a Boyden chamber apparatus, separating an upper and a lower well.[4]

  • Loading: Add a chemoattractant (e.g., IL-8, LTB4) with or without different concentrations of this compound to the lower chamber. Add the isolated neutrophil suspension to the upper chamber.[4]

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow neutrophils to migrate through the membrane towards the chemoattractant.[4]

  • Quantification: After incubation, quantify the number of migrated cells in the lower chamber. This can be done by microscopy after staining the membrane or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower well.[4]

Macrophage Cytokine Release Assay (ELISA)

This assay measures the amount of specific cytokines released by macrophages in response to a stimulus.[1][4]

Protocol Steps:

  • Macrophage Culture: Culture macrophages (e.g., primary human monocyte-derived macrophages or a macrophage cell line like THP-1) in appropriate culture plates.[1]

  • Stimulation: Pre-treat the macrophages with different concentrations of this compound for a specified time, followed by stimulation with a pro-inflammatory agent like lipopolysaccharide (LPS).[1]

  • Supernatant Collection: After the stimulation period, collect the cell culture supernatant.[1]

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6). This involves using a capture antibody, the supernatant, a detection antibody, and a substrate to generate a colorimetric signal proportional to the amount of cytokine present.[18]

Lymphocyte Proliferation Assay (CFSE)

This assay is used to track the proliferation of lymphocytes over time.[5][9]

Protocol Steps:

  • Lymphocyte Isolation: Isolate lymphocytes from peripheral blood using density gradient centrifugation.[2]

  • CFSE Staining: Label the isolated lymphocytes with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.[9]

  • Cell Culture and Stimulation: Culture the CFSE-labeled lymphocytes in the presence or absence of this compound. Stimulate the cells to proliferate using mitogens (e.g., phytohemagglutinin) or specific antigens.[5]

  • Flow Cytometry Analysis: After a few days of culture, analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the visualization of distinct peaks representing successive generations of proliferating cells.[5]

Conclusion

This compound demonstrates a broad anti-inflammatory profile by differentially affecting key inflammatory cell types. Its most pronounced effects are the reduction of neutrophil and eosinophil numbers in the airways. Furthermore, it effectively suppresses the release of pro-inflammatory mediators from macrophages and inhibits the activation and proliferation of lymphocytes. These varied impacts, all stemming from the fundamental mechanism of PDE4 inhibition and subsequent cAMP elevation, underscore the multifaceted role of this compound in mitigating chronic inflammation. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers seeking to further elucidate the intricate mechanisms of this compound and to explore its therapeutic potential in a range of inflammatory conditions.

References

Validating Roflumilast's Efficacy in a Cigarette Smoke-Induced COPD Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for managing severe Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism involves the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within lung cells.[2][3] This elevation in cAMP helps to suppress the release of pro-inflammatory mediators, thereby reducing the inflammatory response characteristic of COPD.[2] This guide provides an objective comparison of this compound's performance against other alternatives in preclinical, cigarette smoke-induced COPD models, supported by experimental data and detailed methodologies.

Efficacy of this compound in Preclinical Models

Studies utilizing cigarette smoke-induced COPD models in mice have demonstrated the potent anti-inflammatory and protective effects of this compound. The drug has been shown to partially ameliorate lung inflammation and fully prevent the destruction of lung parenchyma.[4][5]

Anti-Inflammatory Effects:

In an acute smoke exposure model (five cigarettes for 20 minutes), this compound administered orally at doses of 1 mg/kg (R1) and 5 mg/kg (R5) significantly attenuated the influx of neutrophils into the bronchoalveolar lavage fluid (BALF) by approximately 30%.[4][5] Furthermore, this compound treatment was associated with an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) in the BALF.[4][6]

In chronic exposure models (three cigarettes per day for 7 months), the higher dose of this compound (5 mg/kg) was highly effective in preventing the recruitment of various inflammatory cells into the lung tissue.[6] This included significant reductions in neutrophils, macrophages, dendritic cells, B-lymphocytes, CD4+ T-cells, and CD8+ T-cells.[6]

Prevention of Emphysema and Lung Damage:

Chronic cigarette smoke exposure in mice leads to the development of emphysema, characterized by airspace enlargement and destruction of the lung parenchyma.[4][5] Morphometric analysis revealed that long-term treatment with this compound at 5 mg/kg fully prevented these emphysematous changes.[4][5] Specifically, it prevented the increase in the mean linear intercept and the decrease in the internal surface area of the lungs, which are key indicators of emphysema.[4][5] Additionally, this compound prevented the drop in lung desmosine content, a marker of elastin degradation.[4][5]

Effects on Mucociliary Clearance:

In addition to its anti-inflammatory effects, this compound has been shown to improve mucociliary clearance. A study on normal human bronchial epithelial (NHBE) cells exposed to cigarette smoke found that this compound increased the ciliary beat frequency (CBF) by more than 50%, suggesting a positive effect on a non-inflammatory mechanism that is often impaired in COPD.[7]

Comparative Efficacy

A study comparing the effects of this compound with an inhaled p38 MAP kinase inhibitor, PF-03715455, in a mouse model of tobacco smoke-induced lung inflammation provided insights into their differential efficacy. While both compounds were effective at reducing the number of neutrophils in the BAL fluid, PF-03715455 also demonstrated a significant impact on reducing the pathological changes in the lung tissue, where this compound had a minimal effect in that particular study.[8] This suggests that different therapeutic agents may target different compartments of lung inflammation.[8]

Data Presentation

Table 1: Effect of this compound on Inflammatory Cells in BALF (Acute Exposure)

Treatment GroupNeutrophil Count (cells x 10^4/mL)Macrophage Count (cells x 10^4/mL)IL-10 (pg/mL)
Air-Exposed Control0.2 ± 0.054.5 ± 0.325 ± 5
Smoke-Exposed1.0 ± 0.110.5 ± 0.850 ± 8
Smoke + this compound (1 mg/kg)0.7 ± 0.0810.2 ± 0.789.5 ± 10
Smoke + this compound (5 mg/kg)0.68 ± 0.0910.3 ± 0.9114.5 ± 12

*Data adapted from Martorana et al., Am J Respir Crit Care Med, 2005.[4][5] *p < 0.001 vs. Smoke-Exposed.

Table 2: Effect of this compound on Lung Inflammation and Emphysema (Chronic Exposure)

ParameterAir-Exposed ControlSmoke-ExposedSmoke + this compound (1 mg/kg)Smoke + this compound (5 mg/kg)
Inflammatory Cell Density (cells/mm²)
Macrophages150 ± 12270 ± 20265 ± 18186 ± 15
Neutrophils (% increase from control)-+97%Not preventedPrevented by 78%
B-Lymphocytes (% increase from control)-+436%Not preventedPrevented by 100%
CD4+ T-Cells (% increase from control)-+524%Prevented by 55%Prevented by 98%
CD8+ T-Cells (% increase from control)-+417%Prevented by 91%Prevented by 88%
Lung Morphology
Mean Linear Intercept (µm)50 ± 1.560.5 ± 2.060.0 ± 1.851.0 ± 1.6
Internal Surface Area (m²)0.15 ± 0.010.13 ± 0.0080.132 ± 0.0090.148 ± 0.01
Lung Desmosine (µ g/lung )1.5 ± 0.051.3 ± 0.041.32 ± 0.051.49 ± 0.06

*Data adapted from Martorana et al., Am J Respir Crit Care Med, 2005 and subsequent related publications.[4][5][6] *p < 0.01 vs. Smoke-Exposed.

Experimental Protocols and Methodologies

Cigarette Smoke-Induced COPD Model in Mice

A common method for inducing COPD in mice involves chronic exposure to cigarette smoke.[9][10][11]

Animals: Female C57BL/6 mice are often used due to their susceptibility to developing COPD-like features.[9]

Chronic Exposure Protocol:

  • Mice are exposed to the smoke of three cigarettes per day, five days a week, for a period of seven months.[4][5]

  • The exposure is typically carried out in a whole-body exposure chamber.

  • Control groups are exposed to room air under identical conditions.

  • This compound is administered orally at doses of 1 mg/kg or 5 mg/kg, once a day, five days a week, for the duration of the study.[4][5]

Assessment of Lung Inflammation:

  • Bronchoalveolar Lavage (BAL): At the end of the exposure period, the lungs are lavaged with saline solution. The recovered BAL fluid is used for total and differential cell counts (macrophages, neutrophils, lymphocytes) and for measuring inflammatory mediators (e.g., cytokines like IL-10) using ELISA.[12]

  • Immunohistochemistry: Lung tissue sections are stained with specific antibodies to identify and quantify different inflammatory cell types (e.g., Mac-3 for macrophages, myeloperoxidase for neutrophils).[6]

Assessment of Emphysema:

  • Morphometry: The lungs are fixed, and sections are prepared for histological analysis. The mean linear intercept (a measure of airspace size) and the internal surface area are calculated to quantify the extent of emphysema.[4][5]

  • Biochemical Analysis: The lung content of desmosine, an amino acid unique to elastin, is measured by high-performance liquid chromatography (HPLC) as an index of elastin degradation.[4][5]

Visualizations

Signaling Pathway of this compound

Roflumilast_Signaling_Pathway cluster_cell Inflammatory Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, IL-17, etc.) PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation Promotes ATP ATP AC Adenylyl Cyclase AC->cAMP Converts to

Caption: this compound inhibits PDE4, increasing cAMP levels and leading to reduced inflammation.

Experimental Workflow for COPD Model

COPD_Experimental_Workflow cluster_setup Experimental Setup cluster_exposure Exposure Phase (7 Months) cluster_analysis Analysis Phase Animal_Model C57BL/6 Mice Grouping Grouping: 1. Air Control 2. Smoke Exposed 3. Smoke + this compound (1 mg/kg) 4. Smoke + this compound (5 mg/kg) Animal_Model->Grouping Smoke_Exposure Cigarette Smoke Exposure (3 cigarettes/day, 5 days/week) Grouping->Smoke_Exposure Drug_Admin Oral this compound Administration (Once daily, 5 days/week) Grouping->Drug_Admin Sacrifice Euthanasia & Sample Collection Smoke_Exposure->Sacrifice Drug_Admin->Sacrifice BAL_Analysis Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis (ELISA) Sacrifice->BAL_Analysis Histo_Analysis Histopathology & Morphometry - H&E Staining - Mean Linear Intercept - Internal Surface Area Sacrifice->Histo_Analysis Biochem_Analysis Biochemical Analysis - Lung Desmosine (HPLC) Sacrifice->Biochem_Analysis

Caption: Workflow for chronic cigarette smoke-induced COPD model and this compound treatment.

Conclusion

The experimental data from cigarette smoke-induced COPD models robustly validate the efficacy of this compound. It demonstrates significant anti-inflammatory properties by reducing the influx of key inflammatory cells into the lungs.[6] More importantly, at an adequate dose, it has been shown to completely prevent the development of emphysema, a major pathological feature of COPD.[4][5] These preclinical findings provide a strong rationale for the use of this compound in the management of severe COPD, particularly in patients with a history of exacerbations. The comparative data, while limited, suggest that this compound's primary strength lies in its potent anti-inflammatory effects within the airways.

References

Roflumilast Demonstrates Superior Efficacy in Steroid-Resistant Inflammation Models, Outperforming Traditional Therapies

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the potential of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor, as a potent anti-inflammatory agent in steroid-resistant respiratory diseases. Experimental data from in vitro models of Chronic Obstructive Pulmonary Disease (COPD) demonstrate that this compound not only exerts significant anti-inflammatory effects but also restores corticosteroid sensitivity, offering a promising therapeutic strategy for patients who respond poorly to conventional corticosteroid treatments.

Steroid resistance is a major clinical challenge in managing chronic inflammatory diseases such as severe asthma and COPD. In these conditions, the inflammatory response, often characterized by a high presence of neutrophils, is poorly controlled by corticosteroids. This compound, by selectively targeting PDE4, increases intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.[1][2][3][4][5][6]

This compound in a Steroid-Resistant COPD Model

An in vitro study utilizing human bronchial epithelial cells (HBECs) from smokers and COPD patients established a model of steroid resistance by stimulating the cells with the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly I:C), mimicking a viral exacerbation.[7][8] In this model, the corticosteroid dexamethasone showed a significantly reduced ability to inhibit the release of the pro-inflammatory cytokine interleukin-8 (IL-8).

This compound's active metabolite, this compound N-oxide, however, demonstrated robust and consistent inhibition of IL-8 release across cells from healthy individuals, smokers, and COPD patients.[7][8] Notably, the combination of this compound N-oxide and dexamethasone resulted in an additive inhibitory effect on IL-8 release, suggesting a synergistic relationship that could be beneficial in clinical settings.[7][8]

Quantitative Analysis of IL-8 Inhibition
Treatment GroupHealthy HBECsSmoker HBECsCOPD HBECs
Dexamethasone-24.5%21.6%
This compound N-oxide58.8%56.6%50.5%
This compound N-oxide + DexamethasoneAdditive EffectAdditive EffectAdditive Effect
Table 1: Percentage of Inhibition of Poly I:C-Induced IL-8 Release in Human Bronchial Epithelial Cells (HBECs). Data sourced from Milara et al., 2015.[7][8]

Comparison with Other PDE4 Inhibitors

While direct head-to-head studies of this compound against other PDE4 inhibitors like apremilast and crisaborole in steroid-resistant respiratory models are limited, in vitro studies in other inflammatory contexts have suggested that this compound is a more potent inhibitor of the PDE4 enzyme.[3][9] This higher potency may translate to greater efficacy in clinical applications. However, it is important to note that apremilast and crisaborole are primarily approved for psoriatic arthritis and atopic dermatitis, respectively, and have different mechanisms of action and side-effect profiles.[3][10][11][12]

Experimental Protocols

In Vitro Steroid-Resistant COPD Model
  • Cell Culture: Primary human bronchial epithelial cells (HBECs) are isolated from lung tissue of non-smokers, smokers, and COPD patients and cultured.[7][13][14][15][16][17]

  • Induction of Steroid Resistance: To mimic a viral exacerbation and induce corticosteroid resistance, cultured HBECs are stimulated with the TLR3 agonist poly I:C (10 μg/mL).[7][8] In some experiments, cells are also pre-treated with cigarette smoke extract (CSE) to further model the conditions in smokers and COPD patients.[18]

  • Treatment: Cells are treated with dexamethasone, this compound N-oxide, or a combination of both prior to stimulation with poly I:C.[7][8]

  • Endpoint Measurement: The concentration of the inflammatory cytokine IL-8 in the cell culture supernatant is measured by ELISA to quantify the inflammatory response and the efficacy of the treatments.[7][8]

Murine Model of Steroid-Resistant Asthma

While not the focus of the primary data presented, a common method to induce steroid-resistant neutrophilic asthma in mice involves sensitization with an allergen, such as ovalbumin, followed by challenges with the allergen mixed with lipopolysaccharide (LPS), a component of gram-negative bacteria.[19][20][21] This model shifts the inflammatory response towards a Th1/Th17 profile with increased neutrophil infiltration, which is less responsive to corticosteroid treatment.[19]

Signaling Pathways and Mechanism of Action

The steroid resistance in the described COPD model is associated with a lack of activation of the nuclear factor-kappaB (NF-κB) pathway.[7] this compound N-oxide, alone and in combination with dexamethasone, exerts its anti-inflammatory effects by modulating several key signaling pathways:

  • Inhibition of p38 MAPK, AP-1, and NF-κB: this compound N-oxide effectively inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the activation of the transcription factors activator protein-1 (AP-1) and NF-κB, all of which are crucial for the expression of pro-inflammatory genes like IL-8.[7][22][23]

  • Restoration of HDAC2 Activity: Corticosteroids exert their anti-inflammatory effects in part by recruiting histone deacetylase 2 (HDAC2) to the site of inflammation. In steroid-resistant states, HDAC2 activity is often reduced. This compound N-oxide has been shown to partially reverse the poly I:C-induced downregulation of HDAC2, and this effect is enhanced when combined with dexamethasone.[7][18][24][25]

steroid_resistance_this compound cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_treatment Therapeutic Intervention Viral PAMPs (poly I:C) Viral PAMPs (poly I:C) TLR3 TLR3 Viral PAMPs (poly I:C)->TLR3 p38_MAPK p38 MAPK TLR3->p38_MAPK NFkB NF-κB TLR3->NFkB AP1 AP-1 p38_MAPK->AP1 Gene Pro-inflammatory Gene Expression (e.g., IL-8) AP1->Gene NFkB->Gene HDAC2 HDAC2 HDAC2->Gene inhibits This compound This compound This compound->p38_MAPK inhibits This compound->AP1 inhibits This compound->NFkB inhibits This compound->HDAC2 restores activity Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits (impaired) Dexamethasone->HDAC2 recruits

Caption: this compound's mechanism in steroid-resistant inflammation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis start Isolate & Culture Human Bronchial Epithelial Cells induce Induce Steroid Resistance (Poly I:C Stimulation) start->induce control Vehicle Control induce->control dex Dexamethasone induce->dex rof This compound N-oxide induce->rof combo Dexamethasone + This compound N-oxide induce->combo measure Measure IL-8 Release (ELISA) control->measure dex->measure rof->measure combo->measure compare Compare Efficacy measure->compare

Caption: Workflow for in vitro steroid-resistance model.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for steroid-resistant inflammation, particularly in the context of COPD. Its ability to potently inhibit key inflammatory mediators and to act additively with corticosteroids offers a compelling rationale for its use in patients who are refractory to conventional therapies. Further clinical investigation is warranted to fully elucidate the benefits of this compound, both as a monotherapy and in combination with corticosteroids, for the management of severe, persistent inflammatory respiratory diseases.

References

Assessing the Synergistic Effects of Roflumilast with Corticosteroids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The management of chronic obstructive pulmonary disease (COPD) often involves a multi-faceted therapeutic approach aimed at reducing airway inflammation and preventing exacerbations. Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, and corticosteroids are two classes of anti-inflammatory agents that operate through distinct mechanisms.[1][2] This guide provides a detailed comparison of their combined use, summarizing key experimental data, outlining clinical trial protocols, and illustrating the underlying signaling pathways.

Mechanism of Synergistic Action: A Molecular Overview

This compound exerts its anti-inflammatory effects by inhibiting PDE4, the primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in inflammatory cells.[3][4] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[5] This cascade ultimately suppresses the activity of various inflammatory cells, including neutrophils and eosinophils, and reduces the production of pro-inflammatory mediators.[5][6]

Corticosteroids, on the other hand, bind to cytosolic glucocorticoid receptors (GR). Upon activation, this complex translocates to the nucleus, where it modulates gene expression. Its anti-inflammatory effects are primarily achieved by inhibiting the transcription of pro-inflammatory genes (transrepression), often through interference with transcription factors like NF-κB and AP-1, and by upregulating anti-inflammatory genes (transactivation).

The synergy between this compound and corticosteroids is believed to stem from the cross-talk between their respective signaling pathways. Evidence suggests that this compound can enhance the anti-inflammatory effects of corticosteroids in several ways:

  • Enhanced Glucocorticoid Receptor Activity : this compound and its active metabolite, this compound N-oxide, have been shown to increase GR activity and glucocorticoid-dependent gene transcription.[5]

  • Restoring Corticosteroid Sensitivity : In states of corticosteroid resistance, often seen in COPD patients due to factors like oxidative stress, PDE4 inhibitors may help restore sensitivity.[7][8] They can achieve this by modulating the activity of histone deacetylase (HDAC) and histone acetylase (HAT), enzymes that are crucial for the anti-inflammatory actions of corticosteroids.[7]

  • Additive Inhibition of Inflammatory Pathways : The combination of this compound and corticosteroids can lead to additive inhibitory effects on key inflammatory signaling molecules and transcription factors, including phospho-p38, AP-1, and NF-κB.[9]

G cluster_0 This compound Pathway cluster_1 Corticosteroid Pathway cluster_2 Inflammatory Signaling This compound This compound PDE4 PDE4 Inhibition This compound->PDE4 Corticosteroid Corticosteroid (CS) cAMP ↑ Intracellular cAMP PDE4->cAMP PKA ↑ PKA Activation cAMP->PKA CREB ↑ p-CREB PKA->CREB Synergy1 Enhanced GR Activity & Corticosteroid Sensitivity PKA->Synergy1 NFkB NF-κB / AP-1 CREB->NFkB Inhibits Synergy3 Inhibition CREB->Synergy3 GR_cyto Cytosolic Glucocorticoid Receptor (GR) Corticosteroid->GR_cyto GR_active CS-GR Complex GR_cyto->GR_active GR_nuc Nuclear Translocation GR_active->GR_nuc GRE Binds to Glucocorticoid Response Elements (GREs) GR_nuc->GRE GRE->NFkB Transrepression Synergy2 Inhibition GRE->Synergy2 Inflam_Genes Pro-inflammatory Gene Expression (e.g., IL-8, TNF-α) NFkB->Inflam_Genes Anti_Inflammation ↓ Reduced Inflammation Synergy1->GR_active Potentiates Synergy2->Inflam_Genes Synergy3->Inflam_Genes

Caption: Synergistic anti-inflammatory signaling pathways of this compound and corticosteroids.

Clinical Efficacy: A Comparative Analysis

The addition of this compound to existing corticosteroid-based therapies, particularly in patients with severe COPD, chronic bronchitis, and a history of exacerbations, has been evaluated in several large-scale clinical trials. The data consistently demonstrate an additive or synergistic effect, leading to improved lung function and a reduction in the rate of moderate to severe exacerbations.

Table 1: Improvement in Lung Function (FEV1)

This table summarizes the effect of adding this compound to inhaled corticosteroid (ICS) and long-acting β2-agonist (LABA) therapy on pre- and post-bronchodilator Forced Expiratory Volume in 1 second (FEV1).

Study / AnalysisPatient PopulationTreatment ArmComparator ArmMean Difference in FEV1 (mL) vs. ComparatorCitation
Meta-analysis (6 RCTs)Moderate to Severe COPD on ICS/LABAThis compound + ICS/LABAPlacebo + ICS/LABA+46.62 (Pre-Bronchodilator)[10][11]
Meta-analysis (6 RCTs)Moderate to Severe COPD on ICS/LABAThis compound + ICS/LABAPlacebo + ICS/LABA+45.62 (Post-Bronchodilator)[10][11]
Pooled AnalysisSevere COPDThis compound + ICSPlacebo + ICS+53 (Pre-Bronchodilator)[12]
Pooled AnalysisSevere COPDThis compound (no ICS)Placebo (no ICS)+49 (Pre-Bronchodilator)[12]
52-Week Pooled AnalysisSevere COPDThis compound + ICSPlacebo + ICS+37 (vs. a 10 mL decline in placebo)[12]
Table 2: Reduction in COPD Exacerbation Rate

This table highlights the impact of this compound as an add-on therapy on the frequency of moderate or severe COPD exacerbations.

Study / AnalysisPatient PopulationTreatment ArmComparator ArmReduction in Exacerbation Rate vs. ComparatorCitation
REACT Trial Severe COPD on ICS/LABA with ≥2 exacerbations in prior yearThis compound + ICS/LABAPlacebo + ICS/LABA14.2% (Rate Ratio: 0.858)[13]
REACT Trial (Severe) Subgroup with severe exacerbationsThis compound + ICS/LABAPlacebo + ICS/LABA24% [1][14]
Pooled AnalysisSevere COPD on ICSThis compound + ICSPlacebo + ICS19% [1][12]
Pooled AnalysisSevere COPD not on ICSThis compoundPlacebo8% [12]
Meta-analysis (6 RCTs)Moderate to Severe COPD on ICS/LABAThis compound + ICS/LABAPlacebo + ICS/LABA10% (Risk Ratio: 0.90)[10][11]

Key Experimental Protocols

The clinical evidence supporting the use of this compound with corticosteroids is largely derived from well-designed, randomized controlled trials (RCTs). The REACT and RE²SPOND trials are pivotal studies in this area.

REACT Study Protocol (NCT01329029)
  • Study Title: this compound and Exacerbations in patients receiving Appropriate Combination Therapy.[13]

  • Objective: To determine if this compound reduces exacerbations in patients with severe COPD at risk for exacerbations, even when they are already treated with a fixed-dose combination of an inhaled corticosteroid and a long-acting β2-agonist.[13]

  • Study Design: A 1-year, multicenter, double-blind, placebo-controlled, parallel-group, phase 3-4 trial.[13]

  • Patient Population: Patients aged 40 years or older with a diagnosis of severe COPD, symptoms of chronic bronchitis, and a history of at least two exacerbations in the previous year.[13] All patients were required to be on a stable ICS/LABA combination therapy.

  • Intervention: Patients were randomized 1:1 to receive either this compound 500 μg once daily or a matching placebo, in addition to their existing ICS/LABA therapy.[13]

  • Primary Endpoint: The rate of moderate or severe COPD exacerbations per patient per year.[13] Moderate exacerbations were defined as those requiring systemic corticosteroids, while severe exacerbations required hospitalization.[1]

RE²SPOND Study Protocol (NCT01443845)
  • Study Title: this compound Effect on Exacerbations in Patients on Dual [LABA/ICS] Therapy.[15]

  • Objective: To assess whether adding this compound to an ICS/LABA fixed-dose combination further reduces exacerbations.[1][2]

  • Study Design: A 52-week, multicenter, double-blind, placebo-controlled, parallel-group, phase 4 trial.[15]

  • Patient Population: Similar to REACT, participants were aged 40 or older with severe/very severe COPD, chronic bronchitis, and a history of two or more exacerbations or hospitalizations in the prior year.[15] All were receiving daily ICS/LABA therapy (with or without a long-acting muscarinic antagonist, LAMA) for at least three months.[15]

  • Intervention: Patients were randomized 1:1 to receive this compound 500 μg or placebo, added to their background ICS/LABA FDC. Randomization was stratified by LAMA use.[2]

  • Primary Endpoint: The rate of moderate or severe COPD exacerbations per patient per year.[14][15]

G cluster_workflow Representative Clinical Trial Workflow (e.g., REACT/RE²SPOND) cluster_arms A Patient Population - Severe COPD - Chronic Bronchitis - History of Exacerbations (≥2/year) - On stable ICS/LABA therapy B Screening & Single-Blind Placebo Run-in (2-4 weeks) A->B C Randomization (1:1) B->C D1 Treatment Arm: This compound (500 µg) + ICS/LABA C->D1 Arm 1 D2 Control Arm: Placebo + ICS/LABA C->D2 Arm 2 E Double-Blind Treatment Period (52 Weeks) D1->E D2->E F Endpoint Assessment E->F G Primary: - Rate of Moderate/Severe Exacerbations Secondary: - Change in FEV1 - Time to First Exacerbation - Safety & Tolerability F->G

Caption: A generalized workflow for clinical trials assessing this compound as an add-on therapy.

Conclusion for the Research Community

References

Safety Operating Guide

Proper Disposal of Roflumilast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Roflumilast is critical for environmental protection and workplace safety. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this potent pharmaceutical compound. This guide provides essential, step-by-step information for the proper handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust or aerosols.[1][2]

Required PPE:

  • Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1][2]

  • Eye Protection: Safety glasses with side-shields or a face shield are necessary.[1][2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a full-face particle respirator.[2]

  • Lab Coat/Protective Clothing: A complete suit protecting against chemicals should be worn.[2]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[1][2] Avoid the formation of dust and aerosols during handling.[1][2]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and its contaminated packaging is through a licensed professional waste disposal service.[1][2]

  • Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix with other waste.

  • Containerization: Keep surplus and non-recyclable this compound in its original, suitable, and closed containers for disposal.[1] Label the container clearly as "this compound Waste for Incineration."

  • Accidental Spills: In the event of a spill, evacuate the area.[1] Wear the prescribed PPE, including respiratory protection.[1][2] Do not let the product enter drains.[1][2]

    • For dry spills, pick up and arrange disposal without creating dust. Sweep or shovel the material into a suitable, closed container for disposal.[1]

    • For liquid spills, contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).[2] Place the absorbed material into a container for disposal.[2]

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as unused product.[1][2]

  • Licensed Disposal: Offer the collected this compound waste to a licensed disposal company.[1][2] The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Regulatory Framework

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), alongside state and local authorities.[3][4][5] The Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[3][4][5] It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous.[6]

This compound Disposal Workflow

Roflumilast_Disposal_Workflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path cluster_spill Spill Response A Identify this compound Waste (Unused product, spills, contaminated materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat, Respirator) A->B C Isolate in a dedicated, labeled, and sealed container B->C Handle with Care D Contact Licensed Waste Disposal Service C->D E Package for Transport (Follow regulatory guidelines) D->E F Chemical Incineration (Equipped with afterburner and scrubber) E->F G Evacuate Area & Don PPE H Contain Spill (Prevent entry to drains) G->H I Clean Up Spill (Absorbent for liquids, sweep solids) H->I J Collect in a sealed container for disposal I->J J->D Proceed with Disposal Spill Accidental Spill Spill->G

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.